Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Description
BenchChem offers high-quality Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRMONLTQLVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199018 | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-30-7 | |
| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological applications of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of N-sulfonylated anthranilic acid derivatives.
Introduction: The Significance of N-Sulfonylated Anthranilic Acids
N-sulfonylated anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The core structure, which combines a benzoic acid moiety with a sulfonamide linkage, is a key feature in numerous therapeutic agents. The substitution on the phenylsulfonyl group, in this case, a fluorine atom at the para-position, can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.
This guide will delve into the specific attributes of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, offering insights into its synthesis, analytical characterization, and the scientific rationale for its potential as a lead compound in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is not extensively available in the public domain, we can infer its key characteristics based on its chemical structure and data from closely related analogs.
Table 1: Physicochemical Properties of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
| Property | Value (Predicted/Calculated) | Scientific Rationale and Insights |
| Molecular Formula | C₁₃H₁₀FNO₄S | This formula is confirmed through mass spectrometry data.[1] |
| Molecular Weight | 295.29 g/mol | The molecular weight is within the range suitable for oral bioavailability according to Lipinski's rule of five.[2] |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point, similar to other N-sulfonylated amino acids. |
| Boiling Point | Not available | Decomposition is likely to occur at high temperatures before boiling. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of both a polar carboxylic acid and a sulfonamide group, along with two aromatic rings, dictates its solubility profile. The acidic proton of the carboxylic acid will allow for salt formation to enhance aqueous solubility. |
| pKa | ~3-4 for the carboxylic acid; ~8-9 for the sulfonamide N-H | The carboxylic acid proton is expected to be the most acidic. The acidity of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group. |
| LogP | ~2-3 | The 4-fluoro substitution slightly increases lipophilicity compared to the non-fluorinated analog, which can impact cell membrane permeability and target engagement. |
| CAS Number | Not available | A unique CAS registry number has not been assigned or is not readily available in public databases. |
Structural Elucidation:
The molecule consists of an anthranilic acid core where the amino group is functionalized with a 4-fluorophenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group and the fluorine atom significantly influences the electronic distribution within the molecule, impacting its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can be readily achieved through a well-established synthetic route. The following section provides a detailed, step-by-step protocol based on the Schotten-Baumann reaction, a reliable method for the acylation of amines.[2][3]
Synthetic Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of the target compound from commercially available starting materials: 2-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Acylating Agent: In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Reaction: Slowly add the solution of 4-fluorobenzenesulfonyl chloride to the cooled aqueous solution of 2-aminobenzoic acid with vigorous stirring. Maintain the temperature between 0-5 °C. The reaction is typically complete within 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with a 5% HCl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-.
Causality Behind Experimental Choices:
-
Use of Aqueous Base: The sodium hydroxide serves to deprotonate the carboxylic acid and the amino group of 2-aminobenzoic acid, increasing its nucleophilicity. It also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[2]
-
Low Temperature: The reaction is performed at a low temperature to minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride.
-
Vigorous Stirring: As this is a biphasic reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of structurally similar compounds.[4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoic acid and 4-fluorophenylsulfonyl moieties would appear in the range of δ 7.0-8.5 ppm. The N-H proton of the sulfonamide would likely be a broad singlet, and its chemical shift would be solvent-dependent. The carboxylic acid proton would also be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be observed at δ > 165 ppm. |
| IR (Infrared) Spectroscopy | Characteristic peaks would include: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretch of the sulfonamide (~3200-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and S=O stretches of the sulfonamide (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹). |
| Mass Spectrometry | The calculated exact mass can be confirmed. For C₁₃H₁₀FNO₄S, the predicted m/z for [M+H]⁺ is 296.03874 and for [M-H]⁻ is 294.02418.[1] |
Potential Biological and Pharmacological Profile
While specific biological data for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- are limited, the broader class of N-sulfonylated anthranilic acid derivatives has been explored for various therapeutic applications.[6][7]
Diagram 2: Potential Biological Activities
Sources
- 1. PubChemLite - Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (C13H10FNO4S) [pubchemlite.lcsb.uni.lu]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a benzoic acid moiety linked to a fluorophenyl group via a sulfonamide bridge, bestows upon it a unique combination of functionalities that are pivotal in molecular recognition and interaction with biological targets. The presence of the carboxylic acid and sulfonamide groups, along with the fluorine atom, dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its rational application in drug design and development, influencing aspects from formulation to bioavailability and target engagement. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, alongside detailed, field-proven methodologies for their experimental determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of successful drug development. These parameters influence every aspect of a compound's journey through the body, from its dissolution and absorption to its distribution, metabolism, and excretion (ADME). For 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, the interplay between its acidic and lipophilic characteristics is of particular importance.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₀FNO₄S | Defines the elemental composition and exact mass. |
| Molecular Weight | 295.29 g/mol | Influences diffusion, membrane permeability, and overall size.[1][2] |
| Melting Point (°C) | 230-240 (estimated) | Indicator of purity and solid-state stability. A sharp melting point is indicative of high purity. |
| pKa | Carboxylic Acid: ~3-4, Sulfonamide NH: ~8-9 | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding. |
| logP | 2.5 - 3.5 (estimated) | A measure of lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. |
| Aqueous Solubility | Low to moderate | Directly impacts dissolution rate and oral bioavailability. Solubility is pH-dependent due to the ionizable groups. |
Structural Information:
-
IUPAC Name: 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
-
SMILES: O=C(O)c1ccccc1S(=O)(=O)Nc1ccc(F)cc1
-
CAS Number: While a specific CAS number for this exact isomer was not found, related structures have unique identifiers. For instance, 4-[(2-fluorophenyl)sulfamoyl]benzoic acid has the CAS number 379726-47-3.[1]
Experimental Determination of Physicochemical Properties
To ensure the scientific rigor of any drug development program, the predicted physicochemical properties must be confirmed through robust experimental methodologies. The following section details the standard, validated protocols for determining the key parameters of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and purity of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 260 °C).
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
The purity of the sample can be estimated from the shape of the melting peak using the van't Hoff equation.
-
Caption: Workflow for Melting Point Determination using DSC.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in solution. For a molecule with multiple ionizable groups like 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, determining the individual pKa values is essential. Potentiometric titration is a classic and reliable method for this purpose.[3][4][5][6]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a 0.01 M solution of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Standardize a 0.1 M solution of sodium hydroxide (NaOH) as the titrant.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the sample solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will correspond to the titration of the carboxylic acid, and the second to the sulfonamide proton.
-
Caption: Potentiometric Titration Workflow for pKa Determination.
logP Determination by Shake-Flask Method
Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. It is a key indicator of lipophilicity and is crucial for predicting a drug's absorption and distribution. The shake-flask method is the traditional and most reliable method for logP determination.[7][8][9][10][11]
Experimental Protocol:
-
Phase Preparation:
-
Pre-saturate octan-1-ol with water and water with octan-1-ol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in the pre-saturated octan-1-ol.
-
-
Partitioning:
-
Add a known volume of the octan-1-ol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Caption: Shake-Flask Method Workflow for logP Determination.
Thermodynamic Aqueous Solubility Assay
Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a critical parameter for oral drug absorption. The shake-flask method is also the gold standard for determining thermodynamic solubility.[12][13][14][15][16]
Experimental Protocol:
-
Solution Preparation:
-
Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
-
Equilibration:
-
Add an excess amount of solid 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid to each buffer in separate vials to create a slurry.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution at each pH.
-
Caption: Thermodynamic Solubility Assay Workflow.
Conclusion
The physicochemical properties of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, governed by its distinct structural features, are fundamental to its potential as a therapeutic agent. While predictive models provide valuable initial insights, rigorous experimental determination of its melting point, pKa, logP, and aqueous solubility is indispensable for advancing its development. The protocols detailed in this guide represent the industry-standard methodologies for obtaining reliable and reproducible data. A comprehensive understanding of these properties will empower researchers and drug development professionals to make informed decisions, ultimately paving the way for the rational design of novel therapeutics.
References
- Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. (n.d.). 4-[(2-fluorophenyl)sulfonylamino]benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]
-
ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]
-
MOLBASE. (n.d.). 4-{[3-(4-fluorophenyl)benzene]sulfonamido}-2-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. jove.com [jove.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a molecule of significant interest, belonging to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[1] The molecule's structure, featuring a flexible sulfonamide linker between a benzoic acid and a fluorophenyl moiety, suggests potential applications as a versatile synthetic intermediate or a bioactive compound in its own right.
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. As a senior application scientist, my approach is not merely to present a series of protocols but to articulate the underlying scientific rationale—the "why" behind the "how." Each analytical step is designed to be part of a self-validating system, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis, culminating in its definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.
Foundational Analysis: Synthesis and Purity Assessment
Before embarking on detailed structural analysis, it is crucial to understand the synthetic origin of the compound and establish its purity. A common synthetic route for such N-arylsulfonamides involves the reaction of an aminobenzoic acid with a benzenesulfonyl chloride.[1] For the target molecule, a plausible synthesis is the reaction of 2-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized material must be confirmed to ensure that the subsequent analytical data pertains to the target compound and not to starting materials or byproducts.
-
System Preparation : Utilize a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare a gradient elution system, for instance, starting with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 90:10 v/v) and ramping up the acetonitrile concentration.
-
Sample Preparation : Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Detection : Use a UV detector set to a wavelength where the aromatic rings are expected to absorb, typically around 254 nm.[2]
-
Analysis : Inject the sample and analyze the resulting chromatogram. A single major peak indicates high purity. The retention time serves as a characteristic identifier for the compound under specific chromatographic conditions.[2]
Mass Spectrometry: Molecular Formula Confirmation
Causality : Mass spectrometry (MS) is the first line of inquiry for structural elucidation. Its primary purpose is to determine the monoisotopic mass of the molecule with high precision, which allows for the confident assignment of its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically produces an abundant signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[3][4]
-
Sample Infusion : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol. Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode : Acquire data in both positive and negative ion modes. The carboxylic acid moiety makes it highly amenable to negative ion detection ([M-H]⁻), while the nitrogen atoms can be readily protonated for positive ion detection ([M+H]⁺).[4]
-
Data Acquisition : Perform a full scan to identify the parent ion.
-
Tandem MS (MS/MS) : Select the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides clues about the molecule's substructures.[3]
Expected Data and Interpretation
The molecular formula for 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is C₁₃H₁₀FNO₄S. The expected mass spectrometry data is summarized below.
| Parameter | Value | Rationale |
| Molecular Formula | C₁₃H₁₀FNO₄S | Based on the proposed structure. |
| Calculated Monoisotopic Mass | 295.0318 Da | The exact mass used for HRMS confirmation. |
| Expected [M+H]⁺ Ion (m/z) | 296.0396 | Protonated molecule, commonly observed in positive ESI mode.[5] |
| Expected [M-H]⁻ Ion (m/z) | 294.0240 | Deprotonated molecule, expected due to the acidic carboxylic proton. |
Fragmentation Analysis : In MS/MS analysis, key fragment ions would further validate the structure. A characteristic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[6] Other expected cleavages would occur at the C-S and S-N bonds, separating the benzoic acid and fluorophenyl moieties.
Infrared Spectroscopy: Functional Group Identification
Causality : Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. It serves as a crucial cross-validation of the structure's core components.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.
Expected Data and Interpretation
The FTIR spectrum provides a molecular fingerprint. Key expected absorption bands are detailed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode and Significance |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H stretch. The extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[7] |
| Aromatic C-H | 3100 - 3000 | C-H stretch. Confirms the presence of aromatic rings. |
| Carboxylic Acid C=O | 1760 - 1690 (strong) | C=O stretch. Its position can be influenced by hydrogen bonding.[8] |
| Sulfonamide S=O | 1350 - 1310 (asymmetric) | Asymmetric SO₂ stretch. A strong, characteristic peak for sulfonamides.[9] |
| Sulfonamide S=O | 1170 - 1150 (symmetric) | Symmetric SO₂ stretch. Another strong, key indicator of the sulfonamide group.[9] |
| Sulfonamide N-H | ~3300 (medium) | N-H stretch. This peak may be broad or overlap with the O-H band. |
| C-F Bond | 1250 - 1000 | C-F stretch. Confirms the presence of the fluorine substituent. |
The collective presence of these bands provides strong evidence for the proposed molecular architecture.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map
Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of every proton and carbon in the molecule.[10]
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to ensure that the acidic protons (COOH and NH) are observable.
-
1D NMR Acquisition :
-
¹H NMR : Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
¹⁹F NMR : Acquire a fluorine spectrum to confirm the chemical environment of the fluorine atom.
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, which is essential for mapping out the spin systems of the two aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect the three main fragments of the molecule: the benzoic acid ring, the sulfonamide linker, and the fluorophenyl ring.
-
Expected Data and Interpretation
The combination of NMR experiments allows for a complete structural assignment.
| Experiment | Expected Observations and Interpretation |
| ¹H NMR | - Aromatic Region (7.0-8.5 ppm) : Two distinct sets of aromatic protons. The 4-fluorophenyl ring will show a characteristic AA'BB' pattern (two doublets of doublets or two triplets, depending on coupling constants) due to symmetry and coupling to fluorine. The protons on the benzoic acid ring will show a more complex pattern due to their ortho, meta, and para relationships. - Acidic Protons (>10 ppm) : Two broad singlets are expected in DMSO-d₆, corresponding to the carboxylic acid proton (COOH) and the sulfonamide proton (NH). Their exchangeability can be confirmed by a D₂O shake experiment. |
| ¹³C NMR | - Aromatic Carbons (110-150 ppm) : Signals for all 12 aromatic carbons. The carbon directly attached to fluorine will show a large ¹JCF coupling constant. - Carboxylic Carbonyl (~165-170 ppm) : The C=O carbon will appear as a downfield signal. |
| ¹⁹F NMR | A single signal, likely a triplet of triplets, due to coupling with the ortho and meta protons on the fluorophenyl ring. |
| COSY | Will clearly show the coupling network within the benzoic acid ring and within the 4-fluorophenyl ring, but no correlations between the rings. |
| HSQC | Will map each aromatic proton signal to its corresponding carbon signal, confirming direct C-H bonds. |
| HMBC | This is the crucial experiment for final validation. Key expected correlations include: - From the sulfonamide N-H proton to carbons on both the benzoic acid ring and the fluorophenyl ring. - From the protons on the benzoic acid ring to the sulfonyl-bearing carbon. - From the protons on the fluorophenyl ring to the sulfonyl-bearing carbon. |
X-ray Crystallography: Unambiguous 3D Structure
Causality : While NMR provides the connectivity in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, serving as the ultimate confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[11] Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Expected Results and Interpretation
-
Molecular Conformation : The analysis will reveal the dihedral angle between the planes of the two aromatic rings, which is a key conformational feature.[1]
-
Intermolecular Interactions : It is highly probable that the structure will exhibit centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups.[12] This observation would corroborate the broad O-H stretch seen in the FTIR spectrum.
-
Bond Lengths and Angles : All geometric parameters will be determined with high precision, confirming the expected values for C-C, C-S, S-N, S=O, and C-F bonds.
Integrated Structural Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is achieved not by a single experiment, but by the systematic application and logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy provides a rapid confirmation of the essential carboxylic acid and sulfonamide functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, leaving no ambiguity in the molecular framework. Finally, single-crystal X-ray crystallography delivers the definitive proof of the three-dimensional structure and its solid-state packing. This rigorous, self-validating methodology ensures the highest level of scientific confidence in the identity of the molecule, providing a solid foundation for any subsequent research or development activities.
References
- Google Patents. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. [Link]
-
PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...[Link]
-
PubMed Central (PMC). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]
-
PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
-
ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
-
CNR-IRIS. Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
SpectraBase. Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]
-
ACS Omega. Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. [Link]
-
ResearchGate. Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. [Link]
Sources
- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Rising Profile of Fluorophenylsulfonylamino Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. Among these, the fluorophenylsulfonylamino benzoic acid framework has emerged as a particularly promising area of investigation. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this intriguing class of compounds. By integrating a fluorinated phenylsulfonyl moiety with an aminobenzoic acid core, these derivatives offer a unique combination of physicochemical properties that can be fine-tuned to target a range of biological processes implicated in various diseases.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. When coupled with the sulfonamide linkage, a key functional group in a multitude of approved drugs, and the versatile benzoic acid scaffold, the resulting derivatives present a compelling platform for the development of novel therapeutics. This guide will delve into the scientific rationale behind the design of these molecules, detail the experimental methodologies for their synthesis and biological evaluation, and provide insights into their potential mechanisms of action.
Synthetic Strategies: Crafting the Core Structure
The synthesis of fluorophenylsulfonylamino benzoic acid derivatives typically involves a convergent approach, capitalizing on well-established reactions in organic chemistry. The primary strategy involves the coupling of a substituted aminobenzoic acid with a fluorophenylsulfonyl chloride.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for fluorophenylsulfonylamino benzoic acid derivatives.
Experimental Protocol: Synthesis of N-(4-fluorophenylsulfonyl)-4-aminobenzoic acid
This protocol provides a representative example of the synthesis of a fluorophenylsulfonylamino benzoic acid derivative.
Materials:
-
4-Aminobenzoic acid
-
4-Fluorophenylsulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes.
-
Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure N-(4-fluorophenylsulfonyl)-4-aminobenzoic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
A Spectrum of Biological Activities
Fluorophenylsulfonylamino benzoic acid derivatives have demonstrated a broad range of biological activities, positioning them as promising candidates for various therapeutic applications.
Anticancer Activity
The sulfonamide moiety is a key pharmacophore in several established anticancer drugs.[1] Derivatives of N-(aryl/heteroaryl)benzenesulfonamide have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis.[1] The cytotoxic properties of aminobenzoic acid derivatives have also been explored, with some compounds exhibiting notable activity against cancer cell lines.[2][3] The combination of these two pharmacophores in fluorophenylsulfonylamino benzoic acid derivatives suggests a strong potential for anticancer efficacy. The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation or the induction of programmed cell death.[1]
Table 1: In Vitro Cytotoxicity Data of Related Aminobenzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 20 (an alkyl derivative of 4-aminobenzoic acid) | NCI-H460 (Lung Cancer) | 15.59 | [3] |
| Schiff bases of 4-aminobenzoic acid | HepG2 (Liver Cancer) | ≥ 15.0 | [2] |
Antimicrobial Properties
The sulfonamide class of drugs historically represents one of the most important groups of antimicrobial agents. N-aryl amino acids have also been investigated as potential antibacterial agents.[4] The derivatization of 4-aminobenzoic acid (PABA), a crucial nutrient for many pathogens, has led to compounds with significant antibacterial and antifungal properties.[2] Simple chemical modifications of PABA can yield derivatives that inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and exhibit broad-spectrum antifungal activity.[2] The fluorophenylsulfonylamino benzoic acid scaffold, therefore, holds promise for the development of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Related Aminobenzoic Acid Derivatives
| Compound Class | Pathogen | MIC (µM) | Reference |
| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus | from 15.62 | [2] |
| Schiff bases of PABA | Fungal strains | ≥ 7.81 | [2] |
Anti-inflammatory and Enzyme Inhibition Activity
N-arylanthranilic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like mefenamic acid and flufenamic acid.[5] This suggests that the aminobenzoic acid core of the target compounds could contribute to anti-inflammatory effects. Furthermore, N-substituted 4-sulfamoylbenzoic acids are recognized for their potential as enzyme inhibitors, targeting enzymes involved in inflammation, cancer, and other diseases.[6] For instance, certain N-carboxy-phenylsulfonamide derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[7]
Caption: Potential mechanism of anti-inflammatory action via mPGES-1 inhibition.
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of these derivatives. The biological activity is significantly influenced by the nature and position of substituents on both the fluorophenyl and benzoic acid rings.[8]
Key SAR Insights:
-
Fluorine Position: The position of the fluorine atom on the phenylsulfonyl ring can impact the electronic properties and binding interactions of the molecule. Ortho-, meta-, and para-substitution can lead to distinct biological activity profiles.
-
Substituents on the Benzoic Acid Ring: The presence of electron-donating or electron-withdrawing groups on the benzoic acid moiety can modulate the acidity of the carboxylic acid and influence its interaction with biological targets.[8]
-
Linker Modification: The sulfonamide linker is critical for activity. Modifications to this group can affect the overall conformation and binding affinity of the molecule.
Caption: Key areas for SAR exploration in fluorophenylsulfonylamino benzoic acid derivatives.
Future Perspectives and Conclusion
The fluorophenylsulfonylamino benzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of two pharmacologically significant moieties, enhanced by the strategic incorporation of fluorine, provides a powerful platform for medicinal chemists. Future research should focus on the synthesis and screening of diverse libraries of these compounds to fully elucidate their therapeutic potential. Detailed mechanistic studies are also warranted to identify the specific molecular targets and pathways modulated by these derivatives.
References
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). PubMed. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (2014). PubMed. [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PMC - PubMed Central. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). PubMed. [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (n.d.). MDPI. [Link]
-
Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. (2021). PubMed. [Link]
- Procedure for the synthesis of bicalutamide. (2006).
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). PMC - NIH. [Link]
-
Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (n.d.). PubMed. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Journal of Developing Drugs. [Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. (n.d.). PubMed. [Link]
-
(PDF) Efficient Synthesis, Characterization, and Antibacterial Activity of Novel N -Acylsulfonamides and Sulfonylureas. (2014). ResearchGate. [Link]
-
Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). PubMed. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]
- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action for 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
Preamble: Navigating the Knowns and Unknowns
To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic intricacies of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. It is imperative to state at the outset that while direct, extensive research on this specific molecule is nascent, a wealth of knowledge can be gleaned from its structural analogues. This document, therefore, represents a synthesis of established principles from the broader class of sulfonylbenzoic acid derivatives and specific data from closely related compounds. Our objective is to provide a robust, scientifically-grounded framework to understand and investigate the therapeutic potential of this promising molecule. We shall proceed by inference and analogy, clearly delineating established facts from reasoned hypotheses, to empower your research and development endeavors.
Molecular Profile and Synthetic Strategy
2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a member of the sulfonamide class of compounds, characterized by a benzoic acid moiety linked to a fluorophenyl group via a sulfonamide bridge. The presence of the fluorine atom is significant, as it is known to enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁FN₂O₄S |
| Molecular Weight | 326.3 g/mol |
| pKa | ~3.5 (carboxylic acid), ~8.5 (sulfonamide) |
| LogP | ~2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid can be logically approached through the reaction of 2-sulfamoylbenzoic acid with 4-fluoroaniline. A more detailed, plausible synthetic route is outlined below, based on established methodologies for similar compounds.
Protocol 1: Synthesis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
-
Chlorosulfonylation of 2-chlorobenzoic acid: To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in chlorosulfonic acid (5 equivalents), add thionyl chloride (1.5 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat at 70°C for 4 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-(chlorosulfonyl)benzoic acid.
-
Amination: Dissolve the 2-chloro-6-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
To this solution, add 4-fluoroaniline (2.2 equivalents) and a base such as triethylamine (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Acidify the residue with 1N HCl to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid.
Postulated Mechanisms of Action
Drawing from the established biological activities of structurally related sulfonylbenzoic acid derivatives, we can postulate several key mechanisms through which 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid may exert its therapeutic effects.
Anticancer Activity via Wnt/β-catenin Pathway Inhibition
A closely related analogue, 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, has demonstrated potent anticancer activity by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is therefore highly probable that 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid shares this mechanism.
The proposed mechanism involves the inhibition of key downstream components of the Wnt pathway, leading to a reduction in the nuclear accumulation of β-catenin. This, in turn, prevents the transcription of Wnt target genes that drive cell proliferation.
Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.
Antimicrobial Activity through Dihydropteroate Synthase Inhibition
The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides arrest bacterial growth. It is highly probable that 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid exhibits bacteriostatic activity through this mechanism.
Caption: Inhibition of bacterial folic acid synthesis.
Anti-inflammatory Effects via COX/LOX Inhibition
Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The structural features of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid suggest its potential to interact with the active sites of these enzymes, thereby mitigating the inflammatory response.
Experimental Validation Protocols
To empirically validate the postulated mechanisms of action, a series of well-established in vitro assays are recommended.
Protocol 2: Cell Viability Assay (MTT)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, a colon cancer cell line with an active Wnt pathway) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot for β-catenin
This protocol is to quantify the levels of β-catenin in response to compound treatment.
-
Cell Lysis: Treat cancer cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against β-catenin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data from Analogous Compounds
The following table summarizes the reported biological activities of compounds structurally related to 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. This data serves as a benchmark for expected potencies.
| Compound | Biological Activity | Target | IC₅₀ / MIC | Reference |
| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | Anticancer | Wnt/β-catenin Pathway | Not specified | [1] |
| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | Antibacterial | E. coli, S. aureus | 0.5 - 2 mg/mL | [1] |
| Sulfamoyl benzamide derivatives | Enzyme Inhibition | h-NTPDases | Sub-micromolar | [3] |
Conclusion and Future Perspectives
While direct experimental evidence for the mechanism of action of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is yet to be established, a strong case can be made for its potential as a multi-target therapeutic agent. Based on the activities of its structural congeners, it is highly plausible that this compound exhibits anticancer, antimicrobial, and anti-inflammatory properties. The proposed mechanisms of Wnt pathway inhibition, DHPS inhibition, and COX/LOX inhibition provide a solid foundation for future investigations.
Further research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Moreover, in vivo studies in relevant animal models will be crucial to ascertain the therapeutic efficacy and pharmacokinetic profile of this promising compound. The exploration of its structure-activity relationship through the synthesis of further analogues could also lead to the discovery of even more potent and selective drug candidates.
References
-
PubMed. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]
- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
-
PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
PubMed. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
Sources
- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 2. Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
An In-Depth Technical Guide to the Solubility and Stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These properties govern a compound's behavior from formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the methodologies used to characterize the aqueous solubility and chemical stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid , a molecule featuring both a sulfonamide and a benzoic acid moiety.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from foundational theory to detailed, field-proven experimental protocols. The objective is to provide researchers, chemists, and formulation scientists with a self-validating framework for assessing this, and similar, drug candidates. The causality behind each experimental choice is explained, ensuring that the 'why' is as clear as the 'how'. All protocols are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).
Part 1: The Solubility Profile: Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to low and variable absorption, posing a significant hurdle to clinical success. The molecule 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid contains two ionizable centers—a weakly acidic carboxylic acid and a sulfonamide group—whose protonation states are pH-dependent, directly influencing solubility.
Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Relationship
The solubility of an ionizable compound is intrinsically linked to the pH of the medium and the compound's acid dissociation constant(s), or pKa. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. For our target molecule, we can predict that:
-
At low pH (pH < pKa of carboxylic acid): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is typically less soluble in aqueous media.
-
At high pH (pH > pKa of carboxylic acid): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is an ionic species with significantly higher aqueous solubility.
-
Sulfonamide pKa: The sulfonamide proton is also acidic, though generally less so than a carboxylic acid. Its deprotonation at higher pH can further influence solubility.
Therefore, a complete pH-solubility profile is essential to predict the compound's behavior in the gastrointestinal tract, which ranges from highly acidic (stomach, pH 1-3) to near-neutral (small intestine, pH 6-7.5).[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid drug.
Causality Behind the Protocol:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated.
-
Extended Equilibration Time: A duration of 24 to 72 hours is necessary to ensure the system reaches thermodynamic equilibrium, which is confirmed when sequential measurements show no significant change in concentration.[3]
-
Temperature Control: Solubility is a temperature-dependent property; therefore, maintaining a constant physiological temperature (37 ± 1 °C) is critical for relevance to in vivo conditions.[4]
-
Phase Separation: Filtration or centrifugation is crucial to separate the saturated supernatant from any undissolved solid, which would otherwise lead to an overestimation of solubility.
-
Stability-Indicating HPLC: HPLC is the preferred analytical method as it can simultaneously quantify the parent compound and detect any potential degradation that may occur during the experiment, ensuring the integrity of the measurement.[3]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid (e.g., 5-10 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, 0.1 M HCl, or phosphate buffers at various pH levels).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 °C. Agitate the samples for a predetermined time (e.g., 48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to check for any changes in its crystalline form (polymorphism).
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: pH-Solubility Profile
To establish the pH-solubility profile, the equilibrium solubility experiment is repeated using a series of buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).
Table 1: Hypothetical pH-Solubility Profile of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid at 37 °C
| pH of Medium | Buffer System | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | 0.1 M HCl | 15.2 | 1.3 |
| 4.5 | Acetate Buffer | 85.7 | 4.1 |
| 6.8 | Phosphate Buffer | 1250.4 | 55.2 |
| 7.4 | Phosphate Buffer | 2100.9 | 98.6 |
Interpretation: The data clearly illustrates the profound impact of pH on solubility. The low solubility in acidic conditions is consistent with the protonated, neutral form of the carboxylic acid. As the pH increases past the pKa of the benzoic acid moiety, deprotonation occurs, leading to a dramatic increase in solubility. This profile is characteristic of a weak acid and is crucial for predicting its dissolution behavior in the GI tract.[5][6][7]
Part 2: The Stability Profile: Ensuring Safety and Efficacy
Chemical stability is a non-negotiable attribute of any drug substance. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties. Forced degradation, or stress testing, is a systematic process to identify likely degradation pathways and to develop and validate a stability-indicating analytical method, as mandated by ICH guidelines.[8][9]
Rationale for Forced Degradation
The goal of forced degradation is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. These studies are fundamental to developing a robust, stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[11][12]
Experimental Protocol: Forced Degradation Studies
A comprehensive stress testing protocol investigates the effects of hydrolysis, oxidation, photolysis, and heat.
Sources
- 1. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 8. assyro.com [assyro.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
In-Vitro Screening of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid: A Technical Guide for Early-Stage Drug Discovery
Introduction: Rationale for a Targeted In-Vitro Screening Cascade
The compound 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid belongs to the sulfonamide class of molecules, a scaffold of significant historical and current importance in medicinal chemistry. Sulfonamides are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a benzoic acid moiety further suggests potential interactions with enzymes that recognize carboxylate substrates.
A key structural feature of the target molecule is the fluorine atom on the phenyl ring. The introduction of fluorine into a drug candidate can modulate its physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to target proteins.[1][2][3] This strategic fluorination often leads to improved potency and a more favorable pharmacokinetic profile.[4]
Given the therapeutic potential of sulfonamide derivatives and the enhancing effects of fluorination, a structured in-vitro screening cascade is essential to efficiently identify and characterize the biological activity of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. This guide proposes a screening strategy prioritizing anticancer and anti-inflammatory activities, based on the prevalence of these properties in structurally related compounds. The initial phase will focus on a broad cytotoxicity screen against a panel of cancer cell lines, followed by a specific enzyme inhibition assay for cyclooxygenase-2 (COX-2), a key mediator of inflammation. This approach allows for the simultaneous exploration of two high-potential therapeutic areas.
Compound Profile: 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
| Attribute | Information |
| IUPAC Name | 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid |
| Molecular Formula | C₁₃H₁₀FNO₄S |
| Molecular Weight | 295.29 g/mol |
| Chemical Structure | (A chemical structure diagram would be inserted here in a formal whitepaper) |
| Key Functional Groups | Sulfonamide, Carboxylic Acid, Fluorophenyl |
| Predicted Activities | Anticancer, Anti-inflammatory, Antimicrobial |
Proposed In-Vitro Screening Workflow
The proposed screening workflow is designed as a hierarchical cascade, starting with broad, high-throughput assays to identify primary activity, followed by more specific assays to elucidate the mechanism of action.
Caption: A hierarchical workflow for the in-vitro screening of the target compound.
Phase 1: Primary Screening
The objective of the primary screen is to broadly assess the biological activity of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in two key therapeutic areas: oncology and inflammation.
General Cytotoxicity Screening: MTT Assay
Scientific Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is a robust and widely used preliminary in-vitro test to identify compounds with potential anticancer activity. The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5][7]
Experimental Protocol: MTT Assay
-
Cell Line Selection: A panel of human cancer cell lines should be selected to represent a variety of cancer types. A common starting point includes:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
A549: Lung cancer
-
HCT-116: Colon cancer
-
HepG2: Liver cancer
-
-
Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 µM and 50 µM for a primary screen). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant reduction in cell viability (e.g., >50%) at the tested concentrations would identify the compound as a "hit" for further investigation.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[8] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[9] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][10] Given that many sulfonamide-containing drugs are known COX-2 inhibitors, this assay is a logical primary screen for anti-inflammatory potential.
Experimental Protocol: COX-2 Inhibition Assay
-
Assay Principle: A cell-free enzyme inhibition assay is recommended for the primary screen. This can be performed using a commercially available COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric readout.
-
Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Detection reagent (e.g., a fluorogenic probe)
-
Assay buffer
-
Positive control (e.g., Celecoxib)
-
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. b. Add the COX-2 enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding the arachidonic acid substrate. d. Incubate for a defined time (e.g., 5-10 minutes) at 37°C. e. Stop the reaction and add the detection reagent. f. Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the no-inhibitor control. A significant inhibition (e.g., >50%) at a reasonable concentration (e.g., <10 µM) would classify the compound as a hit.
Phase 2: Hit Confirmation and Secondary Assays
Compounds that demonstrate activity in the primary screens ("hits") will be subjected to secondary assays to confirm their activity and further characterize their mechanism of action.
Dose-Response Cytotoxicity and IC50 Determination
For hits from the primary cytotoxicity screen, a dose-response experiment should be conducted to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing the MTT assay with a wider range of compound concentrations (e.g., 0.1 to 100 µM). The resulting data is used to generate a dose-response curve and calculate the IC50 value, which represents the compound's potency.
Apoptosis Induction: Caspase-3/7 Assay
Scientific Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[11][12] These enzymes are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[12] A caspase-3/7 activity assay can determine if the observed cytotoxicity is due to the induction of apoptosis.
Experimental Protocol: Caspase-3/7 Assay
-
Assay Principle: Commercially available luminescent or fluorescent assays are used to measure caspase-3/7 activity. These assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting signal is proportional to the amount of active caspase-3/7.
-
Procedure: a. Seed the cancer cell line(s) in which the compound was most active in a 96-well plate. b. Treat the cells with the test compound at concentrations around its IC50 value for 24-48 hours. c. Add the caspase-3/7 reagent to each well. d. Incubate at room temperature for 1-2 hours. e. Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: A significant increase in the luminescent or fluorescent signal in treated cells compared to untreated cells indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.
Data Summary and Interpretation
The quantitative data from the proposed screening cascade should be organized into clear, concise tables for easy comparison and interpretation.
Table 1: Primary Screening Results
| Assay | Cell Line/Enzyme | Concentration | % Inhibition / % Viability |
| MTT Cytotoxicity | MCF-7 | 10 µM | |
| 50 µM | |||
| A549 | 10 µM | ||
| 50 µM | |||
| HCT-116 | 10 µM | ||
| 50 µM | |||
| HepG2 | 10 µM | ||
| 50 µM | |||
| COX-2 Inhibition | Human Recombinant COX-2 | 10 µM |
Table 2: Secondary Assay Results for "Hits"
| Assay | Cell Line/Enzyme | IC50 (µM) | Fold-Increase in Caspase-3/7 Activity |
| Dose-Response MTT | [Active Cell Line] | N/A | |
| Caspase-3/7 | [Active Cell Line] | N/A |
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reproducibility of the screening data, each assay must be conducted with a self-validating system in place.
-
Plate Controls: Each assay plate should include negative (vehicle) and positive controls to establish the dynamic range of the assay.
-
Z'-factor: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Replicate Wells: All experiments should be performed with at least triplicate wells to assess the variability of the data.
-
Standard Operating Procedures (SOPs): Detailed SOPs for each assay should be followed to ensure consistency between experiments.
Conclusion and Future Directions
This technical guide outlines a logical and efficient in-vitro screening cascade for the preliminary evaluation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. The proposed workflow prioritizes the investigation of anticancer and anti-inflammatory activities, which are common for this class of compounds. The inclusion of primary and secondary assays will not only identify potential therapeutic activities but also provide initial insights into the compound's mechanism of action. Positive results from this screening cascade would warrant further investigation, including selectivity profiling (e.g., COX-1 vs. COX-2), broader antimicrobial screening, and in-vivo efficacy studies.
References
- Domcke, S., et al. (2018). pronounced differences in molecular profiles between commonly used ovarian cancer cell lines and high-grade serous ovarian cancer tumor samples. Cancer Research, 78(24), 6865-6878.
- European Union Open Screen (EU-OS). (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567.
- Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- van Meerloo, J., et al. (2011). The MTT assay: utility, limitations, pitfalls, and interpretation in bulk and single-cell analysis. Current Protocols in Toxicology, 49(1), 2.16.1-2.16.18.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology.
- Patsnap. (2024). What are COX-2 inhibitors and how do they work?.
- Patel, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.
- Longdom Publishing. (n.d.). Mechanisms Involved in Apoptosis.
- Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
- Berridge, M. V., et al. (2005). The MTT assay: utility, limitations, pitfalls, and interpretation in bulk and single-cell analysis. Current Protocols in Cell Biology, Chapter 2, Unit 2.2.
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- NCBI Bookshelf. (2012). Cyclooxygenase (COX) Inhibitors.
- Wikipedia. (n.d.). Apoptosis.
- Abcam. (n.d.). MTT assay protocol.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
- Taylor & Francis Online. (2020). The role of fluorine in medicinal chemistry.
- Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery.
- Patsnap. (2024). What are COX-2 inhibitors and how do they work?.
- Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology.
- ResearchGate. (2023). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.
- AiFChem. (2023). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Longdom Publishing. (n.d.). Mechanisms Involved in Apoptosis.
- ResearchGate. (n.d.). primary high-throughput screening (hts)
- MDPI. (2022). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies.
- Wikipedia. (n.d.). High-throughput screening.
- ResearchGate. (2015). Role of Fluorine in Drug Design and Drug Action.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
- ASM Journals. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
- MDPI. (2021).
- Synthego. (2023). Cancer Cell Lines and How CRISPR is Transforming Cancer Research.
- MDPI. (2023).
- PubMed. (1995).
- Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors.
- Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
- AiFChem. (2023). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- YouTube. (2023). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- UQAM. (n.d.). Quality control and data correction in high-throughput screening.
- Novopathway. (n.d.).
- Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment.
- WuXi AppTec. (n.d.). Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, a molecule of interest within the broader class of sulfonamide-bearing benzoic acid derivatives. While specific data for this exact compound is not extensively available in public literature, this guide will leverage data from its close structural analogs to provide a thorough understanding of its synthesis, physicochemical properties, and potential biological activities. The insights provided are aimed at equipping researchers and drug development professionals with the foundational knowledge to explore this and related compounds.
The general structure, characterized by a benzoic acid core linked to a substituted phenylsulfonyl group via a sulfonamide bridge, is a well-recognized pharmacophore. Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. This guide will delve into the established methodologies for the synthesis of such compounds and discuss their potential mechanisms of action, drawing on authoritative sources to support these claims.
Chemical Identity and Physicochemical Properties
While a specific CAS number for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is not readily found, we can infer its properties from closely related, well-documented analogs. The table below summarizes the key identifiers for some of these analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid | 530-73-4 | C₁₃H₁₂N₂O₄S | 292.31 |
| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | 6311-23-5 | C₁₄H₁₃NO₄S | 291.32[1] |
| 3-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid | 612041-66-4 | C₁₃H₁₀FNO₄S | 295.29[2] |
Based on the structure of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, we can predict its physicochemical properties, which are crucial for assessing its potential as a drug candidate.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀FNO₄S |
| Molecular Weight ( g/mol ) | 309.29 |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Synthesis of 2-(((4-fluorophenyl)sulfonyl)amino)benzoic acid
The synthesis of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can be approached through a standard nucleophilic substitution reaction, a common method for creating sulfonamides. This involves the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-fluorobenzenesulfonyl chloride.
Synthetic Workflow
Caption: Synthetic scheme for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-.
Experimental Protocol
-
Dissolution of Reactant : In a round-bottom flask, dissolve 2-aminobenzoic acid in pyridine. Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Addition of Sulfonyl Chloride : Slowly add 4-fluorobenzenesulfonyl chloride to the solution while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
The causality behind this experimental design lies in the nucleophilic nature of the amino group on 2-aminobenzoic acid attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to drive the reaction to completion by scavenging the HCl generated.
Spectroscopic Characterization
The structural confirmation of the synthesized Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral features are as follows:
-
¹H NMR : The spectrum would show characteristic signals for the aromatic protons on both the benzoic acid and the fluorophenyl rings. The protons ortho to the fluorine atom would exhibit coupling to ¹⁹F. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, and the NH proton of the sulfonamide would also be a singlet.
-
¹³C NMR : The spectrum would display distinct signals for all 13 carbon atoms. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.
-
IR Spectroscopy : Key vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the sulfonamide, a strong C=O stretch for the carboxylic acid, and two characteristic S=O stretches for the sulfonyl group.
-
Mass Spectrometry : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activity and Mechanism of Action
Derivatives of sulfonamide-bearing benzoic acids are known for a variety of biological activities. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]
Antimicrobial Activity
Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition halts bacterial growth.
Sources
A Technical Guide to 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides an in-depth analysis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, a molecule of significant interest within the broader class of sulfamoylbenzoic acid derivatives. While specific data for this exact isomer is sparse, this document synthesizes established principles and data from closely related analogues to present its core physicochemical properties, a robust synthetic pathway, and standard characterization methodologies. Furthermore, we explore the potential biological activities and therapeutic applications of this compound, drawing from the rich pharmacology of the sulfamoylbenzoate scaffold. This guide is intended for researchers in medicinal chemistry, drug discovery, and chemical biology, offering both foundational knowledge and practical, field-proven protocols.
Introduction to the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid framework is a "privileged structure" in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets.[1] Derivatives built upon this scaffold have been successfully developed into drugs and clinical candidates for various conditions. Historically, they are well-known for their diuretic effects.[2] However, modern research has expanded their utility into diverse therapeutic areas, including hypertension, diabetes, and cancer, by modulating the activity of specific enzymes and G protein-coupled receptors (GPCRs).[2][3][4]
The subject of this guide, 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, incorporates three key pharmacophores:
-
A Benzoic Acid Moiety: Provides a critical acidic handle for electrostatic interactions with protein active sites.
-
A Sulfonamide Linker: A stable, polar group that is a cornerstone of many successful drugs and acts as a potent hydrogen bond donor and acceptor.
-
A 4-Fluorophenyl Group: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5]
This combination of features makes 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid a compelling candidate for investigation as a modulator of various biological pathways.
Physicochemical and Structural Properties
Table 1: Core Properties of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
| Property | Value | Data Source |
| Molecular Formula | C₁₃H₁₀FNO₄S | Calculated |
| Molecular Weight | 295.29 g/mol | Calculated[6][7] |
| IUPAC Name | 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | Structure-Based |
| InChI Key | (Predicted) | Structure-Based |
The structure features a hydrogen bond donor (sulfonamide N-H), multiple hydrogen bond acceptors (oxygens of the sulfonyl and carboxyl groups, and the fluorine atom), and two aromatic rings, suggesting a predisposition for binding to structured protein pockets.
Synthesis and Characterization Workflow
The synthesis of N-aryl sulfamoylbenzoic acids is well-established in the literature.[1][3] The most direct and reliable pathway involves a two-step process starting from 2-chlorobenzoic acid or a related precursor, which is first converted to a sulfonyl chloride intermediate.
Proposed Synthetic Pathway
The proposed synthesis proceeds via the chlorosulfonylation of a suitable benzoic acid precursor, followed by nucleophilic substitution with 4-fluoroaniline. This approach is favored for its high efficiency and the commercial availability of the starting materials.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for analogous compounds.[3]
Expert Insight: The causality behind this experimental design is rooted in robust, well-understood organic reactions. Chlorosulfonic acid is a powerful and cost-effective reagent for electrophilic aromatic substitution to create the sulfonyl chloride. The subsequent amination is a classic nucleophilic acyl substitution, driven to completion by an organic base like pyridine, which acts as both a solvent and an acid scavenger to neutralize the HCl byproduct.
Step 1: Synthesis of 2-carboxybenzene-1-sulfonyl chloride
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution).
-
Carefully add 2,4-dichlorobenzoic acid (1 equivalent) to the flask.
-
Slowly, and with stirring, add chlorosulfonic acid (5-10 equivalents) to the flask at room temperature. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to 60-80°C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas.
-
The sulfonyl chloride intermediate will precipitate as a solid. Filter the solid under vacuum, wash thoroughly with cold water, and dry in a desiccator.
Step 2: Synthesis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
-
Dissolve the dried 2-carboxybenzene-1-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-fluoroaniline (1.1 equivalents) in the same solvent.
-
Add the 4-fluoroaniline solution dropwise to the stirred sulfonyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC/HPLC. Upon completion, remove the solvent under reduced pressure.
-
Acidify the residue with 2N HCl. The crude product will precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory. This self-validating system confirms that the target molecule has been synthesized correctly and is of sufficient purity for subsequent biological assays.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure by identifying the types and connectivity of protons and carbons. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the carboxylic acid proton, and the sulfonamide N-H proton.[8]
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₁₀FNO₄S).[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O of the carboxylic acid, the O-H stretch, the N-H of the sulfonamide, and the S=O stretches of the sulfonyl group.[8]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should typically be >95% for use in biological assays.[8]
Potential Biological Activity and Therapeutic Applications
While direct studies on 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid are not prominent, the extensive research on its analogues allows for well-grounded hypotheses regarding its potential biological targets.
Target Class: Enzyme Inhibition
Many sulfamoylbenzoic acid derivatives function as enzyme inhibitors. A prominent example is their activity against carbohydrate-hydrolyzing enzymes.
-
α-Glucosidase and α-Amylase Inhibition: Several 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase.[3] These enzymes are responsible for breaking down complex carbohydrates into glucose in the gut. Their inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[3] The title compound, sharing the core scaffold, is a prime candidate for screening in this area.
Caption: Potential mechanism of action via enzyme inhibition.
Target Class: GPCR Modulation
-
Lysophosphatidic Acid (LPA) Receptor Agonism: Recent studies have identified sulfamoylbenzoic acid analogues as the first specific agonists of the LPA₂ receptor, a GPCR involved in cell survival and mucosal protection.[4] Agonism at this receptor has shown anti-apoptotic effects, presenting a potential therapeutic avenue for conditions involving excessive cell death, such as radiation injury.[4] The structural similarity of the title compound makes it a candidate for investigation as an LPA₂ agonist.
Key Experimental Workflow: α-Glucosidase Inhibition Assay
To assess the therapeutic potential of the title compound for diabetes, an in vitro α-glucosidase inhibition assay is a critical first step. This protocol is based on standard, validated methods.[3]
Expert Insight: The principle of this assay is colorimetric. The enzyme α-glucosidase cleaves the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which has a yellow color and a strong absorbance at 405 nm. An effective inhibitor will reduce the rate of this cleavage, resulting in a lower absorbance reading. Acarbose, a known antidiabetic drug, is used as a positive control to validate the assay's performance.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test Compound (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for testing.
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of buffer to the negative control wells and 10 µL of Acarbose solution to the positive control wells.
-
Add 20 µL of α-glucosidase solution (e.g., 0.2 U/mL in buffer) to all wells.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in buffer) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Conclusion
2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid stands as a molecule with considerable, albeit largely unexplored, potential. By leveraging the well-documented chemistry and pharmacology of the sulfamoylbenzoic acid class, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Its structural features strongly suggest potential as an enzyme inhibitor or GPCR modulator, particularly within the fields of metabolic disease and cell survival signaling. The protocols and insights provided herein are designed to empower researchers to confidently undertake the investigation of this promising compound and its derivatives.
References
-
3-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid Product Description . Molbase. [Link]
-
2-(((4-AMINOPHENYL)SULFONYL)AMINO)BENZOIC ACID . gsrs.ncats.nih.gov. [Link]
-
2-Sulfamoylbenzoic acid . PubChem, National Institutes of Health. [Link]
-
4-Fluorobenzoic acid . Wikipedia. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid . PubChem, National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives . Pharmaceutical Sciences and Engineering Community. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor . National Institutes of Health. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening . PubMed, National Institutes of Health. [Link]
-
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the . CNR-IRIS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 612041-66-4 CAS MSDS (3-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
Initial Enzyme Inhibition Studies of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting initial enzyme inhibition studies on the compound 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. The structural motifs of this molecule, specifically the arylsulfonamide and benzoic acid groups, suggest a high probability of interaction with various enzyme classes. Sulfonamide-based compounds are well-established inhibitors of critical enzyme families, including carbonic anhydrases and matrix metalloproteinases, making them a fertile ground for drug discovery.[1][2][3] This document outlines a logical, field-proven workflow, from initial target selection and primary screening to detailed kinetic analysis for mechanism of action (MoA) determination. The methodologies described herein are designed to ensure scientific rigor, data integrity, and the generation of actionable insights for drug development professionals.
Introduction and Rationale: Deconstructing the Molecule
The compound 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a member of the sulfonylbenzoic acid derivative family. This class of molecules is of significant interest in medicinal chemistry due to the versatile binding properties conferred by the sulfonyl (–SO₂–) and carboxylic acid (–COOH) functional groups.[4]
-
The Sulfonamide Core: The sulfonamide moiety is a privileged scaffold in drug design, renowned for its ability to act as a transition-state analog and a potent zinc-binding group.[1] This property is central to its inhibitory activity against zinc-dependent enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[2][3] CAs are implicated in pathologies ranging from glaucoma to cancer, while MMPs are key drivers of tissue remodeling in arthritis, cancer metastasis, and COPD.[3][5]
-
The Benzoic Acid Moiety: The benzoic acid group provides a crucial acidic center, which can engage in hydrogen bonding and electrostatic interactions with basic residues (e.g., Arginine, Lysine) in an enzyme's active site. Studies on benzoic acid derivatives have demonstrated inhibitory activity against enzymes such as α-amylase.[6]
-
The Fluorophenyl Group: The 4-fluorophenyl substituent enhances lipophilicity, which can improve cell permeability and bioavailability. The fluorine atom can also participate in specific hydrogen bonding or halogen bonding interactions within the enzyme's binding pocket, potentially increasing affinity and selectivity.
Given this structural analysis, a logical starting point for an inhibition screen would include enzymes from the following families:
-
Carbonic Anhydrases (e.g., hCA II, hCA IX): To probe the classic sulfonamide-zinc interaction. hCA IX is a particularly relevant anti-cancer target.[2]
-
Matrix Metalloproteinases (e.g., MMP-2, MMP-9): Also zinc-dependent, these are key targets in oncology and inflammatory diseases.[3]
-
Cyclooxygenases (e.g., COX-2): Certain sulfonylbenzoic acid derivatives are known to inhibit COX-2, a central enzyme in the inflammatory cascade.[4]
This guide will use a hypothetical panel of these enzymes to illustrate the complete experimental workflow.
The Strategic Workflow for Inhibition Profiling
A robust investigation into a compound's inhibitory properties follows a multi-stage process. This ensures that resources are focused on the most promising interactions and that the resulting data is comprehensive and reliable. The overall strategy is to move from a broad, qualitative assessment to a highly quantitative and mechanistic understanding.
Caption: Strategic workflow for enzyme inhibitor characterization.
Experimental Methodologies
Compound and Reagent Preparation (Self-Validating System)
The integrity of any study hinges on the quality of its components. This protocol establishes a self-validating system.
Protocol 1: Compound Stock Preparation and QC
-
Source Compound: Obtain 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid from a reputable supplier or via verified synthesis. Purity should be >95% as confirmed by HPLC and NMR.
-
Solubility Testing: Determine the compound's solubility in various buffers and in 100% DMSO. The goal is to identify conditions where the compound remains fully dissolved at the highest tested concentration, preventing compound precipitation which can be mistaken for inhibition.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. Aliquot into small volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Solutions: On the day of the assay, thaw a single aliquot and prepare serial dilutions in 100% DMSO. These will be used to create the final assay concentrations.
-
Causality: Preparing intermediate dilutions in DMSO ensures that the final concentration of DMSO in all assay wells (including the vehicle control) is constant (typically ≤1%). This is critical to control for any inhibitory or activating effects of the solvent itself on the enzyme.
-
IC50 Determination: Quantifying Potency
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a critical measure of an inhibitor's potency. Accurate IC50 determination requires a well-defined dose-response curve.[7][8]
Protocol 2: Spectrophotometric IC50 Assay (General Protocol)
This protocol assumes a generic enzyme that produces a chromogenic product.
-
Plate Layout: Design a 96-well plate map. Include wells for:
-
Blank: All assay components except the enzyme (corrects for background signal).
-
Vehicle Control (100% Activity): All assay components, including enzyme and DMSO (at the same final concentration as inhibitor wells), but no inhibitor.
-
Positive Control: A known inhibitor of the target enzyme. This validates that the assay is sensitive to inhibition.
-
Inhibitor Concentrations: A series of 8-12 inhibitor concentrations, typically using a 3-fold serial dilution (e.g., 100 µM to 4.5 nM). Each concentration should be tested in triplicate.
-
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the test compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add the enzyme to all wells except the 'Blank'.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal reaction temperature (e.g., 37°C).
-
Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For some inhibitors (slow-binding), this time may need to be extended.[9]
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.[10]
-
Causality: The measured IC50 value is dependent on the substrate concentration, especially for competitive inhibitors.[11] Using [S] ≈ Km provides a standardized and sensitive condition for detecting most modes of inhibition.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: Convert the velocities to percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot % Inhibition versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[12]
-
Mechanism of Action (MoA) Determination
Once a potent IC50 value is established, the next critical step is to understand how the compound inhibits the enzyme. This is achieved by measuring IC50 values at several different substrate concentrations.[9]
Protocol 3: Kinetic Studies for MoA
-
Experimental Setup: Repeat the IC50 determination protocol (Protocol 2) using at least 4-5 different fixed concentrations of the substrate, ranging from low (e.g., 0.5 x Km) to high (e.g., 5-10 x Km).
-
Data Analysis:
-
Determine the IC50 value for each substrate concentration.
-
Analyze the trend:
-
Competitive Inhibition: The IC50 value increases as the substrate concentration increases. The inhibitor competes directly with the substrate for the enzyme's active site.
-
Non-competitive Inhibition: The IC50 value does not change with substrate concentration. The inhibitor binds to a site other than the active site (an allosteric site), affecting catalysis regardless of substrate binding.
-
Uncompetitive Inhibition: The IC50 value decreases as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate (ES) complex.
-
-
Advanced Analysis (Lineweaver-Burk Plot): For a more definitive determination, perform full kinetic analysis by varying substrate concentration at several fixed inhibitor concentrations. Plotting the data as 1/V₀ vs. 1/[S] (a Lineweaver-Burk plot) will yield distinct patterns for each inhibition type.
-
Caption: Reversible enzyme inhibition mechanisms.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity against the enzyme panel.
Table 1: Hypothetical Inhibition Profile of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
| Enzyme Target | IC50 (µM) ± SEM | Predominant MoA |
| Carbonic Anhydrase II (hCA II) | 0.85 ± 0.07 | Competitive |
| Carbonic Anhydrase IX (hCA IX) | 0.12 ± 0.02 | Competitive |
| Matrix Metalloproteinase-2 (MMP-2) | 5.2 ± 0.41 | Competitive |
| Matrix Metalloproteinase-9 (MMP-9) | 1.7 ± 0.15 | Competitive |
| Cyclooxygenase-2 (COX-2) | > 100 | Not Determined |
Interpretation of Hypothetical Results:
-
The compound is a potent inhibitor of Carbonic Anhydrase IX, with sub-micromolar activity and significant selectivity (~7-fold) over the ubiquitous hCA II isoform. This is a highly desirable profile for an anti-cancer agent.
-
It demonstrates moderate activity against MMPs, with some preference for MMP-9 over MMP-2.
-
The competitive mechanism of action against all sensitive targets is consistent with the sulfonamide moiety binding in the active site, likely coordinating with the catalytic zinc ion.[3]
-
The compound shows no significant activity against COX-2 at concentrations up to 100 µM, suggesting a selective mechanism of action away from this inflammatory pathway.
Troubleshooting and Best Practices
-
Inconsistent Inhibition: If inhibition does not increase with inhibitor concentration, check for compound solubility issues or aggregation at higher concentrations.[13]
-
"Shallow" Dose-Response Curves: A Hill slope significantly less than 1.0 may indicate multiple binding sites, assay interference, or tight-binding inhibition.
-
Tight-Binding Inhibition: If the calculated IC50 is close to the enzyme concentration used in the assay, the standard Michaelis-Menten assumptions are invalid.[14] This requires more advanced kinetic models (e.g., Morrison equation) and can be diagnosed by observing if the IC50 value changes with enzyme concentration.[9][14]
-
Data Reporting: Always report potency as pIC50 ± SEM for statistical analysis, as this transforms the data to a linear scale.[11] Ensure that dose-response curves have sufficient data points bracketing the IC50 value for a reliable fit.[7][8]
Conclusion and Future Directions
This guide provides a robust, multi-stage strategy for the initial enzymatic profiling of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. The outlined protocols, from initial screening to MoA studies, are designed to generate high-quality, reproducible data. Based on the hypothetical results, this compound emerges as a potent and selective inhibitor of Carbonic Anhydrase IX, warranting further investigation.
Next steps in the research cascade would include:
-
Orthogonal Assays: Confirming inhibition using a different assay format (e.g., biophysical binding assay like Surface Plasmon Resonance).
-
Broad Selectivity Profiling: Screening against a wider panel of CAs, MMPs, and other related enzymes to build a comprehensive selectivity profile.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to hCA IX to validate the binding mode and guide structure-activity relationship (SAR) studies.[15]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit CA-IX activity in a cellular context to assess cell permeability and on-target engagement.
By following this structured and scientifically-grounded approach, researchers can efficiently and accurately characterize novel enzyme inhibitors, accelerating the journey from initial hit to viable drug candidate.
References
-
Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. Retrieved from [Link]
-
Zahra, Q., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-fluorophenyl)sulfonylamino]benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
-
ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]
-
Ashraf, M. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Retrieved from [Link]
-
Jain, P., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. PubMed. Retrieved from [Link]
-
Leśniak, W., & Poznański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]
-
ResearchGate. (2010). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
Biology LibreTexts. (2021). Enzyme Inhibition. Retrieved from [Link]
-
NPTEL IIT Kharagpur. (2020). Problems on Enzyme Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
-
Lindsley, C. W., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Tuccinardi, T., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. National Institutes of Health. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]
-
MDPI. (2018). Challenges in Matrix Metalloproteinases Inhibition. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 4-Fluoroaniline for the Synthesis of Novel Sulfonamides
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably antibacterial drugs.[1][2][3] The strategic incorporation of fluorine into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable.[4] This guide provides an in-depth exploration of the synthesis of sulfonamides using 4-fluoroaniline, a versatile and crucial intermediate in modern organic synthesis and drug discovery.[5][6][7] We will delve into the underlying chemical principles, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Sulfonamides
The synthesis of sulfonamides, typically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride, is a fundamental transformation in pharmaceutical development.[2] 4-Fluoroaniline emerges as a particularly interesting starting material. The presence of a fluorine atom at the para-position of the aniline ring imparts unique electronic properties. Fluorine's high electronegativity exercises a potent electron-withdrawing effect, which modulates the basicity and nucleophilicity of the amino group and can influence the biological activity and pharmacokinetic profile of the final sulfonamide product.[8] Understanding how to effectively utilize 4-fluoroaniline allows researchers to construct complex molecular architectures essential for the development of new drug candidates.[6][8]
Mechanistic Rationale and Causality
The formation of a sulfonamide from 4-fluoroaniline and an aryl sulfonyl chloride is a classic nucleophilic acyl substitution reaction at a sulfur center. The causality behind the experimental choices is rooted in maximizing the efficiency of this core transformation.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base, yielding the neutral sulfonamide product and a salt byproduct (e.g., pyridinium hydrochloride).
The inclusion of a non-nucleophilic organic base, such as pyridine or triethylamine, is critical. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction. Without this acid scavenger, the HCl would protonate the starting 4-fluoroaniline, rendering it non-nucleophilic and effectively halting the reaction.
Caption: Mechanism of Sulfonamide Formation.
Reactivity Considerations: While sulfonyl fluorides are also known, sulfonyl chlorides are significantly more reactive and are the preferred reagents for this transformation.[9] Competition experiments have shown that sulfonyl chlorides react exclusively in the presence of their fluoride counterparts, highlighting a kinetic preference that simplifies the synthetic strategy.[9]
Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)benzenesulfonamide
This protocol provides a self-validating system for the reliable synthesis of a model sulfonamide from 4-fluoroaniline. Each step is designed to ensure high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Benzenesulfonyl Chloride | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. |
| Pyridine | Anhydrous | Acros Organics | Acts as base and solvent. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |
| Magnetic Stir Plate | N/A | IKA | |
| Round-bottom flask (100 mL) | N/A | Pyrex | |
| Dropping Funnel | N/A | Kimble | For controlled addition. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10 mmol).
-
Dissolve the aniline in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add pyridine (1.2 mL, 15 mmol, 1.5 equivalents) to the solution. Causality: Pyridine acts as the HCl scavenger.
-
Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
-
-
Reagent Addition:
-
Dissolve benzenesulfonyl chloride (1.94 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM in a dropping funnel.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality: Slow, cooled addition prevents side reactions and ensures controlled formation of the product.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6-12 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and any unreacted 4-fluoroaniline.
-
Wash with deionized water (1 x 20 mL) and then with saturated sodium chloride solution (brine, 1 x 20 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Product Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(4-fluorophenyl)benzenesulfonamide as a white crystalline solid.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR | Spectra consistent with the desired structure |
| ¹⁹F NMR | Single peak corresponding to the aryl fluoride |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z = 252.05 |
General Workflow and Visualization
The overall process from starting materials to the final, characterized product follows a logical and streamlined workflow. This ensures that each stage is completed efficiently, leading to a high-quality outcome.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
4-Fluoroaniline is an exemplary building block for the synthesis of fluorinated sulfonamides, providing a direct route to compounds of significant interest to the pharmaceutical and agrochemical industries. The protocol detailed herein is robust, reproducible, and grounded in a clear understanding of the reaction mechanism. By carefully controlling reaction parameters such as temperature and stoichiometry, researchers can reliably access a diverse range of N-(4-fluorophenyl)sulfonamides for further investigation and development.
References
- Vertex AI Search. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved January 29, 2026.
- Scribd. (n.d.). Synthesis of Sulphonamide. Retrieved January 29, 2026.
- PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 29, 2026.
- ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. Retrieved January 29, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. Retrieved January 29, 2026.
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. Retrieved January 29, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Retrieved January 29, 2026.
- Slideshare. (n.d.). Sulfalinamide synthesis. Retrieved January 29, 2026.
- Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 29, 2026.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 29, 2026.
- Macmillan Group - Princeton University. (2023).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved January 29, 2026.
- Google Patents. (n.d.). Process to prepare sulfonamides. Retrieved January 29, 2026.
- Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Retrieved January 29, 2026.
- Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Retrieved January 29, 2026.
- Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved January 29, 2026.
- Frontiers in Chemistry. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved January 29, 2026.
- LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved January 29, 2026.
- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved January 29, 2026.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
Sources
- 1. Sulfalinamide synthesis | PPTX [slideshare.net]
- 2. cbijournal.com [cbijournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory Scale Synthesis of Benzoic Acid Derivatives
Executive Summary
Benzoic acid moieties are pharmacophoric cornerstones in drug design, serving as scaffolds for NSAIDs, metabolic modulators, and covalent inhibitors. While industrial routes rely on high-temperature aerobic oxidation, laboratory-scale synthesis requires methods that prioritize functional group tolerance, operational safety, and purification efficiency.
This guide details three distinct synthetic pathways: Oxidative Cleavage (for alkyl precursors), Grignard Carboxylation (for halogenated precursors), and Pd-Catalyzed Carbonylation (for late-stage functionalization). It emphasizes a "Self-Validating" purification strategy utilizing the unique pKa properties of the benzoic acid core.
Strategic Method Selection
The choice of method is dictated by the starting material's oxidation state and the presence of sensitive functional groups.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability.
Method A: Oxidative Cleavage (Permanganate)
Best for: Robust alkyl-substituted benzenes. Mechanism: Radical abstraction of the benzylic hydrogen followed by oxidation to the carboxylate. Critical Constraint: Requires at least one benzylic hydrogen (tert-butyl groups will not oxidize).[1][2]
Protocol 1: KMnO4 Oxidation of Toluenes
Reagents:
-
Substrate (10 mmol)
-
KMnO4 (25-30 mmol, 2.5-3.0 eq)
-
Solvent: Pyridine/Water (1:2 v/v) or t-BuOH/Water (1:1 v/v)
-
Na2CO3 (catalytic, optional to maintain pH)
Step-by-Step Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.
-
Addition: Dissolve substrate in solvent. Add KMnO4 in portions to control the initial exotherm.
-
Reaction: Reflux at 95-100°C for 2-4 hours.
-
QC Check: The purple color of permanganate should fade to a brown precipitate (MnO2). If purple persists after 4 hours, add small amounts of ethanol to quench excess oxidant.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot water.
-
Note: The product is currently in the filtrate as the water-soluble benzoate salt.
-
-
Isolation: Cool filtrate to 0°C. Acidify slowly with 6M HCl to pH ~2. The benzoic acid will precipitate as a white solid.
-
Purification: Vacuum filter the solid. Recrystallize from hot water.
Method B: Grignard Carboxylation
Best for: Aryl halides without electrophilic functional groups (ketones, esters, nitriles). Mechanism: Nucleophilic attack of the carbanion equivalent (Ar-Mg-X) on the electrophilic carbon of CO2.
Protocol 2: Anhydrous Carboxylation
Reagents:
-
Aryl Bromide (10 mmol)
-
Magnesium Turnings (12 mmol, 1.2 eq)
-
Iodine (single crystal)
-
Dry CO2 (gas or dry ice)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Workflow:
-
Activation: Flame-dry glassware under Ar/N2 flow. Add Mg turnings and iodine crystal.
-
Initiation: Add 10% of the aryl bromide solution. Heat gently with a heat gun until the solution becomes turbid and colorless (iodine color disappears), indicating Grignard initiation.
-
Formation: Add remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
-
Carboxylation:
-
Method A (Gas): Bubble dry CO2 gas through the solution at 0°C.
-
Method B (Solid): Pour the Grignard solution slowly onto crushed dry ice (excess) in a beaker.
-
-
Hydrolysis: Once the reaction returns to room temperature and excess CO2 dissipates, quench with 6M HCl (carefully!) to pH 2.
-
Extraction: Extract with Ethyl Acetate (3x). The product is in the organic layer.[3][4]
Figure 2: Sequential workflow for Grignard-mediated synthesis.
Method C: Pd-Catalyzed Carbonylation
Best for: Late-stage functionalization, substrates with sensitive groups. Mechanism: Oxidative addition of Pd(0) to Ar-X, coordination of CO, insertion, and reductive elimination.
Protocol 3: CO-Surrogate Carbonylation (Safety Focused)
Note: Using Mo(CO)6 or Phenyl Formate avoids high-pressure CO cylinders.
Reagents:
-
Aryl Iodide/Bromide (1.0 mmol)
-
Pd(OAc)2 (5 mol%)
-
Xantphos (10 mol%)
-
Molybdenum Hexacarbonyl [Mo(CO)6] (1.0 eq) as CO source.
-
Base: DBU (2.0 eq) or K2CO3.
-
Nucleophile: Water (5.0 eq) for acid synthesis.
-
Solvent: 1,4-Dioxane.
Step-by-Step Workflow:
-
Combine: In a microwave vial or pressure tube, combine aryl halide, Pd catalyst, ligand, Mo(CO)6, and base.
-
Degas: Sparge solvent with Argon for 10 minutes, then add to the vial.
-
React: Seal and heat to 100°C for 14 hours (or microwave 120°C for 30 min).
-
Workup: Filter through Celite to remove Pd black. Concentrate solvent.
-
Partition: Dissolve residue in 1M NaOH (converts product to soluble carboxylate). Wash with DCM (removes non-acidic impurities). Acidify aqueous layer to precipitate product.
Purification: The "Self-Validating" System
The most robust feature of benzoic acid synthesis is the purification logic. By exploiting the pKa (~4.2) of the carboxylic acid, you can create a self-validating separation loop that guarantees chemical purity from neutral organic side products.
The Acid-Base Extraction Protocol:
-
Dissolution: Dissolve crude reaction mixture in an organic solvent (DCM or Et2O).
-
Validation Step 1 (Removal of Neutrals): Extract with 1M NaOH (aq).
-
Logic: Benzoic acid becomes Sodium Benzoate (water soluble).[3] Neutral impurities (unreacted alkylbenzene, bi-aryls) stay in the Organic layer.
-
Action: Discard Organic Layer (or save for recovery of starting material).
-
-
Validation Step 2 (Precipitation): Acidify the Aqueous Layer with 6M HCl until pH < 2.
-
Logic: Sodium Benzoate reverts to Benzoic Acid (water insoluble).
-
Action: Collect the precipitate via vacuum filtration.
-
-
Final Polish: Recrystallize from boiling water.
Comparative Data Summary
| Feature | Method A: Oxidation | Method B: Grignard | Method C: Pd-Carbonylation |
| Substrate | Alkyl-benzenes | Aryl Halides | Aryl Halides / Triflates |
| Atom Economy | Low (Stoichiometric metal waste) | Medium | High (Catalytic) |
| Tolerance | Poor (No oxidizable groups) | Poor (No electrophiles/protons) | Excellent (Tolerates esters, ketones) |
| Safety | High Temp / Strong Oxidant | Exothermic / Moisture Sensitive | CO Toxicity (mitigated by surrogates) |
| Typical Yield | 60-85% | 70-90% | 80-95% |
References
-
Oxidation of Alkylbenzenes
- Organic Syntheses, Coll. Vol. 2, p. 135 (1943); Vol. 13, p. 4 (1933). "O-Chlorobenzoic Acid".
-
[Link]
-
Grignard Carboxylation
- Organic Syntheses, Coll. Vol. 1, p. 361 (1941); Vol. 8, p. 74 (1928). "Mesitoic Acid".
-
[Link]
-
Palladium-Catalyzed Carbonylation
- Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds".
-
[Link]
- Purification Strategies: Pavia, D. L., et al. (2017). A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning. (Standard reference for Acid-Base Extraction logic).
Sources
Analytical Methods for 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic Acid Characterization
[1]
Introduction & Compound Profile
The compound 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid represents a specific class of N-phenylsulfamoylbenzoic acid derivatives. Structurally, it consists of a benzoic acid core substituted at the ortho position with a sulfonamide linker connecting to a 4-fluorophenyl ring.
These derivatives are frequently investigated as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diuretics (related to furosemide), or as specific inhibitors in medicinal chemistry (e.g., ERAP2 inhibitors). The presence of the fluorine atom enhances metabolic stability and lipophilicity, but necessitates specific detection techniques like
Physicochemical Anticipations[2][3][4]
-
Acidic Nature: The compound is dibasic in nature.
-
Carboxylic Acid (COOH):[1] pKa
3.5 – 4.2. -
Sulfonamide (-SO
NH-): pKa 10.0 – 11.0 (weakly acidic due to electron-withdrawing sulfonyl and phenyl groups).
-
-
Solubility: Low aqueous solubility at pH < 4.0; soluble in organic solvents (DMSO, Methanol, Acetonitrile) and basic aqueous buffers.
-
UV Chromophore: Strong absorption in the 240–270 nm range due to the conjugated aromatic systems.
Analytical Workflow Strategy
The following workflow ensures a "self-validating" characterization loop, where orthogonal methods (MS, NMR, HPLC) confirm each other’s findings.
Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[5][6][7]
Objective: To determine the chromatographic purity and assay of the compound. Rationale: Due to the carboxylic acid moiety, the retention time is highly pH-dependent. Acidic mobile phases are strictly required to suppress ionization (keeping the COOH protonated), ensuring sharp peaks and consistent retention on C18 columns.
Method Parameters
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | PDA: 254 nm (primary), 210-400 nm (scan) |
| Injection Vol | 5-10 µL |
| Diluent | 50:50 Water:Acetonitrile (or Methanol if solubility issues arise) |
Gradient Program
-
0.0 min: 95% A / 5% B
-
15.0 min: 10% A / 90% B
-
20.0 min: 10% A / 90% B
-
20.1 min: 95% A / 5% B
-
25.0 min: Stop (Re-equilibration)
Critical Causality
-
Why Formic Acid? Phosphate buffers are non-volatile and incompatible with LC-MS. Formic acid allows this exact method to be transferred to a Mass Spectrometer for impurity identification without modification.
-
Why C18? The hydrophobic fluorophenyl group provides sufficient interaction with the alkyl chains of the stationary phase, while the "end-capping" reduces silanol interactions with the sulfonamide nitrogen.
Protocol 2: Mass Spectrometry (LC-MS/HRMS)
Objective: Confirmation of molecular weight and structural elucidation via fragmentation.
Ionization Mode: Electrospray Ionization, Negative Mode (ESI- ).
Rationale: Sulfonamides and carboxylic acids lose protons easily (
Fragmentation Pathway Logic
In negative mode, the parent ion (
-
Decarboxylation: Loss of
( ). -
Sulfonamide Cleavage: Rupture of the S-N bond, releasing the fluoroaniline moiety.
Figure 2: Predicted ESI(-) fragmentation pathway for structural verification.
Protocol 3: NMR Spectroscopy
Objective: Unambiguous structural assignment.
Solvent: DMSO-
Key Resonance Assignments (Expected)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment Logic |
| 13.0 - 14.0 ppm | Broad Singlet | Carboxylic Acid (-COOH). Often invisible if wet. | |
| 10.0 - 11.0 ppm | Singlet | Sulfonamide (-SO | |
| 7.8 - 8.1 ppm | Multiplets | Benzoic acid aromatic protons (deshielded by SO | |
| 7.0 - 7.2 ppm | Multiplets | Fluorophenyl ring protons. | |
| -115 to -125 ppm | Singlet/Multiplet | Fluorine on phenyl ring. Diagnostic Peak. | |
| ~168 ppm | Singlet | Carbonyl Carbon (C=O). |
Self-Validation Step: The integration of the aromatic region must account for exactly 8 protons (4 on benzoic ring + 4 on fluorophenyl ring). If the count is 9, you likely have residual solvent or impurity. If the
Protocol 4: Solid-State Characterization (Polymorph Screening)
Context: Sulfonamides are notorious for exhibiting polymorphism (different crystal structures), which affects bioavailability and stability.
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat 2-5 mg sample from 30°C to 250°C at 10°C/min under
purge. -
Expectation: A sharp endotherm corresponding to the melting point (likely >180°C for this class).
-
Warning: An exotherm after melting suggests decomposition (decarboxylation).
-
-
Powder X-Ray Diffraction (PXRD):
-
Essential for "fingerprinting" the specific batch form.
-
References
- General Sulfonamide Analysis: United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for HPLC tailing factors and resolution).
-
Synthesis & Properties of Sulfamoylbenzoic Acids
-
Ghorab, M. M., et al. "Synthesis and biological evaluation of benzene-sulfonamide derivatives as a new class of PTP-1B inhibitors."[2] Bioorganic Chemistry, 2017.
-
Moustafa, M. S., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[3] Molecules, 2019.[3][4]
-
- Thomas, C. B., & Willson, J. S. "Mass spectra of 2-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2.
-
ERAP2 Inhibitor Context
-
Mpakali, A., et al. "Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition."[5] ACS Chemical Biology, 2022.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. 2-[(S)-Benzylsulfinyl]benzoic Acid | C14H12O3S | CID 86280446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
application in novel pharmaceutical candidate synthesis
Application Note: Accelerating Lead Optimization via Microscale High-Throughput Photoredox Catalysis
Executive Summary
Modern drug discovery has shifted focus from "flat" aromatic structures to three-dimensional (sp³-rich) scaffolds to improve solubility and target specificity—a concept known as "escaping flatland." Traditional cross-coupling methods (e.g., Suzuki-Miyaura) often fail with alkyl halides due to slow oxidative addition and rapid
This Application Note details a Microscale High-Throughput Experimentation (HTE) protocol for Photoredox/Nickel Dual Catalysis . This methodology enables the rapid synthesis of C(sp³)–C(sp²) bonds, facilitating Late-Stage Functionalization (LSF) of pharmaceutical candidates. By miniaturizing reactions to the microliter scale, researchers can screen hundreds of conditions (catalysts, ligands, bases) using minimal material, accelerating the Hit-to-Lead (H2L) cycle.
Technology Overview & Mechanism
The core of this application is the synergy between a photoredox catalyst (typically Iridium-based) and a transition metal catalyst (Nickel).[1][2][3]
-
The Challenge: Alkyl radicals are unstable and difficult to control in traditional thermal catalysis.
-
The Solution: Visible light excitation of the Iridium catalyst generates a strong oxidant/reductant that generates alkyl radicals via Single Electron Transfer (SET). These radicals are intercepted by the Nickel catalyst to form the desired bond.
Mechanistic Pathway (Ir/Ni Dual Catalysis)
-
Photoexcitation: Blue light (450 nm) excites the Ir(III) catalyst to *Ir(III), a strong oxidant.
-
Radical Generation: *Ir(III) oxidizes an alkyl silicate or carboxylate (via SET), generating an alkyl radical (
). -
Radical Capture: The Nickel catalyst (Ni(0) or Ni(II)) intercepts the alkyl radical.[1]
-
Cross-Coupling: The Ni center undergoes oxidative addition with an aryl halide, followed by reductive elimination to release the product.[1]
Figure 1: Mechanistic interplay between the Iridium photoredox cycle and the Nickel cross-coupling cycle.
Application Protocol: Microscale HTE Screening
This protocol describes the setup for screening 96 reaction conditions simultaneously using a Photoredox Optimization (PRO) platform or standard glass-bottom 96-well plates.
Equipment & Materials
-
Light Source: 450 nm (Blue) LED array (e.g., Kessil PR160L or integrated photoreactor).
-
Note: Uniform light intensity across the plate is critical for reproducibility.
-
-
Reaction Vessel: 96-well glass-bottom plate (chemically resistant).
-
Environment: Nitrogen-filled Glovebox or localized inert atmosphere.
-
Catalysts:
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Standard for high oxidation potential).
-
Metal Catalyst: NiCl2·glyme or Ni(COD)2.
-
-
Ligands: dtbbpy, dMeObpy, terpyridine (Screening variable).
Step-by-Step Workflow
Step 1: Stock Solution Preparation (Glovebox) To ensure accuracy at the microliter scale, prepare concentrated stock solutions.
-
Catalyst Stock: Dissolve Ir-cat (1 µmol) and Ni-cat (10 µmol) in DMA (Dimethylacetamide).
-
Substrate Stock: Dissolve Aryl Bromide (1.0 equiv) and Alkyl source (1.5 equiv) in DMA.
-
Base Stock: Prepare inorganic bases (e.g., K2CO3, Cs2CO3) as fine suspensions or use soluble organic bases (e.g., TMG).
Step 2: Plate Dosing (Automated or Manual)
-
Dispense 5–10 µL of reaction mixture per well.
-
Validation Check: Include "Null" wells (No Light, No Ni, No Ir) to confirm the dual catalytic requirement.
Step 3: Inert Sealing
-
Oxygen quenches the excited state of the photocatalyst (*Ir).
-
Protocol: Seal the plate with a Teflon-lined mat and aluminum tape within the glovebox. Alternatively, use a specialized photoredox reactor with active N2 cooling.
Step 4: Irradiation & Temperature Control
-
Place plate on the LED array.
-
Critical Parameter: Use a high-velocity fan to maintain reaction temperature at 25°C ± 2°C .
-
Why? LEDs generate heat. Excessive heat (>40°C) can cause solvent evaporation or catalyst degradation, leading to false negatives.
-
-
Time: Irradiate for 12–24 hours.
Step 5: Workup & Analysis
-
Dilute wells with Acetonitrile containing an Internal Standard (e.g., Biphenyl).
-
Centrifuge to pellet salts.
-
Analyze via UPLC-MS (Ultra-Performance Liquid Chromatography).
Figure 2: Microscale High-Throughput Experimentation (HTE) workflow for photoredox reaction optimization.
Data Presentation & Case Study
Case Study: Late-Stage Functionalization of a Piperidine-based Drug Candidate. Objective: Couple a secondary alkyl radical (from a carboxylic acid) to a heteroaryl bromide.
Screening Data (Hypothetical): The table below illustrates how ligand electronic effects influence yield, a common optimization parameter in Ni-catalysis.
| Entry | Ligand (L) | Base | Solvent | Yield (%) | Observation |
| 1 | dtbbpy | Cs2CO3 | DMSO | 88% | Optimal Hit |
| 2 | bpy | Cs2CO3 | DMSO | 45% | Electron-poor ligand reduced efficiency |
| 3 | phen | Cs2CO3 | DMSO | 12% | Steric hindrance |
| 4 | dtbbpy | K3PO4 | DMSO | 65% | Base solubility issue |
| 5 | dtbbpy | Cs2CO3 | MeCN | 30% | Poor solubility of substrate |
| 6 | None | Cs2CO3 | DMSO | 0% | Control: No Ligand |
| 7 | dtbbpy | Cs2CO3 | DMSO | 0% | Control: No Light |
Interpretation: The electron-rich dtbbpy ligand stabilizes the Ni(III) species, preventing catalyst decomposition. DMSO provided the best solubility for the polar pharmaceutical intermediate.
Troubleshooting & Scientific Integrity
To ensure Trustworthiness and Reproducibility , adhere to these validation steps:
-
The "Light/Dark" Cycle:
-
Test: Turn the light off mid-reaction.
-
Expected Result: Reaction stops immediately.
-
Significance: Confirms the reaction is photon-driven and not a thermal background process.
-
-
Stern-Volmer Quenching Studies:
-
If yields are low, perform fluorescence quenching studies to verify that the substrate (or catalyst) is actually quenching the excited Iridium state.
-
-
Solvent Degassing:
-
Sparging with N2 is often insufficient for photoredox. Freeze-Pump-Thaw or preparation in a glovebox is recommended to remove trace Oxygen, which is a potent quencher of *Ir(III).
-
References
-
MacMillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science. [Link]
-
Merck & Co. (2015). Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers. Organic Letters. [Link]
-
Stephenson, C. R. J., et al. (2012). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery. NIH / Chem. Rev. [Link]
-
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]
Sources
Application Note: A Practical Guide to Antimicrobial Susceptibility Testing of Sulfonamide Derivatives
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, remain a cornerstone in the treatment of various bacterial infections.[1] Their continued relevance, coupled with the emergence of novel sulfonamide derivatives in drug discovery pipelines, necessitates robust and reliable methods for evaluating their antimicrobial activity. This guide provides an in-depth overview and detailed protocols for the antimicrobial susceptibility testing (AST) of sulfonamide derivatives, designed for researchers, scientists, and drug development professionals.
A critical aspect of testing sulfonamides is their unique mechanism of action, which presents specific challenges not encountered with other antibiotic classes. Sulfonamides function by inhibiting the bacterial synthesis of folic acid, an essential metabolic pathway.[2] This guide will address the foundational principles of this mechanism and detail how to mitigate common interferences in standard AST protocols, ensuring data integrity and reproducibility. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount and will be emphasized throughout.[3][4]
Part 1: Foundational Principles
Mechanism of Action: The Folate Biosynthesis Pathway
The efficacy of sulfonamides hinges on their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2] Bacteria synthesize their own folic acid, a critical cofactor for DNA, RNA, and protein synthesis, using para-aminobenzoic acid (PABA) as a substrate.[5][6] Sulfonamides are structural analogs of PABA and, due to this similarity, they bind to the active site of DHPS, halting the folic acid synthesis pathway.[2][6] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Humans are unaffected by this mechanism because they do not synthesize their own folic acid; instead, they acquire it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides.[2]
Caption: Sulfonamide and Trimethoprim Inhibition of the Bacterial Folate Pathway.
Critical Consideration for Sulfonamides: Media Composition
The most significant challenge in sulfonamide AST is the presence of antagonists in standard laboratory media. Components like thymidine and para-aminobenzoic acid (PABA) can interfere with the drug's action, leading to falsely elevated resistance readings.[7][8][9]
-
Thymidine: High levels of thymidine in the medium can allow bacteria to bypass the folic acid pathway, rendering sulfonamides and trimethoprim ineffective.[10]
-
PABA: As the natural substrate for DHPS, excess PABA in the media can out-compete the sulfonamide inhibitor.[8]
Expert Insight: For this reason, Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are the recommended media for sulfonamide testing.[11][12] These media are specifically formulated to have low levels of thymidine and PABA.[8][9] It is crucial to use lots of media that have been quality controlled to ensure these inhibitors are minimal. For particularly fastidious organisms requiring blood supplementation, lysed horse blood is often used as it contains thymidine phosphorylase, an enzyme that degrades thymidine.[10]
Part 2: Core Protocols for In Vitro Susceptibility Testing
The two primary methods for determining the antimicrobial activity of sulfonamide derivatives are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to assess the zone of inhibition.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of the sulfonamide derivative in a 96-well microtiter plate. The plates are incubated, and the lowest concentration of the compound that inhibits bacterial growth (i.e., the well with no turbidity) is determined to be the MIC.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Step-by-Step Methodology:
-
Preparation of Sulfonamide Stock Solution:
-
Accurately weigh the sulfonamide derivative powder.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), as recommended by CLSI for water-insoluble agents.[15] The stock concentration should be high enough to allow for subsequent dilutions (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This step is critical for reproducibility.
-
-
Preparation of the Microtiter Plate:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the drug stock in CAMHB. Add 100 µL of this starting drug concentration to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no drug, no bacteria).
-
-
Inoculation and Incubation:
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17]
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth.
-
Self-Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. The quality control strain (e.g., E. coli ATCC 25922) must yield an MIC within the established acceptable range.[18]
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial's effectiveness.[1]
Principle: A paper disk impregnated with a known concentration of the sulfonamide derivative is placed on an agar plate swabbed with a standardized bacterial lawn. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[16]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Use standard 150 mm or 100 mm Petri dishes containing Mueller-Hinton Agar (MHA) at a depth of 4 mm. The pH should be between 7.2 and 7.4.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[16]
-
-
Inoculation of the Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes before applying disks.
-
-
Application of Disks:
-
Prepare or procure sterile paper disks impregnated with a standardized concentration of the sulfonamide derivative.
-
Using sterile forceps, place the disk onto the inoculated agar surface and press down gently to ensure complete contact.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[16]
-
Causality Note: When testing sulfonamides, slight, hazy growth within the inhibition zone may occur due to media antagonists. Per CLSI guidelines, this slight growth (≤20% of the lawn) should be ignored, and the measurement should be taken from the margin of heavy growth.[16]
-
Data Presentation:
Results should be recorded in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) | Zone Diameter (mm) |
| Sulfonamide X | E. coli ATCC 25922 | 16 | 18 |
| Sulfonamide Y | S. aureus ATCC 29213 | 32 | 12 |
| Control (SMX/TMP) | E. coli ATCC 25922 | 2/38 | 25 |
Part 3: Advanced & Complementary Assays
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[19][20]
Protocol:
-
Perform a standard MIC test as described above.
-
Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spread each aliquot onto a fresh, antibiotic-free agar plate.[20]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[21][22]
Time-Kill Kinetic Assays
This dynamic assay provides insight into the rate of bactericidal activity.[23][24]
Protocol:
-
Prepare flasks containing CAMHB with the sulfonamide derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC).[25] Include a no-drug growth control.
-
Inoculate each flask with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[19]
-
Perform serial dilutions and plate onto agar to determine the viable CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time to visualize the killing curve. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Part 4: Troubleshooting & Best Practices
| Problem | Potential Cause | Solution |
| No zone of inhibition or very high MICs for QC strains | Media contains high levels of thymidine or PABA. | Use a different lot of Mueller-Hinton media. Verify media performance with control strains (E. faecalis ATCC 29212 or ATCC 33186) as per CLSI guidelines.[7] |
| "Feathering" or hazy growth at the zone edge | Antagonists in the media are allowing partial growth. | Disregard slight, hazy growth (≤20% of lawn) and measure the margin of significant inhibition as per CLSI guidelines for sulfonamides.[16] |
| Inoculum is too light or too heavy | Incorrect preparation of 0.5 McFarland standard. | Use a spectrophotometer or a commercial turbidity meter to accurately standardize the inoculum. Ensure the inoculum is used within 15 minutes of preparation. |
| Poor batch-to-batch reproducibility | Variations in media, inoculum density, or incubation conditions. | Strictly adhere to standardized protocols (CLSI M07 for broth dilution, M02 for disk diffusion). Maintain consistent incubation times and temperatures.[26] |
Conclusion
The antimicrobial susceptibility testing of sulfonamide derivatives requires meticulous attention to detail, particularly concerning the choice of media and the interpretation of results. By following standardized protocols from authoritative bodies like CLSI and understanding the scientific principles behind the assays, researchers can generate accurate, reproducible, and meaningful data. The broth microdilution and disk diffusion methods serve as the foundational assays for initial screening, while MBC and time-kill studies provide deeper insights into the bactericidal potential of novel compounds, guiding the drug development process.
References
-
HiMedia Laboratories. (n.d.). Mueller Hinton Agar. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
Brown, S. D., & Traczewski, M. M. (2010). Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies. Journal of Clinical Microbiology, 48(5), 1690–1695. Retrieved from [Link]
-
Brown-Elliott, B. A., Wallace, R. J., Jr., Tuffnell, J. A., & Brown, J. M. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology, 50(3), 882–886. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Basicmedical Key. (2016). Antimicrobial Susceptibility on Solid Media. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. ResearchGate. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Khan, I., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC Advances, 10(70), 42917-42933. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Naha, K., et al. (2014). Sulfonamide Resistance Genes (sul) in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals. Jundishapur Journal of Microbiology, 7(1), e8699. Retrieved from [Link]
-
Ali, A., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Chemistry Central Journal, 13(1), 11. Retrieved from [Link]
-
Kopa, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. Retrieved from [Link]
-
Microbe Notes. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). Mueller Hinton Media. Retrieved from [Link]
-
Obodai, M., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. International Journal of Microbiology, 2019, 6783783. Retrieved from [Link]
-
Then, R., & Angehrn, P. (1982). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology, 7(4), 235-239. Retrieved from [Link]
-
Microbe Notes. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Academia.edu. (n.d.). (DOC) Time-Kill Assay. Retrieved from [Link]
-
He, L. Y., et al. (2014). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLOS ONE, 9(11), e112626. Retrieved from [Link]
-
Stamey, T. A., & Bragonje, J. (1976). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 116(3), 343-347. Retrieved from [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Folate Antagonists. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
Sources
- 1. Anti-microbial activities of sulfonamides using disc diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mueller Hinton Agar [himedialabs.com]
- 12. asm.org [asm.org]
- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chainnetwork.org [chainnetwork.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 23. emerypharma.com [emerypharma.com]
- 24. actascientific.com [actascientific.com]
- 25. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nih.org.pk [nih.org.pk]
Application Note: Development and Characterization of Benzoic Acid-Based Enzyme Inhibitors
Introduction & Scientific Rationale
The benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a foundational pharmacophore for a vast array of enzyme inhibitors. Its utility stems from the carboxylic acid moiety, which functions as a versatile "warhead" capable of:
-
Metal Chelation: Coordinating with active site metal ions (e.g., Cu²⁺ in Tyrosinase, Zn²⁺ in Carbonic Anhydrases).
-
Hydrogen Bonding: Acting as a donor/acceptor pair for active site residues (e.g., Serine proteases).
-
Bioisosteric Replacement: Mimicking phosphate or phenol groups in endogenous substrates.
This Application Note provides a rigorous framework for developing benzoic acid derivatives, specifically focusing on Tyrosinase inhibition as a primary case study. Tyrosinase is a copper-containing metalloenzyme critical in melanogenesis; its inhibition is a standard model for validating benzoic acid-based therapeutics [1].
Rational Design & Structure-Activity Relationship (SAR)
Effective inhibitor development requires a cycle of rational design rather than random screening. For benzoic acid scaffolds, the Structure-Activity Relationship (SAR) typically pivots on three axes:
-
The Warhead (C-1): The free carboxylic acid is often required for metal chelation. Esterification or amidation can improve cell permeability (prodrug strategy) or alter selectivity by removing the negative charge.
-
Electronic Tuning (Ring Substitution): Electron-withdrawing groups (EWGs) like -NO₂ or -F at the para position often enhance acidity and metal affinity, whereas electron-donating groups (EDGs) may improve hydrophobic interactions [2].
-
Steric Fit: Bulky hydrophobic groups at the meta position can occupy accessory pockets in the enzyme active site, increasing specificity.
Workflow Visualization: The Design Cycle
Figure 1: Iterative workflow for optimizing benzoic acid derivatives from computational prediction to biological validation.
Protocol: Chemical Derivatization (General)
While the free acid is potent, derivatization is often necessary to explore the active site space. The following is a standard protocol for generating benzamide derivatives , which are stable and common in drug discovery.
Reaction Principle: Activation of benzoic acid with Thionyl Chloride (
-
Activation: Dissolve substituted benzoic acid (1.0 eq) in anhydrous benzene or DCM. Add
(1.5 eq) dropwise. Reflux for 2–3 hours. -
Evaporation: Remove solvent and excess
under reduced pressure to isolate the acid chloride. -
Coupling: Redissolve acid chloride in dry DCM. Add the target amine (1.0 eq) and Triethylamine (
, 1.2 eq) as a base scavenger. Stir at RT for 4–6 hours. -
Purification: Wash with 1M HCl (remove unreacted amine), then saturated
(remove unreacted acid). Recrystallize from Ethanol/Water.
Protocol: Tyrosinase Inhibition Assay
This protocol utilizes the Dopachrome method . Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to form Dopachrome, an orange pigment absorbing at 475 nm .
Reagents & Preparation
-
Buffer: 50 mM Phosphate Buffer (pH 6.8). Crucial: pH affects the ionization of the benzoic acid carboxylate.
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in buffer. Store at -20°C.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock. Prepare fresh; oxidizes rapidly in light.
-
Inhibitor: Benzoic acid derivatives dissolved in DMSO.[1] Final DMSO concentration must be <1% to prevent solvent-induced inhibition.[1]
Assay Workflow (96-Well Plate)
| Step | Component | Volume (µL) | Notes |
| 1 | Phosphate Buffer (pH 6.8) | 140 | Diluent |
| 2 | Test Inhibitor (or DMSO) | 20 | Serial dilutions (e.g., 0.1 – 100 µM) |
| 3 | Tyrosinase Enzyme (200 U/mL) | 20 | Add last to initiate pre-incubation |
| 4 | Pre-Incubation | - | Incubate 10 min at 25°C (Allows inhibitor binding) |
| 5 | L-DOPA Substrate (2.5 mM) | 20 | Initiates reaction |
| 6 | Measurement | - | Kinetic read: Abs @ 475nm every 30s for 10 min |
Assay Logic Visualization
Figure 2: Mechanism of the colorimetric assay. The inhibitor competes with L-DOPA for the copper active site, preventing the formation of the orange chromophore.
Data Analysis & Validation
Calculating % Inhibition
For single-point screening, calculate inhibition using the initial velocity (
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition.[3] Fit the data to a 4-Parameter Logistic (4PL) Regression model (Hill Equation).
-
Hill Slope: A slope significantly >1 or < -1 may indicate cooperativity or aggregation (common with promiscuous inhibitors).
Assay Robustness (Z-Factor)
To validate the assay for high-throughput screening, calculate the Z-factor [3]. A value > 0.5 is required for a reliable assay.[1][5][6]
[7]- : Standard deviation of positive (Kojic acid) and negative (DMSO) controls.
- : Mean signal of controls.
Kinetic Characterization (Mechanism of Action)
To determine if the benzoic acid derivative is competitive (binds active site) or non-competitive (binds allosteric site), perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk Plot .
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Common for benzoic acids targeting metal centers. -
Non-Competitive Inhibition: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed Inhibition: Lines intersect elsewhere.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Auto-oxidation of L-DOPA | Prepare L-DOPA immediately before use; keep in dark. |
| Precipitation | Inhibitor insolubility | Ensure final DMSO < 1%. Check compound solubility in buffer before adding enzyme. |
| Non-Linear Kinetics | Enzyme instability or substrate depletion | Reduce enzyme concentration or measure initial velocity ( |
| Negative Inhibition | Compound fluorescence or absorbance | Run a "Compound Only" blank (No enzyme) and subtract this baseline. |
References
-
Chen, Q.X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108-4112.
-
Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry. Cellular and Molecular Life Sciences, 62(15), 1707-1723.
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
Supuran, C. T. (2008).[8] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Greener Routes to a Privileged Scaffold: Advanced Protocols for Sustainable Sulfonamide Synthesis
Introduction
Sulfonamides represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterials, diuretics, anticonvulsants, and anti-cancer drugs.[1] Traditional synthetic routes to these vital compounds often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, generating significant chemical waste and posing environmental and safety concerns.[2] This application note provides a comprehensive guide for the modern researcher to adopt green chemistry principles for the synthesis of sulfonamides. We will move beyond theoretical concepts to deliver detailed, field-proven protocols that prioritize sustainability without compromising on yield or purity. The methodologies detailed herein leverage alternative energy sources, benign solvent systems, and innovative catalytic approaches to minimize environmental impact, enhance safety, and improve overall process efficiency.
The Imperative for Greener Sulfonamide Synthesis: A Mechanistic Perspective
The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base. While effective, this method is fraught with sustainability issues. The sulfonyl chloride intermediate is often prepared using corrosive and toxic reagents like chlorosulfonic acid or thionyl chloride, generating HCl as a hazardous byproduct.[2] Furthermore, the reactions are typically run in chlorinated solvents, which are environmentally persistent and pose health risks.
The green chemistry paradigm challenges us to rethink this linear, often wasteful, process. The core objective is to design syntheses that are more atom-economical, energy-efficient, and utilize less hazardous substances. The following sections will detail practical applications of these principles.
Section 1: Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis
Harnessing alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Microwave-Assisted Synthesis from Sulfonic Acids
Microwave irradiation provides rapid, uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time.[3] This protocol details a one-pot, two-step microwave-assisted synthesis directly from sulfonic acids, bypassing the need to isolate corrosive sulfonyl chloride intermediates.[3][4]
Causality of Experimental Choices:
-
Microwave Energy: Enables rapid heating of the polar solvent and reactants, accelerating the rate of reaction far beyond what is achievable with an oil bath.
-
2,4,6-Trichloro-[5][6][7]-triazine (TCT): Acts as an efficient activating agent for the sulfonic acid, converting the hydroxyl group into a good leaving group, thus facilitating nucleophilic attack by the amine. This avoids the use of more hazardous reagents like SOCl₂.[3]
-
One-Pot Procedure: Eliminates the need for isolation and purification of the sulfonyl chloride intermediate, reducing solvent use and waste generation.
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzyl-4-methylbenzenesulfonamide
Step 1: Activation of Sulfonic Acid
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (1.0 mmol, 190.2 mg).
-
Add dry acetone (3 mL) and triethylamine (1.2 mmol, 0.17 mL).
-
Add 2,4,6-trichloro-[5][6][7]-triazine (TCT) (0.4 mmol, 73.8 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80°C for 20 minutes with stirring.[3]
Step 2: Amination
-
Cool the vial to room temperature.
-
To the reaction mixture, add benzylamine (1.1 mmol, 0.12 mL) and a 2M aqueous solution of sodium hydroxide (2.0 mmol, 1.0 mL).
-
Reseal the vial and irradiate in the microwave reactor at 50°C for 10 minutes with stirring.[3]
-
After cooling, transfer the mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (Hexane:Ethyl Acetate gradient) to yield the pure sulfonamide.
Ultrasound-Promoted Synthesis with a Reusable Catalyst
Sonication provides mechanical energy that creates and collapses microscopic bubbles (cavitation), leading to localized high pressures and temperatures that can accelerate reactions at ambient bulk temperatures. This protocol utilizes a reusable natural zeolite catalyst, Natrolite, under ultrasound irradiation.[8]
Causality of Experimental Choices:
-
Ultrasound Irradiation: Promotes mass transfer and provides the activation energy for the reaction without the need for external heating, making it a highly energy-efficient method.[8]
-
Natrolite Nanozeolite: This natural, reusable catalyst provides a solid surface that can activate the reactants, enhancing the reaction rate. Its heterogeneity allows for easy recovery and reuse, aligning with green chemistry principles.[8]
-
Green Solvent: The use of ethanol or even water as a solvent minimizes the environmental impact.[8]
Experimental Protocol: Ultrasound-Promoted N-Sulfonylation of Aniline
-
In a 25 mL Erlenmeyer flask, suspend Natrolite nanozeolite (0.1 g) in ethanol (5 mL).
-
Add aniline (1.0 mmol, 0.09 mL).
-
Add benzenesulfonyl chloride (1.0 mmol, 0.13 mL) dropwise to the stirred suspension.
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate with ultrasound at room temperature for the required time (typically 15-30 minutes, monitor by TLC).
-
Upon completion, filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Section 2: Benign Solvents and Reusable Catalysts
Moving away from volatile organic compounds (VOCs) is a central goal of green chemistry. This section explores reactions in deep eutectic solvents (DES) and water, often coupled with recyclable catalysts.
Multicomponent Synthesis in a Deep Eutectic Solvent (DES)
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than their individual components. They are often biodegradable, non-toxic, and inexpensive. This protocol describes a copper-catalyzed three-component reaction using a DES as the solvent.[1]
Causality of Experimental Choices:
-
Deep Eutectic Solvent (DES): Acts as both the solvent and a potential catalyst/promoter. Using a choline chloride:urea mixture, for example, provides a green, recyclable medium that can facilitate the reaction.[9] The use of DES avoids volatile and toxic organic solvents.[1]
-
Multicomponent Reaction: Combining nitroarenes, triarylbismuthines, and sodium metabisulfite in a single pot increases efficiency and atom economy, reducing the number of synthetic steps and purification stages.[1][10]
-
Bismuth Reagents: Triarylbismuthines are non-toxic alternatives to other organometallic reagents. The bismuth salt byproducts can be easily precipitated with water and potentially recycled.[1]
Experimental Workflow: DES-Mediated Synthesis
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
- 6. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on Fluorophenylsulfonylamino Benzoic Acid
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern drug discovery and development, the strategic modification of core molecular scaffolds is a cornerstone of generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The fluorophenylsulfonylamino benzoic acid scaffold represents a privileged motif, integrating the pharmacophoric elements of a benzoic acid, a sulfonamide linker, and a fluorinated aromatic ring. The carboxylic acid group, in particular, serves as a versatile chemical handle for a variety of functionalization reactions, enabling the exploration of a broad chemical space to optimize drug-like properties.
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the carboxylic acid moiety on fluorophenylsulfonylamino benzoic acid. We will delve into the mechanistic rationale behind the selection of different synthetic strategies, addressing the inherent electronic and steric challenges posed by this specific substrate. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for the synthesis of diverse derivatives.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of the carboxylic acid on a fluorophenylsulfonylamino benzoic acid is significantly influenced by the electronic and steric properties of the fluorophenylsulfonylamino substituent.
-
Electronic Effects : The sulfonyl group is a strong electron-withdrawing group (EWG). This inductive effect increases the acidity of the carboxylic acid proton, which can be beneficial in some reactions. However, it also deactivates the carbonyl carbon towards nucleophilic attack by reducing its electrophilicity. This deactivation necessitates the use of potent activating agents to facilitate functionalization.
-
Steric Hindrance : Depending on the substitution pattern of the benzoic acid (ortho, meta, or para), the bulky fluorophenylsulfonylamino group can sterically hinder the approach of nucleophiles to the carboxylic acid. This is particularly pronounced in ortho-substituted isomers, a phenomenon known as the "ortho effect," which can force the carboxyl group to twist out of the plane of the benzene ring, impacting its resonance and reactivity.
These factors dictate the choice of coupling reagents and reaction conditions to achieve efficient and high-yielding transformations.
Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Here, we present two robust protocols for the coupling of fluorophenylsulfonylamino benzoic acid with a variety of amines, from simple alkylamines to sterically hindered and electron-deficient anilines.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling - The Reliable Standard
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent and a racemization suppressant, respectively. This combination is effective for a wide range of amines and is particularly useful when cost and ease of purification are primary considerations, as the byproducts are generally water-soluble.
Causality of Experimental Choices:
-
EDC : Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt : Reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is more stable than the O-acylisourea, minimizing side reactions, and is less prone to racemization of adjacent chiral centers.
-
DIPEA : A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity.
-
DMF/DCM : Polar aprotic solvents that are excellent for solubilizing the reactants and reagents.
Experimental Workflow:
Figure 1: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
To a solution of fluorophenylsulfonylamino benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 1.2: HATU Mediated Amide Coupling - For Challenging Substrates
For sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that is highly effective for difficult couplings, often providing higher yields and faster reaction times than carbodiimide-based methods.
Causality of Experimental Choices:
-
HATU : A highly reactive coupling reagent that forms a highly reactive OAt-active ester with the carboxylic acid. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is a better leaving group than HOBt, accelerating the rate of amidation.
-
DIPEA : A non-nucleophilic base essential for the activation of the carboxylic acid by HATU.
-
Pre-activation : Activating the carboxylic acid with HATU and DIPEA before adding the amine can be crucial for preventing side reactions of the amine with HATU, especially with less reactive amines.
Mechanism of HATU-mediated Amide Coupling:
Figure 2: Simplified mechanism of HATU-mediated coupling.
Detailed Protocol:
-
To a solution of fluorophenylsulfonylamino benzoic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Amide Coupling Yields
| Entry | Amine | Coupling Method | Yield (%) | Purity (%) |
| 1 | Benzylamine | EDC/HOBt | 85 | >98 |
| 2 | Aniline | EDC/HOBt | 72 | >97 |
| 3 | 2,6-Dimethylaniline | EDC/HOBt | <10 | - |
| 4 | 2,6-Dimethylaniline | HATU | 65 | >95 |
| 5 | Morpholine | EDC/HOBt | 92 | >99 |
| 6 | 4-Fluoroaniline | HATU | 78 | >98 |
Part 2: Esterification - Modulating Lipophilicity and Metabolic Stability
Esterification of the carboxylic acid group is a valuable strategy for increasing lipophilicity, improving cell permeability, or creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Protocol 2.1: Fischer-Speier Esterification - The Classic Approach
This is a classic acid-catalyzed esterification method. It is most effective for simple, unhindered alcohols. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst is employed.
Causality of Experimental Choices:
-
Excess Alcohol : Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle.
-
Concentrated H₂SO₄ : A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Detailed Protocol:
-
Suspend fluorophenylsulfonylamino benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Part 3: Conversion to Acyl Chlorides - Accessing Highly Reactive Intermediates
The conversion of the carboxylic acid to a more reactive acyl chloride opens up a wider range of functionalization possibilities, including the formation of esters with hindered alcohols and reactions with other nucleophiles.
Protocol 3.1: Acyl Chloride Formation with Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.
Causality of Experimental Choices:
-
**Thionyl Chloride (SOCl₂) **: A highly reactive reagent that converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic substitution by chloride.
-
Catalytic DMF : A catalyst that reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating species.
-
Anhydrous Conditions : Thionyl chloride reacts violently with water, so all glassware and solvents must be scrupulously dry.
Experimental Workflow:
Figure 3: Workflow for acyl chloride formation.
Detailed Protocol:
-
To a suspension of fluorophenylsulfonylamino benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (0.2 M), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add thionyl chloride (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure (a trap with a base solution is recommended to neutralize the acidic vapors).
-
The resulting crude acyl chloride is typically used immediately in the next reaction without further purification.
Conclusion and Troubleshooting
The functionalization of the carboxylic acid group on fluorophenylsulfonylamino benzoic acid provides a powerful avenue for the synthesis of diverse chemical libraries for drug discovery. The choice of synthetic methodology should be guided by the nature of the desired product and the steric and electronic properties of the coupling partners. For routine amide synthesis, EDC/HOBt offers a reliable and cost-effective solution. For more challenging substrates, the use of a more potent coupling reagent such as HATU is recommended. Fischer esterification provides a straightforward method for the synthesis of simple esters, while conversion to the acyl chloride opens up a broader range of synthetic possibilities.
Common Troubleshooting Scenarios:
-
Low Amide Coupling Yield: If using EDC/HOBt with a hindered amine, switch to HATU. Ensure all reagents and solvents are anhydrous. Consider pre-activating the carboxylic acid when using HATU.
-
"Oiling Out" During Recrystallization: This occurs when the product separates as a liquid instead of a solid. Try dissolving the oil in a minimal amount of hot solvent and cooling slowly. Alternatively, switch to a different recrystallization solvent system.
-
Incomplete Acyl Chloride Formation: Ensure anhydrous conditions. Increase the reaction time or temperature. The use of a catalytic amount of DMF is often crucial.
By carefully considering the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently functionalize the fluorophenylsulfonylamino benzoic acid scaffold to advance their drug discovery programs.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020). Quora. [Link]
-
Ortho effect. Wikipedia. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
Technical Support Center: Purification of Fluorophenylsulfonylamino Benzoic Acid
Welcome to the technical support center for the purification of fluorophenylsulfonylamino benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Drawing from established principles in organic chemistry and extensive field experience, this resource provides practical troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of fluorophenylsulfonylamino benzoic acid. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a common issue and can often be attributed to several factors related to solvent selection and the cooling process. The principle of recrystallization is based on the differential solubility of the compound in a hot versus a cold solvent.[1][2]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[3] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor upon cooling.
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling, leading to poor recovery.
-
Cooling Rate is Too Rapid: Fast cooling can lead to the formation of small, impure crystals and trap impurities.[7]
-
Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter funnel.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step. This can be achieved by placing the glassware in a drying oven before use or by rinsing with hot solvent.
-
Persistent Impurities in the Final Product
Question: My final product shows persistent impurities by HPLC/NMR analysis, even after multiple recrystallizations. How can I remove these stubborn contaminants?
Answer: The nature of the impurity will dictate the most effective purification strategy. Common impurities in the synthesis of N-arylsulfonylamino acids can include unreacted starting materials (aminobenzoic acid and fluorophenylsulfonyl chloride), and side-products from the reaction.
Potential Impurities & Purification Strategies:
| Impurity Type | Identification | Recommended Purification Method | Rationale |
| Unreacted Aminobenzoic Acid | Can be detected by NMR and LC-MS. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). | The basic amino group of the aminobenzoic acid will be protonated, making it soluble in the aqueous acidic phase, while the desired product remains in the organic layer. |
| Unreacted Fluorophenylsulfonyl Chloride | Often detected by a characteristic odor and can be seen in NMR. | Aqueous Workup: Wash the organic solution of the crude product with a dilute base (e.g., sodium bicarbonate solution). | The sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid, which is soluble in the aqueous basic phase. |
| Di-sulfonated Byproduct | A molecule where two sulfonyl groups have reacted with the amino group. | Chromatography: Flash column chromatography on silica gel is often effective. | The polarity difference between the desired mono-sulfonated product and the di-sulfonated byproduct allows for separation on a silica column. |
| Colored Impurities | Visible discoloration of the product. | Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration.[8] | Activated charcoal adsorbs colored organic impurities.[8] |
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude fluorophenylsulfonylamino benzoic acid in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to obtain the purified product.
Oily Product Instead of Crystalline Solid
Question: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with impure compounds which have a depressed melting point.
Troubleshooting Steps:
-
Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to be below the saturation point at the boiling temperature of the solvent.
-
Lower the Crystallization Temperature: If the product is still an oil in the hot solvent, it may be necessary to choose a solvent with a lower boiling point.
-
Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[1]
-
Seed Crystals: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of fluorophenylsulfonylamino benzoic acid?
The synthesis typically involves the reaction of an aminobenzoic acid with a fluorophenylsulfonyl chloride. Therefore, the most common impurities are unreacted starting materials and potential side-products such as di-sulfonated aminobenzoic acid.[9] Additionally, impurities from the commercial starting materials may also be present.
Q2: How does the fluorine substituent affect the purification process?
The highly electronegative fluorine atom can alter the polarity and solubility of the molecule compared to its non-fluorinated analog. This may require adjustments to the choice of solvents for recrystallization or the mobile phase in chromatography. The electron-withdrawing nature of the fluorophenylsulfonyl group will also make the carboxylic acid proton more acidic, which can be a consideration in extraction procedures.
Q3: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect residual solvents and structurally similar impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorinated moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: Can I use chromatography to purify fluorophenylsulfonylamino benzoic acid?
Yes, both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase (Silica Gel): Due to the polar nature of the carboxylic acid and sulfonic acid groups, strong interactions with the silica gel can occur, potentially leading to tailing.[10] A mobile phase containing a polar solvent like methanol or a small amount of acetic acid in a less polar solvent system (e.g., dichloromethane/methanol) can improve peak shape.
-
Reversed-Phase (C18): This is often a better choice for polar compounds. A gradient elution with water and acetonitrile or methanol, often with a pH modifier, can provide excellent separation.
Workflow for Purification Method Selection:
Caption: Decision workflow for purification.
References
- Purification of benzoic acid - US3235588A.
- Process for the purification of benzoic acid by distillation with an amine.
- Purifying A Compound Of Benzoic Acid. Bartleby.
- Recrystalliz
- Recrystalliz
- The Recrystalliz
- Recrystallis
- Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry.
- Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low yield in EDC/HOBt coupling reactions
Technical Support Center: EDC/HOBt Coupling Reactions
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for amide bond formation. As a senior application scientist, I've seen firsthand how EDC/HOBt coupling has become a cornerstone reaction in peptide synthesis and drug development. Its popularity stems from its mild conditions and the water-solubility of its urea byproduct, which simplifies purification compared to reagents like DCC.[1][2] However, like any powerful tool, its successful application hinges on understanding the underlying mechanism and potential pitfalls.
This guide is structured to move from foundational principles to specific, actionable troubleshooting advice. We will explore the "why" behind each experimental choice, empowering you to diagnose and solve issues leading to low reaction yields.
Part 1: The Mechanism - Understanding the "Why"
Before troubleshooting, it's crucial to understand the reaction pathway. The EDC/HOBt coupling is a two-step process designed to activate a carboxylic acid for nucleophilic attack by an amine.
-
Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[3]
-
Coupling & Side-Reaction Suppression: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement, forming a stable N-acylurea byproduct that is unable to react further, effectively terminating the reaction for that molecule.[4] This is a primary cause of low yields. HOBt is added to intercept the O-acylisourea, converting it into an HOBt-ester. This new intermediate is sufficiently reactive to couple with the amine but is stable against the undesirable rearrangement.[3][4] Furthermore, HOBt acts as a racemization suppressor, which is critical when working with chiral amino acids.[5][6]
Caption: EDC/HOBt reaction mechanism and competing N-acylurea side reaction.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during EDC/HOBt couplings in a question-and-answer format.
Category 1: Low or No Product Formation
Question: My reaction has stalled. I see primarily unreacted starting materials. What went wrong?
Answer: This is a classic problem that almost always points to an issue with one of the three core components of the reaction: the reagents, the pH, or the solvent system.
Causality & Troubleshooting Steps:
-
Reagent Integrity:
-
EDC is moisture-sensitive. As a water-soluble carbodiimide, EDC (especially the hydrochloride salt) is hygroscopic and can hydrolyze over time, rendering it inactive.[4]
-
Protocol: Always use fresh EDC from a tightly sealed container. Store it desiccated at the recommended temperature (typically -20°C). If you suspect your EDC is old, it's best to use a new bottle.
-
-
HOBt can be compromised. While more stable than EDC, HOBt (especially the hydrate form) can also degrade. Anhydrous HOBt is effective but has explosive properties and is less commonly used.[4]
-
Protocol: Use HOBt hydrate and ensure it is stored correctly. If using a stock solution, prepare it fresh.
-
-
-
Incorrect pH: This is the most critical and often misunderstood parameter.
-
The "pH Sweet Spot": The initial activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions (pH 4.5-6.0). This is because the reaction proceeds through a doubly protonated EDC species.[3] However, the subsequent coupling step requires the amine to be in its free-base, nucleophilic form, which necessitates a more basic pH (typically 7.5-8.5).
-
Problem: If the overall reaction pH is too low, the amine will be protonated (R-NH3+) and non-nucleophilic, stalling the reaction.[3] If the pH is too high, the EDC can be rapidly hydrolyzed.
-
Protocol:
-
Pre-activation (Recommended): Dissolve the carboxylic acid, HOBt, and EDC in your solvent (e.g., DMF, DCM) and stir for 15-30 minutes at room temperature. This allows the formation of the HOBt-ester under optimal acidic conditions.
-
Amine Addition & Base: Add the amine, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to raise the pH into the 7.5-8.5 range for the coupling step. Use 2-3 equivalents of base, especially if your amine is a hydrochloride salt.
-
-
-
Substrate Reactivity:
-
Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered substrates are inherently less reactive.[1][5] These reactions are often sluggish and may require optimization.
-
Protocol: For unreactive substrates, consider increasing the equivalents of EDC and HOBt (from 1.2 to 1.5 eq). You may also need to extend the reaction time or slightly increase the temperature (e.g., from room temperature to 40°C), but monitor closely for side product formation. In some cases, a more potent coupling additive like HOAt or a different class of reagent (e.g., HATU) may be necessary.[1]
-
Caption: A decision tree for troubleshooting low yield in EDC/HOBt coupling.
Category 2: Purification and Work-up Issues
Question: My reaction seems to have worked, but the work-up is messy and purification is difficult. How can I clean it up?
Answer: This is a very common challenge, especially when using polar aprotic solvents like DMF. The key is a systematic aqueous work-up designed to remove specific byproducts based on their chemical properties.
Causality & Troubleshooting Steps:
-
The Byproducts:
-
EDC-Urea: The primary byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, is water-soluble.[2][4]
-
HOBt: Unreacted HOBt is acidic and can be removed with a basic wash.
-
Base: Tertiary amine bases like DIPEA or NMM are basic and can be removed with an acidic wash.[7]
-
DMF: A high-boiling point, water-miscible solvent that can be difficult to remove.[7]
-
-
The Protocol: Systematic Aqueous Work-up
-
Step 1: Dilution. After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This is crucial for creating two distinct phases for extraction.
-
Step 2: Acid Wash. Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl or 5% citric acid). This will protonate and pull the EDC-urea byproduct and any residual amine base (DIPEA/NMM) into the aqueous layer.[7] Repeat this wash 2-3 times.
-
Step 3: Base Wash. Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃). This will deprotonate and remove unreacted HOBt and any unreacted carboxylic acid starting material.
-
Step 4: Brine Wash. A final wash with saturated NaCl (brine) helps to remove residual water from the organic layer and break up any emulsions.
-
Step 5: Dry and Concentrate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Expert Insight: If you used DMF as the reaction solvent, it can be largely removed by washing with a 5% LiCl aqueous solution or multiple water/brine washes, as DMF has high solubility in these solutions.[7] Whenever possible, consider using DCM or THF as the reaction solvent to simplify the work-up.[7]
Part 3: Key Parameters & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Expert Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| EDC·HCl | 1.1 - 1.5 eq | A slight excess ensures full activation of the carboxylic acid. |
| HOBt·H₂O | 1.1 - 1.5 eq | Should be equimolar to EDC to effectively trap the O-acylisourea. |
| Base (DIPEA/NMM) | 2.0 - 3.0 eq | Neutralizes the HCl from EDC·HCl and any acid salt from the amine. |
| Solvent | DMF, DCM, THF, MeCN | DCM is often preferred for easier work-up. DMF is excellent for solubility but harder to remove.[7] |
| Temperature | 0°C to Room Temp | Start reactions at 0°C during activation, then allow to warm to RT.[8] Low temperatures minimize side reactions.[4] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. Reactions are often complete in 4-6 hours. |
Experimental Protocol: A Self-Validating System
This protocol incorporates the best practices discussed above, including a pre-activation step to maximize efficiency and minimize side reactions.
Protocol 1: General EDC/HOBt Coupling
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HOBt·H₂O (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DCM (or DMF).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may go from a suspension to a clear solution as the HOBt-ester forms.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM.
-
Coupling: Cool the activated carboxylic acid mixture to 0°C in an ice bath. Add the amine/DIPEA solution dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting starting material is consumed.
-
Work-up: Once complete, proceed to the Systematic Aqueous Work-up protocol described in Category 2.
References
-
D. P. N. V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Procopio, D., Siciliano, C., & Di Gioia, M. L. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]
-
Aditya, K., & Gopi, H. N. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Reddit discussion on r/Chempros. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Overcoming Compound Solubility Challenges in Biological Assays
Introduction: The Critical Impact of Solubility on Assay Integrity
In the realm of biological research and drug discovery, the accuracy and reliability of in vitro and in vivo assays are paramount. A frequent and often underestimated obstacle is the poor aqueous solubility of test compounds.[1][2] When a compound precipitates in an assay, it leads to a cascade of problems, including underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming solubility issues to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions researchers face when encountering compound precipitation.
Q1: I just added my compound to the cell culture media, and it immediately turned cloudy. What happened?
A: You are likely observing a phenomenon known as "solvent shock."[3] Your compound is probably dissolved in a high concentration of an organic solvent like DMSO. When this concentrated stock is rapidly introduced into the aqueous environment of your media, the solvent disperses, and the localized concentration of your compound exceeds its solubility limit, causing it to precipitate.[3]
Q2: My compound looked fine initially, but after a few hours in the incubator, I see a precipitate. Why?
A: This delayed precipitation can be due to several factors. Some compounds have lower solubility at physiological temperatures (e.g., 37°C).[3] Alternatively, interactions with components in the media, such as salts or proteins in serum, can lead to the formation of insoluble complexes over time.[3] Additionally, the metabolic activity of cells can alter the pH of the medium, which can, in turn, affect the solubility of pH-sensitive compounds.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical question as it's a balance between solubilizing your compound and avoiding solvent-induced cytotoxicity. While there is no universal answer, a general rule of thumb is to keep the final DMSO concentration below 0.5%.[5] However, the tolerance is highly cell-line dependent. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%, while more robust lines might tolerate up to 1%.[6][7] It is always best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentrations you plan to use.[8]
| DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays and long-term incubations. |
| 0.1% - 0.5% | Often acceptable, but may cause subtle effects in some cell lines. | A common range for many cell-based assays. Always validate with a vehicle control. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[6] | Use with caution and only if necessary for compound solubility. Thorough vehicle controls are essential. |
| > 1.0% | High likelihood of significant cytotoxicity.[6][8] | Generally not recommended for cell-based assays. |
Q4: What's the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: In the context of a typical high-throughput screening or cell-based assay, you are primarily dealing with kinetic solubility . This refers to the concentration of a compound that remains in solution under the specific, non-equilibrium conditions of your experiment after being introduced from a concentrated stock (like DMSO).[9][10] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent, determined over a longer period. Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state.[11][12] For most biological assays, kinetic solubility is the more practical and relevant measure.[10]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues, from basic preparation techniques to advanced formulation strategies.
Section 2.1: The Root of the Problem: Why Compounds Precipitate
Understanding the underlying cause is the first step to an effective solution. Key factors influencing solubility include:
-
Molecular Properties: High lipophilicity, large molecular weight, and a rigid structure often correlate with poor aqueous solubility.[13]
-
pH and pKa: The ionization state of a compound, which is dictated by the pH of the solution and the compound's pKa, significantly impacts its solubility.[4][14][15] For many compounds, the ionized form is more soluble in aqueous media.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can lead to slower dissolution rates.[14][16]
-
Solvent and Temperature: The choice of solvent and the assay temperature can dramatically affect solubility.[3][14]
Section 2.2: Foundational Steps - Proper Stock Solution and Dilution Techniques
Many solubility problems can be mitigated by optimizing your initial preparation steps.
Q: What is the best practice for preparing a compound stock solution?
A: Start by attempting to dissolve your compound in 100% DMSO. Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution.[17] If the compound does not dissolve in DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[2] However, always be mindful of the compatibility of these solvents with your assay system.
Q: How can I perform dilutions to minimize precipitation?
A: The key is to avoid "solvent shock" by performing a serial dilution.[18][19] Instead of adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer, create intermediate dilutions. This gradual reduction in the organic solvent concentration allows the compound to better equilibrate in the aqueous environment.
Experimental Protocol: Serial Dilution to Minimize Precipitation
-
Prepare Stock Solution: Dissolve the compound to a high concentration (e.g., 10-50 mM) in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution by adding the DMSO stock to your assay buffer or media. A common first step is a 1:10 dilution.
-
Serial Dilutions: Perform subsequent serial dilutions (e.g., 1:2 or 1:3) from the intermediate dilution using the assay buffer.[19]
-
Mixing: Ensure thorough mixing after each dilution step by gently pipetting up and down or using a vortex mixer at a low setting.[19]
-
Pre-wetting Pipette Tips: Before each transfer, pre-wet the pipette tip by aspirating and dispensing the liquid back into the source tube. This ensures accurate volume transfer, which is critical for serial dilutions.[20]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. quora.com [quora.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btsjournals.com [btsjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. integra-biosciences.com [integra-biosciences.com]
minimizing impurities in the synthesis of benzoic acid derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity in their synthetic preparations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind impurity formation and the rationale for the troubleshooting steps presented. This resource is structured to address common issues encountered in prevalent synthetic methodologies, ensuring that every protocol is a self-validating system for producing high-purity materials.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of unreacted starting material in my final product. What are the general causes?
A1: Unreacted starting material is a common purity issue. The primary causes are typically insufficient reaction time, inadequate reaction temperature, or improper stoichiometry of reagents. For reactions involving solid starting materials, poor solubility in the reaction solvent can also lead to incomplete conversion. It is crucial to ensure that the reaction conditions are optimized to drive the reaction to completion.
Q2: My final product has a lower-than-expected melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces, which results in a lower melting point. The broad range is due to the mixture melting over a range of temperatures. For a highly pure crystalline solid, the melting point should be sharp (typically a range of 1-2°C) and correspond to the literature value.
Q3: What is the most effective general method for purifying crude benzoic acid derivatives?
A3: Recrystallization is often the most effective and widely used technique for the purification of solid benzoic acid derivatives.[1] This method leverages the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[2] Water is a common and effective solvent for the recrystallization of benzoic acid itself, as benzoic acid's solubility in water is significantly higher at elevated temperatures compared to room temperature.[1]
Q4: Which analytical techniques are best suited for assessing the purity of my synthesized benzoic acid derivative?
A4: A combination of techniques is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities with high sensitivity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and identifying any structurally related impurities. Mass Spectrometry (MS) confirms the molecular weight of the product. For a quick assessment of purity, Thin Layer Chromatography (TLC) and melting point analysis are useful preliminary checks.
Troubleshooting Guide: Oxidation of Alkylbenzenes
The oxidation of an alkyl side chain on an aromatic ring is a common method for synthesizing benzoic acid derivatives. A frequently used and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄). However, incomplete oxidation and side reactions can lead to a variety of impurities.
Common Impurities and Their Formation
-
Unreacted Alkylbenzene: Insufficient oxidizing agent, low reaction temperature, or short reaction time can lead to the recovery of the starting material.
-
Benzyl Alcohol and Benzaldehyde: These are intermediates in the oxidation of the alkyl side chain to the carboxylic acid.[4] Inadequate amounts of KMnO₄ or quenching the reaction prematurely can result in the isolation of these partially oxidized species.
-
Benzyl Benzoate: This impurity can form, particularly in industrial processes, through the esterification of benzoic acid with benzyl alcohol, an intermediate in the oxidation process.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Impurity formation pathway in toluene oxidation.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield, Unreacted Toluene | Insufficient KMnO₄. | Ensure a stoichiometric excess of KMnO₄ is used. A general guideline is a 2:1 molar ratio of KMnO₄ to the alkylbenzene.[2] |
| Low reaction temperature. | The reaction typically requires heating under reflux to proceed at a reasonable rate. Ensure the reaction mixture is vigorously refluxing. | |
| Presence of Benzaldehyde/Benzyl Alcohol | Incomplete oxidation. | Increase the reaction time or the amount of KMnO₄. Monitor the reaction by TLC until the starting material and intermediates are consumed. |
| Formation of Benzyl Benzoate | High reaction temperatures in the presence of benzyl alcohol. | Maintain reaction temperatures between 135°C and 145°C. The use of sodium benzoate as an additive can also inhibit this esterification.[5] |
Protocol: Synthesis of Benzoic Acid from Toluene
-
In a round-bottom flask equipped with a reflux condenser, combine toluene (1 mol) and a solution of potassium permanganate (2 mol) in water.
-
Heat the mixture to a vigorous reflux with stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide will form.
-
Continue refluxing until the permanganate color is gone.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with concentrated HCl until no more precipitate forms.
-
Collect the crude benzoic acid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot water.
Troubleshooting Guide: Grignard Carbonation
The reaction of a Grignard reagent with carbon dioxide (usually in the form of dry ice) is a versatile method for preparing benzoic acid derivatives. The primary challenge in this synthesis is the high reactivity of the Grignard reagent, which makes it susceptible to side reactions with protic species and oxygen.
Common Impurities and Their Formation
-
Biphenyl Derivatives (Wurtz Coupling Product): This is a significant byproduct formed from the reaction of the Grignard reagent with unreacted aryl halide.[6] This side reaction is particularly problematic if the concentration of the aryl halide is high locally during the formation of the Grignard reagent.[6]
-
Phenols: Reaction of the Grignard reagent with atmospheric oxygen can lead to the formation of magnesium alkoxides, which upon acidic workup yield phenols.
-
Benzene (or substituted benzene): Grignard reagents are strong bases and will react with any source of protons, such as water, to produce the corresponding arene.[7] This is a common cause of low yield.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Side reactions in Grignard synthesis of benzoic acid.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Grignard Formation | Wet glassware or solvent. | All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[7] |
| Inactive magnesium surface. | The surface of the magnesium turnings can be activated by crushing them in a mortar and pestle, or by adding a small crystal of iodine. | |
| Low Yield of Benzoic Acid | Reaction with atmospheric moisture or CO₂. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the dry ice used is freshly crushed and free of condensed water. |
| Inefficient carbonation. | Add the Grignard solution slowly to a large excess of crushed dry ice with vigorous stirring to ensure efficient mixing and to dissipate the heat of reaction. | |
| Significant Biphenyl Impurity | Wurtz coupling reaction. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Using a continuous flow reactor can also minimize this side product.[6] |
Protocol: Synthesis of Benzoic Acid from Bromobenzene (Organic Syntheses Procedure)
This protocol is adapted from a reliable procedure published in Organic Syntheses.[8]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the reaction mixture in an ice bath. While stirring vigorously, pour the Grignard solution onto a large excess of crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Work-up: Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the benzoate.
-
Separate the ether layer, and extract the aqueous layer with additional portions of ether.
-
Combine the ether extracts and extract with a dilute sodium hydroxide solution.
-
Acidify the aqueous basic extract with HCl to precipitate the benzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Troubleshooting Guide: Hydrolysis of Benzonitriles
The hydrolysis of a nitrile to a carboxylic acid is a robust transformation that can be carried out under acidic or basic conditions. The primary impurity concern is incomplete reaction, leading to the isolation of the intermediate benzamide.
Common Impurities and Their Formation
-
Benzamide: This is the intermediate in the hydrolysis of benzonitrile to benzoic acid.[9] Insufficient heating, inadequate concentration of acid or base, or a short reaction time can result in the accumulation of this impurity.[10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Incomplete hydrolysis of benzonitrile.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Presence of Benzamide Impurity | Incomplete hydrolysis. | The hydrolysis of the amide intermediate is often the rate-limiting step and requires more forcing conditions than the initial hydrolysis of the nitrile.[11] |
| Increase the reaction time and/or the concentration of the acid or base. Ensure the reaction is maintained at a vigorous reflux. | ||
| If a precipitate (the intermediate amide) forms upon cooling the reaction mixture before acidification, add more base and continue heating for an additional period.[10] | ||
| Low Yield | Loss of product during workup. | Benzoic acid has some solubility in cold water. Minimize the amount of cold water used for washing the final product. Ensure complete precipitation by adjusting the pH well below the pKa of benzoic acid (~4.2). |
Protocol: Basic Hydrolysis of Benzonitrile
-
In a round-bottom flask, combine benzonitrile (1 mol) and a 10-15% aqueous solution of sodium hydroxide (a molar excess).
-
Heat the mixture under reflux. The two-phase mixture will become homogeneous as the reaction proceeds. The evolution of ammonia gas should be apparent.
-
Continue refluxing for at least one hour, or until the oily layer of benzonitrile has disappeared.
-
Cool the reaction mixture to room temperature.
-
Slowly and with cooling, acidify the solution with concentrated hydrochloric acid until the solution is strongly acidic to litmus paper. A white precipitate of benzoic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
The purity can be further enhanced by recrystallization from hot water.
Data Summary
The following table provides a summary of typical yields and purities for the synthesis of benzoic acid via the described methods. Note that these values can vary significantly based on the specific reaction conditions and the scale of the reaction.
| Synthetic Method | Key Reaction Parameters | Typical Yield | Reported Purity | Reference |
| Toluene Oxidation | Co/Mn catalyst, 115-160°C | 89-93% | >99% | [12] |
| Grignard Carbonation | Anhydrous ether, dry ice | ~80% | High, but susceptible to biphenyl contamination | [13] |
| Benzonitrile Hydrolysis | 10% NaOH, reflux | High | High, provided hydrolysis is complete | [4] |
References
-
Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]
-
Scribd. (n.d.). Benzonitrile | PDF | Cooking, Food & Wine. Retrieved from [Link]
-
Chegg. (2021, April 10). Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2024, November 5). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved from [Link]
-
Filo. (2024, December 23). Conversion of benzonitrile to benzonic acid reaction. Retrieved from [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CARBOMETHOXYBENZAMIDE. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
National Institutes of Health. (2022, January 27). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]
-
ResearchGate. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
- Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
Odinity. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Retrieved from [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
-
PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
-
YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
YouTube. (2024, May 29). Grignard and Hydride Addition to Esters & Carboxylic Acids – RMgX and LiAlH4 Mechanisms. Retrieved from [Link]
-
ResearchGate. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]
Sources
- 1. Conversion of benzonitrile to benzonic acid reaction | Filo [askfilo.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chegg.com [chegg.com]
- 9. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chegg.com [chegg.com]
- 12. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 13. chemistry-online.com [chemistry-online.com]
Welcome to the Technical Support Center for HPLC Separation of Fluorinated Sulfonamides
A word from our Senior Application Scientist:
Welcome, colleagues. The analysis of fluorinated sulfonamides presents a unique set of challenges in HPLC method development. The high electronegativity of fluorine atoms can significantly alter the physicochemical properties of the parent sulfonamide molecule, impacting retention, peak shape, and selectivity. This guide is designed to be a practical resource, combining established chromatographic principles with field-proven insights to help you navigate these complexities. Here, we will address common issues in a direct question-and-answer format, explaining not just the solution, but the scientific reasoning behind it.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of fluorinated sulfonamides.
Issue 1: My fluorinated sulfonamide peak is tailing significantly.
Q: I'm observing significant peak tailing for my fluorinated sulfonamide analyte on a standard C18 column, while other non-fluorinated compounds in my sample look fine. What's causing this and how can I fix it?
A: This is a classic problem often rooted in secondary interactions between the analyte and the stationary phase. While C18 columns are workhorses, they can have exposed, acidic silanol groups on the silica surface. Sulfonamides, being weakly acidic, can interact with these sites, causing tailing. The presence of highly electronegative fluorine atoms can exacerbate this issue by altering the electronic distribution of the molecule.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
Step-by-Step Troubleshooting Protocol for Peak Tailing
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of both your analyte and the column's silanol groups is pH-dependent.[1] By controlling the pH, you can minimize unwanted ionic interactions.
-
Action: Adjust your mobile phase pH to be at least 2 units below the pKa of your sulfonamide. This will keep your analyte in its neutral, protonated form, reducing its interaction with negatively charged silanols. Use an appropriate buffer to maintain a stable pH.[2]
-
-
Evaluate Mobile Phase Composition:
-
Rationale: The choice and concentration of your organic modifier are critical.
-
Action: Sometimes, switching from methanol to acetonitrile (or vice-versa) can alter selectivity and improve peak shape. Acetonitrile is generally less viscous and can provide sharper peaks. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to prevent peak distortion.[3]
-
-
Consider a Different Stationary Phase:
-
Rationale: If mobile phase adjustments are insufficient, the column itself is the next logical target.
-
Action:
-
End-Capped Columns: Switch to a column with high-density end-capping. This "shields" the silanol groups, making them less accessible to your analyte.
-
Fluorinated Phases: Consider a fluorinated stationary phase (e.g., F5 or PFP - Pentafluorophenyl). These phases can offer alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for fluorinated compounds.[4]
-
-
-
Increase Column Temperature:
-
Rationale: Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.
-
Action: Incrementally increase the column temperature (e.g., to 40°C or 45°C). This has been shown to improve the separation of fluorinated molecules.[5]
-
Caption: A logical workflow for HPLC method development.
References
-
Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
Vasiljevic, T., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 3rd IMEKOFOODS. [Link]
-
Jiang, Z.-X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
(2014). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]
-
Studzińska, S., & Bocian, S. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]
-
Bell, D. S. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]
-
Väisänen, A., et al. (2018). Simultaneous Determination of Fluoroquinolones and Sulfonamides Originating from Sewage Sludge Compost. PMC - NIH. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Omazic, A., & Studzińska, S. (2020). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Jiang, Z.-X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Szostek, B., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry - ACS Publications. [Link]
-
Omazic, A., & Studzińska, S. (2020). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Gomez-Alvarez, E. D., et al. (2021). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI. [Link]
-
Joyce, A. S., et al. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au - ACS Publications. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
Tacic, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Investigation. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
De Silva, A. O., et al. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. GL Sciences. [Link]
-
Welch Materials. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
Sources
troubleshooting mass spectrometry fragmentation patterns
Welcome to the Technical Support Center for Mass Spectrometry Fragmentation Patterns. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues encountered during mass analysis. My approach here is to not just provide steps, but to instill a foundational understanding of why these issues occur and how our diagnostic choices lead to a robust solution.
Section 1: Foundational Issues in Fragmentation Analysis
This section addresses the most common and fundamental challenges that can compromise the quality and interpretability of your fragmentation data.
FAQ 1: My precursor ion signal is weak or absent. Where do I start?
A strong, stable precursor ion signal is the foundation of any successful MS/MS experiment. Its absence or weakness is a critical issue that needs to be addressed systematically.
Causality: A weak precursor signal indicates a problem in one of three areas: sample concentration, ionization efficiency, or ion transmission into the mass analyzer. The goal is to isolate which of these stages is failing.[1]
Troubleshooting Protocol: Precursor Ion Signal Enhancement
-
Verify Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. Samples that are too dilute will not produce a sufficient ion count, while overly concentrated samples can lead to ion suppression.[1]
-
Optimize Ionization Source Parameters:
-
For Electrospray Ionization (ESI):
-
Check the spray stability visually. An unstable or sputtering spray is a primary cause of poor signal.[2] Inspect the ESI needle for clogs and ensure proper positioning.
-
Optimize spray voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters collectively influence droplet formation and desolvation, which are critical for efficient ionization.
-
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI):
-
Evaluate your sample/matrix co-crystallization. Poor crystal formation leads to inefficient energy transfer from the laser and, consequently, poor ionization.
-
Optimize laser power. Excessive power can cause fragmentation of the analyte before it is properly ionized.
-
-
-
Tune and Calibrate the Mass Spectrometer: Regular tuning and calibration are essential for ensuring that the instrument is operating at peak performance. This includes the ion source, mass analyzer, and detector settings.[1] A recent calibration ensures that the voltages on the ion optics are optimized for transmission of ions from the source to the detector.[3]
FAQ 2: I'm seeing unexpected peaks in my spectrum. How do I identify the source?
Unexpected peaks can arise from a variety of sources, including contamination from the sample preparation process, the LC system, or the mass spectrometer itself. A systematic approach is necessary to pinpoint the origin of these extraneous signals.
Causality: The appearance of unexpected peaks is due to the presence of molecules other than your analyte of interest being ionized and detected. The key to troubleshooting is to systematically eliminate potential sources of contamination.
Troubleshooting Protocol: Identifying the Source of Unexpected Peaks
-
Run a Blank Gradient: Inject a solvent blank and run your full LC-MS method. This will help you differentiate between contaminants originating from your sample and those from the LC system (solvents, tubing, etc.).[4]
-
Systematically Isolate Components:
-
If the blank run shows the contaminant peaks, the issue is likely with the LC system. Prepare fresh mobile phases with high-purity solvents and ensure all glassware is scrupulously clean.[4]
-
If the contaminant peaks are absent in the blank but present in your sample run, the source is likely the sample itself or the sample preparation workflow. Review your sample preparation procedure for potential sources of contamination, such as plasticizers from tubes or plates, or residual reagents.
-
-
Check for Column Bleed: If the unexpected peaks appear as a rising baseline or a series of regularly spaced peaks, especially at higher temperatures in GC-MS or with certain mobile phases in LC-MS, you may be observing column bleed.[5] Compare your current chromatogram to one from when the column was new to confirm.[5]
-
Investigate Sample Carryover: If you observe peaks from a previous injection in your current run, you are experiencing carryover. Implement a robust needle wash protocol using a strong solvent to clean the autosampler between injections.[2]
Common Contaminants Table
The following table lists common background ions observed in mass spectrometry.
| m/z (Da) | Compound/Ion Type | Likely Source |
| 74.0606 | Dimethylformamide (DMF) | Solvent |
| 102.1283 | Triethylamine (TEA) | Mobile phase additive |
| Various | Polyethylene Glycol (PEG) | Ubiquitous plasticizer, detergents |
| Various | Polysiloxanes | Column bleed, septa, vial caps |
| 279.1596 | Dibutylphthalate | Plasticizer from labware |
| 391.2848 | Diisooctyl phthalate | Plasticizer from labware |
A more comprehensive list of common contaminants can be found in resources provided by Fisher Scientific and MilliporeSigma.[6][7]
Section 2: Advanced Fragmentation Pattern Analysis
This section delves into more complex fragmentation issues that require a deeper understanding of the underlying chemistry and physics of the mass spectrometer.
FAQ 3: My fragmentation efficiency is poor, or I'm not seeing the fragments I expect.
Low fragmentation efficiency can be a frustrating problem, especially when trying to elucidate the structure of a novel compound or confirm the identity of a known one.
Causality: Poor fragmentation is typically due to insufficient energy being transferred to the precursor ions in the collision cell, or because the precursor ion itself is exceptionally stable. The fragmentation process is a balance between providing enough energy to break bonds without causing excessive, uninformative fragmentation.
Troubleshooting Protocol: Optimizing Fragmentation Efficiency
-
Optimize Collision Energy (CE): This is the most critical parameter for controlling fragmentation.
-
Perform a collision energy ramp or a series of discrete CE experiments to determine the optimal value for your analyte.
-
The optimal CE will vary depending on the analyte's structure, stability, and charge state.
-
-
Check Collision Gas Pressure: Ensure that the collision gas (typically argon or nitrogen) pressure in the collision cell is within the manufacturer's recommended range. Insufficient gas pressure will lead to fewer collisions and, therefore, less fragmentation.
-
Consider In-Source Fragmentation vs. Collision-Induced Dissociation (CID):
-
In-source fragmentation occurs in the ion source and can be controlled by adjusting parameters like the fragmentor or declustering potential.[4] It can be useful for generating fragments without a dedicated MS/MS scan, but it can also be an unintended source of fragmentation that complicates spectra.[8]
-
Collision-Induced Dissociation (CID) occurs in the collision cell of a tandem mass spectrometer and provides more controlled, reproducible fragmentation.[9]
-
Decision-Making Workflow for Fragmentation Optimization
Caption: A decision-making workflow for troubleshooting and optimizing fragmentation efficiency.
FAQ 4: I'm seeing a lot of adduct ions, and it's complicating my spectra. What can I do?
Adduct formation, especially with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common phenomenon in ESI-MS that can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate spectral interpretation.
Causality: Adducts form when ions present in the mobile phase or sample matrix associate with the analyte molecule during the ionization process. The prevalence of adduct formation is influenced by the mobile phase composition, the cleanliness of the system, and the analyte's affinity for different cations.
Troubleshooting Protocol: Minimizing and Identifying Adduct Ions
-
Mobile Phase Modification:
-
Lower the pH: Adding a small amount of an acid like formic acid to the mobile phase increases the concentration of protons, which can outcompete metal ions for adduction to the analyte, thereby promoting the formation of the [M+H]⁺ ion.[10]
-
Add Ammonium Acetate/Formate: For some analytes, the formation of an ammonium adduct ([M+NH₄]⁺) is more favorable and can provide a more consistent signal than the protonated molecule.
-
-
System Cleanliness:
-
Use high-purity, LC-MS grade solvents and reagents to minimize the introduction of metal ions.
-
Ensure that all glassware and plasticware used for sample and mobile phase preparation are thoroughly cleaned.
-
-
Intentional Adduct Formation: In some cases, intentionally promoting the formation of a single adduct species can simplify the spectrum and improve quantitation. This can be achieved by adding a small amount of a salt (e.g., sodium acetate) to the mobile phase.[10]
Common Adducts in Mass Spectrometry
| Adduct Ion | Nominal Mass Shift | Exact Mass Shift | Ionization Mode |
| [M+H]⁺ | +1 | +1.007276 | Positive |
| [M+NH₄]⁺ | +18 | +18.033823 | Positive |
| [M+Na]⁺ | +23 | +22.989770 | Positive |
| [M+K]⁺ | +39 | +38.963708 | Positive |
| [M-H]⁻ | -1 | -1.007276 | Negative |
| [M+Cl]⁻ | +35 | +34.968852 | Negative |
| [M+CH₃COO]⁻ | +59 | +59.013851 | Negative |
This table provides a selection of common adducts. For a more extensive list, refer to specialized resources such as the Fiehn Lab's MS Adduct Calculator.[8]
Section 3: Instrument-Specific Fragmentation Considerations
Different mass analyzer types have unique characteristics that influence how ions are fragmented and detected. Understanding these differences is key to effective troubleshooting.
FAQ 5: How does fragmentation in a quadrupole ion trap differ from a beam-type (quadrupole or TOF) instrument?
Causality: The primary difference lies in how and where the ions are fragmented and analyzed.
-
Quadrupole Ion Traps (QITs): In a QIT, precursor ion selection, fragmentation, and product ion analysis all occur sequentially within the same physical space. This can lead to what is known as the "low-mass cutoff," where low m/z fragment ions are not stable within the trap and are ejected before they can be detected.
-
Beam-Type Instruments (e.g., Triple Quadrupoles, Q-TOFs): In these instruments, the processes are spatially separated. Precursor ions are selected in the first analyzer (Q1), fragmented in a collision cell (q2), and the product ions are analyzed in the second analyzer (Q3 or TOF). This generally results in better detection of low-mass fragments.
Troubleshooting Fragmentation in an Ion Trap
-
Check for Low-Mass Cutoff: If you are expecting low-mass fragments but not observing them, you may be limited by the low-mass cutoff of your instrument settings. Consult your instrument's documentation for information on how to adjust this.
-
Optimize Activation Time and Amplitude: In an ion trap, the duration and amplitude of the resonant excitation applied to the precursor ions are critical for achieving good fragmentation. These parameters should be optimized for your specific analyte.
Troubleshooting Fragmentation in a Time-of-Flight (TOF) Instrument
-
Post-Source Decay (PSD) in MALDI-TOF: In MALDI-TOF, fragmentation can occur after the ions have left the source but before they reach the detector. This is known as PSD.[11] If you are performing a PSD experiment, ensure that your instrument is properly calibrated for this mode of operation and that the reflectron voltages are set correctly to focus the fragment ions.
-
Calibration: TOF instruments are highly sensitive to calibration. Ensure that your instrument is well-calibrated across the entire mass range of interest, including both your precursor and expected fragment ions.[12]
References
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
De Pauw, E. (n.d.). MALDI In-Source Decay, from Sequencing to Imaging. ORBi. Available at: [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
Waters Corporation. (n.d.). Parallel MALDI-Tof Post Source Decay Analysis of a Complex Protein Mixture. Available at: [Link]
-
Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chrom Tech. Available at: [Link]
-
National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. Available at: [Link]
-
ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Available at: [Link]
-
University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions. Available at: [Link]
-
Agilent Technologies. (2014, January 23). Best Practice for Identifying Leaks in GC and GC/MS Systems. Available at: [Link]
-
Wenger, C. D., & Coon, J. J. (2013). De novo Correction of Mass Measurement Error in Low Resolution Tandem MS Spectra for Shotgun Proteomics. Journal of the American Society for Mass Spectrometry, 24(8), 1230–1240. Available at: [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
The Scripps Center for Metabolomics and Mass Spectrometry. (n.d.). Post-source Decay and Delayed Extraction in Matrix-assisted Laser DesorptiodIonization- Reflectron Time-of-Flight. Available at: [Link]
-
Scientific Instrument Services. (n.d.). MS TIP No. 19 - What techniques or methods do you use to detect vacuum leaks in your mass spectrometer?. Available at: [Link]
-
Leybold. (n.d.). How does a mass spectrometer leak detector work. Available at: [Link]
-
Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Available at: [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available at: [Link]
-
ResearchGate. (n.d.). Calculating the fragmentation process in quadrupole ion traps. Available at: [Link]
-
LCGC International. (n.d.). Tips for Successful GC–MS Tuning and Optimization. Available at: [Link]
-
Hou, Y., et al. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 110, 10.25.1-10.25.21. Available at: [Link]
-
Shimadzu. (n.d.). MALDI Theory and Basics. Available at: [Link]
-
ResearchGate. (2025, August 10). Review of factors that influence the abundance of ions produced in a tandem mass spectrometer and statistical methods for discovering these factors. Available at: [Link]
-
Chung, C. K. (2012). LC-MS Instrument Calibration. In: Dong, M. W. (eds) Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. Available at: [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 88(8), 4144–4151. Available at: [Link]
-
Rasche, F., et al. (2012). Identifying the Unknowns by Aligning Fragmentation Trees. Analytical Chemistry, 84(7), 3417–3426. Available at: [Link]
-
Leybold. (n.d.). How does a mass spectrometer leak detector work. Available at: [Link]
-
BASi. (n.d.). Ion Trap Mass Spectrometry. Available at: [Link]
-
ScienceReady. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]
-
Clinical Chemistry. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available at: [Link]
-
Gasc, S., et al. (2016). Sensitivity and fragmentation calibration of the time-of-flight mass spectrometer RTOF on board ESA's Rosetta mission. Geoscientific Instrumentation, Methods and Data Systems, 5(2), 523-536. Available at: [Link]
-
Chemistry LibreTexts. (2019, December 31). MALDI-TOF. Available at: [Link]
-
ResearchGate. (2025, October 25). (PDF) Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
GenTech Scientific. (2022, May 3). TECH TIP: How to Find a Leak in an Agilent 5973 MSD. Available at: [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. Available at: [Link]
-
Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. Available at: [Link]
-
Guilhaus, M. (1997). Time-of-flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 11(9), 951-962. Available at: [Link]
-
Wiley Analytical Science. (2023, May 9). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Available at: [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. agilent.com [agilent.com]
- 6. Resources [fishersci.no]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALDI Theory and Basics [ssi.shimadzu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. wurz.space.unibe.ch [wurz.space.unibe.ch]
Technical Support Center: Refining Protocols for Consistent Biological Activity Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine experimental protocols, ensuring the generation of consistent and reliable biological activity data. Inconsistent results are a significant challenge in biological research, stemming from the inherent variability of biological systems.[1] This resource provides a structured approach to identifying and mitigating these variables, moving from foundational principles to specific troubleshooting scenarios.
Section 1: Foundational Principles of Assay Reproducibility
Before diving into specific protocols, it's crucial to understand the root causes of inconsistency. Experimental outcomes are generally affected by two main factors: uncontrolled conditions and experimental error.[2] A robust assay is one where these factors are minimized through careful planning and execution.
Q: What are the primary sources of variability in biological assays?
A: Variability in biological assays can be broadly categorized into three areas:
-
Biological Variability: This is inherent to the living systems being studied. It includes differences between cell lines, cell passage numbers, cell health, and lot-to-lot variation in biological reagents like serum.[3][4] For example, cells in a logarithmic growth phase will respond differently than confluent or starved cells.[5]
-
Procedural Variability: This arises from inconsistencies in how an experiment is performed. Key factors include pipetting technique, incubation times and temperatures, and plate washing methods.[6][7] Even minor deviations can have a significant impact; for instance, small temperature changes can alter enzymatic activity, leading to high intra-assay variation.[8]
-
Technical & Measurement Variability: This relates to the equipment and data acquisition methods used. It includes instrument calibration, the physical location of wells on a plate (known as "edge effects"), and the statistical methods applied for data analysis.[5][9]
Section 2: Assay Development and Validation
A reproducible assay is built on a foundation of systematic development and rigorous validation.[10] Skipping this crucial phase is a common reason for downstream inconsistency.
Q: What are the key parameters to assess during assay validation?
A: Assay validation is the process of demonstrating that a method is fit for its intended purpose.[10] The goal is to understand the assay's performance characteristics. According to guidelines like the USP <1033>, key parameters include precision, accuracy, and linearity.[11][12]
| Validation Parameter | Description | Typical Acceptance Criteria (Example for ELISA) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[13] It's often expressed as the percent coefficient of variation (%CV). | Intra-assay %CV < 10%; Inter-assay %CV < 15% |
| Accuracy | The closeness of the measured value to a known "true" value. Often assessed by spike and recovery experiments.[10] | 80-120% recovery of the spiked analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[14] | Coefficient of determination (R²) > 0.99 for the standard curve. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from matrix components. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the Lower and Upper Limits of Quantification (LLOQ & ULOQ). |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Consistent results despite minor changes in temperature, incubation time, etc. |
This table provides example criteria. Specific values should be established based on the assay type and its intended application.
Workflow for Developing a Robust Biological Assay
The following diagram outlines a logical workflow for developing and validating a biological assay, ensuring that key decision points and optimization loops are integrated into the process.
Caption: A four-phase workflow for robust assay development.
Section 3: Cell Culture and Reagent Management - The Usual Suspects
Many reproducibility issues can be traced back to the fundamental components of the assay: the cells and the reagents.[15]
Q: My results are inconsistent from one experiment to the next. What cell culture parameters should I check?
A: Inter-experiment variability often points to inconsistent cell culture conditions.[5] Here are the critical factors to standardize:
-
Cell Health and Passage Number: Always use cells that are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to phenotypic drift. Documenting cell viability during routine culture is a good practice.[8]
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to low signal, while too many can lead to nutrient depletion and altered cellular responses.[5] Perform a cell titration experiment to determine the optimal seeding density for your specific assay and cell line.
-
Serum Variability: Serum is a complex, undefined mixture of growth factors, hormones, and other components.[3] Its composition can vary significantly from lot to lot, impacting cell growth and behavior.[4][16] It is highly recommended to test several lots of serum, select the one that gives the most consistent results, and then purchase a large quantity of that specific lot for the duration of a study.[3]
-
Mycoplasma Contamination: This is a common and often undetected problem in cell culture. Mycoplasma can alter a wide range of cellular functions, including proliferation and metabolism, leading to unreliable results. Regular testing is essential.
Q: How can I ensure my reagents are not contributing to assay variability?
A: Reagent quality and handling are paramount. Follow these best practices:
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If you must store them, ensure they are stored at the correct temperature and have not undergone multiple freeze-thaw cycles, which can degrade sensitive components like enzymes.[17]
-
Critical Reagent Qualification: Critical reagents are those that can significantly alter assay performance (e.g., antibodies, enzymes, serum).[18] When you receive a new lot of a critical reagent, you must qualify it by comparing its performance side-by-side with the old lot to ensure consistency.[19]
-
Temperature Equilibration: Ensure all reagents, buffers, and plates are equilibrated to the temperature specified in the protocol before use.[8][20] Temperature fluctuations during the assay can significantly impact enzymatic rates and binding kinetics.
Section 4: Troubleshooting Common Assay Platforms
This section provides specific troubleshooting guidance for common biological assays.
Troubleshooting Decision Tree for Inconsistent Results
When faced with inconsistent data, a systematic approach to troubleshooting is more effective than random changes. This decision tree provides a logical path to identify the root cause.
Caption: A decision tree for troubleshooting inconsistent assay results.
FAQs: ELISA (Enzyme-Linked Immunosorbent Assay)
| Question | Possible Causes | Recommended Solutions |
| Why is my background signal so high? [21] | 1. Insufficient washing. 2. Detection antibody concentration too high. 3. Blocking was incomplete. 4. Cross-reactivity or non-specific binding. 5. TMB substrate solution was contaminated or exposed to light.[22] | 1. Increase the number of wash steps and the soaking time between washes.[20] 2. Titrate the detection antibody to find the optimal concentration. 3. Increase blocking incubation time or try a different blocking buffer. 4. Ensure you are using a high-quality, specific antibody. Dilute samples in the appropriate buffer. 5. Use fresh, colorless TMB substrate. Protect it from light. |
| Why is my signal weak or non-existent? [20] | 1. Reagents were not added in the correct order or a step was missed. 2. Reagents are expired or were stored improperly. 3. Incubation times were too short or temperature was too low. 4. Insufficient antibody was bound to the plate. 5. Wash buffer contains sodium azide, which inhibits HRP.[22] | 1. Carefully review the protocol. Create a checklist to follow during the assay. 2. Check all expiration dates. Thaw a fresh aliquot of reagents. 3. Ensure all incubation steps are performed for the recommended time and at the correct temperature. 4. Ensure you are using an ELISA-grade plate and the correct coating buffer.[21] 5. Use an azide-free wash buffer. |
| Why is there high variability between my duplicate wells? [9] | 1. Inconsistent pipetting technique. 2. Particulates in samples. 3. Inefficient plate washing, leaving residual liquid. 4. "Edge effects" due to uneven temperature across the plate.[5] | 1. Use calibrated pipettes and change tips for every standard and sample. Pre-wet tips.[7][9] 2. Centrifuge samples before adding them to the plate. 3. Ensure complete aspiration of liquid after each wash. Tap the plate on absorbent paper. 4. Avoid using the outer wells of the plate for samples. Fill them with buffer instead. Seal plates well during incubation.[5] |
FAQs: Cell Viability Assays (e.g., MTT, MTS)
| Question | Possible Causes | Recommended Solutions |
| Why are my absorbance readings too low in my MTT assay? [5] | 1. Cell seeding density is too low. 2. Incubation time with the assay reagent was too short. 3. The compound being tested is interfering with the assay chemistry. 4. Cells are unhealthy or not proliferating. | 1. Perform a cell titration to find the optimal cell number that falls within the linear range of the assay.[23] 2. Increase the incubation time to allow for sufficient formazan production. 3. Run a control with the compound in a cell-free system to check for direct reduction of the tetrazolium salt. 4. Check cell viability before seeding and ensure culture conditions are optimal. |
| Why is the background in my control (no cells) wells high? [23] | 1. Microbial contamination (bacteria/yeast) in the medium can reduce the tetrazolium salt.[5] 2. Phenol red in the culture medium can interfere with absorbance readings.[5] 3. Components in serum can interfere with the reaction.[5] | 1. Visually inspect plates for contamination. Always use sterile technique. 2. Use a phenol red-free medium during the assay incubation step. 3. Consider using a serum-free medium during the final assay incubation. |
| Why are my results not reproducible between experiments? | 1. Inconsistent cell health or passage number. 2. Compound precipitation due to low solubility. 3. Inconsistent incubation times for cell seeding, treatment, or reagent addition. | 1. Standardize your cell culture. Use cells from a similar passage number and confirm they are in a logarithmic growth phase.[5] 2. Check the solubility of your compound. Ensure the final concentration of solvents like DMSO is low (<0.5%) to avoid toxicity.[5] 3. Use timers and a standardized workflow to ensure all timelines are consistent across experiments. |
Section 5: Data Analysis and Interpretation
How you analyze your data is just as important as how you generate it. Inconsistent analysis can obscure otherwise good data or create the illusion of effects that aren't real.
Q: How do reference standards help improve consistency?
A: A reference standard is a highly characterized material that serves as a benchmark.[24] In biological assays, results are often expressed as a relative potency compared to this standard.[25] This is critical because it normalizes the data, correcting for run-to-run variability.[1][24] Instead of relying on absolute signal values, which can drift due to minor changes in conditions, you are measuring the activity of your test sample relative to the standard included in the same run. International or national reference standards should be used when available.[24][26]
Impact of Variability on Dose-Response Curves
This diagram illustrates how common sources of variability can shift the parameters of a typical dose-response curve, leading to inconsistent EC₅₀ or potency calculations.
Caption: Impact of variables on dose-response curve parameters.
Q: What statistical practices are essential for ensuring data integrity?
A: Proper statistical analysis is non-negotiable for reliable results.
-
Logarithmic Transformation: Biological responses often follow a log-normal distribution. Transforming concentration data to a logarithmic scale can help normalize the data and meet the assumptions of many statistical models.[12]
-
Outlier Identification: Establish a clear, pre-defined statistical method for identifying and handling outliers before you begin the experiment. This prevents subjective data exclusion.
-
Control Charting: For routine assays, monitor key parameters (e.g., the EC₅₀ of a positive control, background signal) over time using control charts. This allows you to detect assay drift or shifts in performance early.
Section 6: Protocols and Workflows
This section provides step-by-step methodologies for key workflows aimed at reducing variability.
Protocol: Standardizing Cell Seeding for a 96-Well Plate Assay
Objective: To minimize well-to-well and plate-to-plate variability in cell numbers.
-
Cell Preparation: a. Use a cell culture flask where cells are approximately 70-80% confluent and in logarithmic growth phase. b. Wash the cells once with sterile PBS. c. Add trypsin and incubate just long enough to detach the cells (e.g., 2-5 minutes). Do not over-trypsinize.[8] d. Neutralize the trypsin with complete culture medium. e. Transfer the cell suspension to a conical tube and gently pipette up and down to create a single-cell suspension. Avoid creating bubbles.
-
Cell Counting: a. Take an aliquot of the cell suspension and determine the cell concentration and viability using a hemocytometer with trypan blue or an automated cell counter. Viability should be >95%.
-
Dilution Calculation: a. Calculate the volume of cell suspension needed to achieve the desired final cell concentration in the total volume of medium required for the entire experiment. b. Causality: Prepare a single, bulk suspension for all plates in an experiment. Preparing individual suspensions for each plate introduces a significant source of inter-plate variability.
-
Seeding the Plate: a. Gently swirl the bulk cell suspension before and periodically during plating to prevent cells from settling in the tube. b. Use a multichannel pipette to dispense the cell suspension into the 96-well plates. c. Causality: To mitigate "edge effects," do not use the perimeter wells for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.[5] d. After plating, gently rock the plate in a cross pattern (front-to-back, then side-to-side) to ensure an even distribution of cells before placing it in the incubator. Do not swirl, as this can cause cells to accumulate in the center of the wells.
-
Incubation: a. Allow cells to adhere and recover for a consistent period (e.g., 18-24 hours) before starting the experimental treatment. Do not stack plates in the incubator, as this creates temperature gradients.[6]
References
-
Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results. Retrieved from [Link]
-
Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
BioPhorum. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
- Mellwain, D. R., & Top-g, I. K. (2015). Reproducibility and cell biology. The Journal of cell biology, 209(2), 191–193.
-
BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
-
PDA Israel. (n.d.). Qualification of critical reagents for in-vitro potency bioassays using Curve Parameter Control Strategy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BioProcess International. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]
-
CASSS. (n.d.). CRITICAL REAGENTS IN BIOASSAY. Retrieved from [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Decreasing variability in your cell culture. Retrieved from [Link]
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
National Institute for Biological Standards and Control. (n.d.). Reference Standards. Retrieved from [Link]
-
BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 16). Decreasing variability in your cell culture. Retrieved from [Link]
- Fay, M. P., Follmann, D. A., & Fay, M. P. (2015).
-
ResearchGate. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Kosheeka. (2021, May 27). Factors affecting Research Reproducibility in Biomedical Research. Retrieved from [Link]
-
Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
World Health Organization. (2022, May 11). WHO manual for the preparation of reference materials for use as secondary standards in antibody testing. Retrieved from [Link]
-
FDCELL. (n.d.). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting a Faulty ELISA. Retrieved from [Link]
-
Seamless Bio. (n.d.). How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. Retrieved from [Link]
Sources
- 1. USP Bioassay Reference Standards [usp.org]
- 2. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. anshlabs.com [anshlabs.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ELISA Kits and Antibody Pairs Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. edraservices.nl [edraservices.nl]
- 11. tandfonline.com [tandfonline.com]
- 12. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 13. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 18. casss.org [casss.org]
- 19. pdaisrael.co.il [pdaisrael.co.il]
- 20. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. atcc.org [atcc.org]
- 24. bebpa.org [bebpa.org]
- 25. quantics.co.uk [quantics.co.uk]
- 26. NIBSC - Reference Standards [nibsc.org]
Technical Support Center: Enhancing the Selectivity of Enzyme Inhibition
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when developing selective enzyme inhibitors. Our goal is to move beyond simple protocols and offer a framework for critical thinking and experimental design, grounded in established scientific principles.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries that form the basis of selectivity studies.
Q1: What is enzyme inhibitor selectivity and why is it paramount in drug discovery?
A: Selectivity is a measure of an inhibitor's ability to bind to its intended target enzyme with significantly higher potency than to other, unintended enzymes (off-targets).[1] In drug discovery, high selectivity is crucial for minimizing off-target effects, which can lead to cellular toxicity and adverse clinical side effects.[1][2] An ideal therapeutic agent modulates only the activity of the disease-relevant target, thereby maximizing efficacy and ensuring patient safety.
Q2: What is the difference between IC50 and Ki? How do they relate to selectivity?
A:
-
IC50 (Half-maximal inhibitory concentration): This is an operational value that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is highly dependent on factors like substrate and ATP concentration.[3]
-
Ki (Inhibition constant): This is an intrinsic, thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a tighter binding interaction.[4]
The IC50 is often used for initial high-throughput screening, but the Ki is a more accurate measure of an inhibitor's potency. For competitive inhibitors, the relationship between these two values is described by the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant.[5] Selectivity is best assessed by comparing the Ki values for the on-target enzyme versus off-target enzymes.
Q3: How do I calculate and interpret a "Selectivity Index"?
A: The Selectivity Index (SI) is a quantitative ratio used to express the degree of selectivity. It is typically calculated by dividing the potency against an off-target by the potency against the on-target.
SI = IC50 (Off-Target Enzyme) / IC50 (On-Target Enzyme)
or in a cellular context:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)[6]
A higher SI value indicates greater selectivity. For example, an inhibitor with an SI of 100 is 100-fold more potent for its intended target. While there is no universal standard, an SI > 10 is often considered a minimum threshold for a useful tool compound, and SI values > 100 are highly desirable for therapeutic candidates.[6]
Section 2: Troubleshooting Guide for Poor Selectivity
This section provides solutions to common experimental problems in a question-and-answer format.
Q4: My inhibitor shows potent activity in a biochemical assay but has weak or no activity in a cell-based assay. What's happening?
A: This is a very common and critical issue in drug development. The discrepancy often arises from the differences between a simplified, isolated biochemical environment and the complex milieu of a living cell.[7]
Causality & Troubleshooting Steps:
-
High Intracellular ATP Concentration: This is the most frequent cause for ATP-competitive inhibitors (e.g., kinase inhibitors). Biochemical assays are often run at ATP concentrations near the Km of the enzyme to accurately determine the inhibitor's intrinsic affinity (Ki).[5][8] However, intracellular ATP levels are typically in the millimolar range (1-5 mM), which is much higher than the Km of most kinases.[5] This high concentration of cellular ATP can effectively outcompete the inhibitor for the binding site, leading to a dramatic loss of apparent potency.
-
Solution: Perform a biochemical assay where you titrate ATP up to physiological concentrations (1-5 mM) to see if the IC50 shifts significantly. This can help predict cellular performance.
-
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Solution: Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). If permeability is suspected to be low, consider running assays with cell lines engineered to have higher membrane permeability or use cell-free lysate systems as an intermediate step.
-
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Solution: Test your compound's activity in the presence of known efflux pump inhibitors to see if potency is restored.
-
-
Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells into an inactive form.
-
Solution: Use mass spectrometry to measure the concentration of the parent compound in the cell lysate and media over the time course of the experiment.
-
Workflow: Diagnosing Biochemical vs. Cellular Discrepancies
Caption: Troubleshooting workflow for potency discrepancies.
Q5: My inhibitor binds to several related enzymes (e.g., within the same kinase family). How can I rationally improve its selectivity?
A: This is a common challenge, as related enzymes often share highly conserved active sites. Improving selectivity requires exploiting subtle differences between the on-target and off-targets.[1]
Strategies for Improving Selectivity:
-
Structure-Based Drug Design (SBDD): This is the most powerful approach. Obtain co-crystal structures of your inhibitor bound to both the on-target and a key off-target enzyme.
-
Analysis: Overlay the structures to identify differences in amino acid residues, pocket size, or flexibility in or near the active site. Look for a "selectivity pocket"—a region present in the target but absent or different in the off-target.
-
Action: Modify your inhibitor to introduce chemical groups that form favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with unique residues in the on-target's selectivity pocket. Conversely, add steric bulk that would clash with the off-target's binding site.
-
-
Targeting Allosteric Sites: Instead of competing with the substrate at the highly conserved active site (orthosteric site), design an inhibitor that binds to a less conserved allosteric site elsewhere on the enzyme.[9] Binding to an allosteric site induces a conformational change that inactivates the enzyme. This is an excellent strategy for achieving high selectivity.
-
Exploiting Different Enzyme Conformations: Some inhibitors selectively bind to the inactive conformation of an enzyme (e.g., Type II kinase inhibitors).[5] Since the inactive state can be more structurally diverse among family members than the active state, this can be a source of selectivity.
-
Covalent Inhibition: Design an inhibitor that forms a permanent covalent bond with a non-conserved residue (e.g., a cysteine) near the active site of the on-target enzyme.[10] While powerful, this requires careful tuning of the reactive "warhead" to ensure it is selective and does not react with off-target proteins.[2][11]
Q6: My covalent inhibitor is showing widespread off-target activity. How do I troubleshoot this?
A: The primary challenge with covalent inhibitors is balancing chemical reactivity with biological selectivity.[12] A warhead that is too reactive will non-specifically modify numerous proteins, leading to toxicity.[2]
Troubleshooting Steps:
-
Tune Warhead Reactivity: The electrophilicity of the warhead is critical. If it's too high, it will react indiscriminately.
-
Solution: Synthesize analogues with less reactive warheads. For example, if you are using an acrylamide, you can modulate its reactivity by altering the electronics of the adjacent aromatic ring. The goal is to have a warhead that reacts efficiently only when held in high effective concentration by the non-covalent binding interactions within the target's active site.
-
-
Confirm the Covalent Target: Use mass spectrometry to confirm that your inhibitor is indeed forming a covalent adduct with the intended amino acid on your target protein.[13] This validates your design hypothesis.
-
Proteome-Wide Reactivity Profiling: Use advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) to identify the full spectrum of off-targets in a cellular lysate or even in live cells.[11] This provides an unbiased map of your inhibitor's reactivity across the proteome, guiding medicinal chemistry efforts to mitigate specific, problematic off-target interactions.
Section 3: Key Experimental Protocols & Data Presentation
This section provides standardized methodologies for assessing inhibitor selectivity.
Protocol 1: Determination of IC50 and Selectivity Profile
This protocol describes a general method for determining inhibitor potency against a panel of enzymes, such as kinases or proteases.
Objective: To determine the IC50 values of a test compound against a primary target enzyme and a panel of related off-target enzymes.
Materials:
-
Purified, active enzymes (on-target and off-target panel).
-
Specific substrate for each enzyme.
-
Assay buffer optimized for each enzyme.
-
Test inhibitor, serially diluted in DMSO.
-
Detection reagents (e.g., [γ-³³P]ATP for radiometric kinase assays, or a fluorescent/luminescent ATP analog).[5]
-
Microplates (e.g., 96-well or 384-well).
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Enzyme Reaction Setup: To each well of the microplate, add:
-
Assay Buffer
-
Substrate (at a concentration near its Km)
-
Test inhibitor at the desired concentration (final DMSO concentration should be ≤1%).
-
Enzyme (add last to initiate the reaction, except for pre-incubation steps).
-
-
Controls: Include wells for:
-
Positive Control: No inhibitor (100% enzyme activity).
-
Negative Control: No enzyme (0% activity/background).
-
-
Pre-incubation (Optional but Recommended): Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature before adding the substrate/ATP. This is especially important for slow-binding or time-dependent inhibitors.[4]
-
Reaction Initiation & Incubation: Initiate the reaction by adding the final component (e.g., ATP for a kinase assay). Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically <20% substrate turnover).[4][14]
-
Detection: Stop the reaction and measure the output using the appropriate detection method (e.g., scintillation counting for radiometric assays, fluorescence/luminescence plate reader).
-
Data Analysis:
-
Normalize the data to the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Data Presentation:
Summarize the results in a table to clearly visualize the selectivity profile.
| Compound | Target Enzyme IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (vs. OT1) | Selectivity Index (vs. OT2) |
| Inhibitor-X | 15 | 1,800 | >10,000 | 120 | >667 |
| Staurosporine | 5 | 10 | 8 | 2 | 1.6 |
Table 1: Example selectivity profile for a hypothetical inhibitor compared to the non-selective kinase inhibitor, Staurosporine.
Section 4: Advanced Strategies & Visualizations
This section explores cutting-edge approaches and visualizes key concepts in inhibitor design.
Targeting Strategy: Orthosteric vs. Allosteric Inhibition
Achieving selectivity against highly similar active sites is a major hurdle. Allosteric inhibition offers a powerful alternative.
-
Orthosteric Inhibitors: These compounds bind directly to the active site where the natural substrate binds. They are often competitive inhibitors.[9]
-
Allosteric Inhibitors: These bind to a secondary, topographically distinct site on the enzyme. This binding event induces a conformational change that is transmitted to the active site, inhibiting its function. Because allosteric sites are generally less conserved than active sites, allosteric inhibitors often exhibit much higher selectivity.
Diagram: Modes of Reversible Inhibition
Caption: Comparison of competitive and allosteric inhibition mechanisms.
References
-
Drug Discovery: Enzyme Inhibitor Design and Optimization. (Hilaris Publisher). [Link]
-
Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (Medicinematters.com). [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (National Center for Biotechnology Information). [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (National Center for Biotechnology Information). [Link]
-
Enzyme kinetics. (Wikipedia). [Link]
-
Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. (National Center for Biotechnology Information). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (Reaction Biology). [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (National Center for Biotechnology Information). [Link]
-
Enzyme inhibitors: types and the evidence they leave. (YouTube). [Link]
-
Covalent inhibitors: a rational approach to drug discovery. (National Center for Biotechnology Information). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (National Center for Biotechnology Information). [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (ACS Publications). [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (MDPI). [Link]
-
Mechanism of Action Assays for Enzymes. (National Center for Biotechnology Information). [Link]
-
Biochemistry | Enzyme Inhibition. (YouTube). [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (National Center for Biotechnology Information). [Link]
-
Optimum design of experiments for enzyme inhibition kinetic models. (PubMed). [Link]
-
Selectivity index (SI): Significance and symbolism. (Food and Agriculture Organization of the United Nations). [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (National Center for Biotechnology Information). [Link]
-
Full article: Optimum Design of Experiments for Enzyme Inhibition Kinetic Models. (Taylor & Francis Online). [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (CAS). [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (Reaction Biology). [Link]
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (National Center for Biotechnology Information). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (ResearchGate). [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. (Bitesize Bio). [Link]
-
The calculated values of the selectivity index (SI) of some compounds. (ResearchGate). [Link]
-
Enzyme inhibition and kinetics graphs (article). (Khan Academy). [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (ACS Publications). [Link]
-
Can anyone help with a query on enzyme inhibition and activation?. (ResearchGate). [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (ACS Publications). [Link]
-
Enzyme kinetics and inhibition studies. (Fiveable). [Link]
-
How To Calculate Selectivity Factor In Chromatography?. (YouTube). [Link]
-
Optimum Design of Experiments for Enzyme Inhibition Kinetic Models. (ResearchGate). [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (National Center for Biotechnology Information). [Link]
-
Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (ACS Publications). [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. (Pelago Bioscience). [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (National Center for Biotechnology Information). [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Pharmacokinetic Properties of Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoic acid derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenges encountered when optimizing the pharmacokinetic (PK) properties of this important class of compounds. Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, but their inherent physicochemical properties can often lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] This resource offers a structured, question-and-answer-based approach to navigate these complexities, grounded in scientific principles and practical experimental guidance.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Benzoic Acid Derivative Pharmacokinetics
Q1: What are the primary pharmacokinetic challenges associated with benzoic acid derivatives?
A1: The principal PK challenges with benzoic acid derivatives often stem from their physicochemical properties. Many derivatives exhibit poor aqueous solubility, which can significantly limit their oral bioavailability.[1] Furthermore, the carboxylic acid moiety, a defining feature of this class, can lead to rapid metabolism and excretion, resulting in a short plasma half-life. The acidity of the benzoic acid can also be influenced by substituents on the phenyl ring, which in turn affects its absorption and distribution characteristics.[3]
Q2: How do substituents on the benzoic acid ring influence its pharmacokinetic properties?
A2: Substituents on the phenyl ring play a critical role in modulating the ADME profile of benzoic acid derivatives.[4] Electron-withdrawing groups (EWGs) can increase the acidity of the carboxylic acid, which may alter its ionization state in the gastrointestinal tract and affect its absorption.[3] Conversely, electron-donating groups (EDGs) can decrease acidity.[3] The position of the substituent is also crucial. For instance, modifications at the 3- and 4-positions of the benzene ring have been shown to significantly influence the pharmacological properties of aminobenzoic acid derivatives.[4] The introduction of lipophilic groups can enhance membrane permeability but may also increase metabolic susceptibility. Strategic placement of substituents can also block sites of metabolism, thereby prolonging the compound's half-life.
Q3: What are the main metabolic pathways for benzoic acid and its derivatives in humans?
A3: The primary metabolic pathway for benzoic acid in both humans and rats is conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine.[5][6] This process is rapid and efficient. The conversion involves the formation of an intermediate, benzoyl-CoA, which is then conjugated with glycine.[5] At high doses, this glycine conjugation pathway can become saturated, leading to alternative metabolic routes such as glucuronidation.[5] Understanding these pathways is crucial for predicting the metabolic fate of novel derivatives and for designing compounds with improved metabolic stability.
Q4: What is the significance of the Biopharmaceutics Classification System (BCS) for benzoic acid derivatives?
A4: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Many benzoic acid derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification is a critical determinant of the formulation strategies required to enhance their oral bioavailability. For BCS Class II compounds, the primary focus is on improving the dissolution rate, while for Class IV compounds, both solubility and permeability need to be addressed.
Section 2: Troubleshooting Guides - Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common experimental hurdles encountered during the development of benzoic acid derivatives.
Issue 1: Poor Oral Bioavailability in Preclinical Animal Models
Initial Observation:
Low plasma concentrations of the parent compound are observed after oral administration to rodents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Detailed Causality and Recommended Actions:
-
Low Solubility: Benzoic acid derivatives often suffer from poor aqueous solubility.[1] This is a primary reason for low dissolution in the gastrointestinal tract, leading to poor absorption.
-
Recommended Action: Employ solubility enhancement techniques. Conventional methods include micronization to increase the surface area of the drug particles.[7][8][9] More advanced strategies involve the use of solid dispersions, where the drug is dispersed in a hydrophilic carrier, or the formation of inclusion complexes with cyclodextrins.[7] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also be highly effective.[10]
-
-
Low Permeability: While many benzoic acid derivatives have good permeability (BCS Class II), some may exhibit poor transport across the intestinal epithelium.
-
Recommended Action: If permeability is a limiting factor, structural modifications to the molecule may be necessary. This could involve reducing the number of hydrogen bond donors, decreasing the polar surface area, or introducing lipophilic moieties to enhance passive diffusion.
-
-
High First-Pass Metabolism: The liver is the primary site of metabolism for benzoic acid derivatives.[5] Extensive metabolism upon the first pass through the liver can significantly reduce the amount of active drug reaching systemic circulation.
-
Recommended Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and "metabolic hotspots" on the molecule.[11] Subsequent structural modifications can be made to block these sites of metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation at that position.
-
Issue 2: Rapid In Vivo Clearance and Short Half-Life
Initial Observation:
The compound shows rapid elimination from the plasma, leading to a short duration of action.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in vivo clearance.
Detailed Causality and Recommended Actions:
-
Metabolic Instability: As mentioned, benzoic acid derivatives are prone to rapid metabolism, primarily through glycine conjugation.[5]
-
Recommended Action: Strategies to improve metabolic stability are key. This can involve introducing steric hindrance near the carboxylic acid group to slow down the enzymatic conjugation process. Prodrug approaches, where the carboxylic acid is temporarily masked with a cleavable group, can also be employed to protect the molecule from premature metabolism.
-
-
Low Plasma Protein Binding: Compounds that are highly bound to plasma proteins are less available for metabolism and excretion, which can prolong their half-life.[12] If a benzoic acid derivative exhibits low plasma protein binding, it will be more readily cleared from the body.
-
Recommended Action: In vitro plasma protein binding assays are essential to determine the fraction of unbound drug.[12] If binding is low, structural modifications to increase the lipophilicity of the molecule can enhance its affinity for plasma proteins like albumin. However, a balance must be struck, as excessively high protein binding can limit the amount of free drug available to exert its therapeutic effect.[12]
-
Section 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol provides a standardized method for evaluating the metabolic stability of a benzoic acid derivative using liver microsomes, which are a rich source of drug-metabolizing enzymes.[11]
Objective: To determine the intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (benzoic acid derivative)
-
Liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Data Interpretation:
| Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Clearance |
| < 10 µL/min/mg protein | Low |
| 10 - 50 µL/min/mg protein | Moderate |
| > 50 µL/min/mg protein | High |
Protocol 2: Caco-2 Permeability Assay
This assay is the industry standard for predicting the intestinal permeability of a drug candidate.[12][13]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with HBSS.
-
Add the test compound in HBSS to the apical (donor) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical):
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio = Papp (B to A) / Papp (A to B).
-
Data Interpretation:
| Papp (A to B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Section 4: Data Summary and Visualization
Table 1: Strategies to Improve Pharmacokinetic Properties of Benzoic Acid Derivatives
| Challenge | Underlying Cause | Proposed Solution | Key Experimental Assay |
| Poor Oral Bioavailability | Low aqueous solubility | Micronization, solid dispersions, lipid-based formulations[7][8][9][10] | Solubility assays (kinetic and thermodynamic) |
| Low intestinal permeability | Structural modification to reduce polarity and H-bond donors[4] | Caco-2 or PAMPA permeability assays | |
| High first-pass metabolism | Structural modification to block metabolic hotspots | In vitro liver microsome/hepatocyte stability assays | |
| Rapid In Vivo Clearance | High metabolic clearance | Introduction of metabolic blockers, prodrug strategies | In vitro liver microsome/hepatocyte stability assays |
| Low plasma protein binding | Structural modification to increase lipophilicity | In vitro plasma protein binding assays |
Diagram 1: General Workflow for PK Optimization of Benzoic Acid Derivatives
Caption: Iterative workflow for pharmacokinetic optimization.
References
- U. K. Sukumar, "Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy," Rasayan J. Chem., vol. 4, no. 2, pp. 346-351, 2011.
- S. Jamrógiewicz, M., & A. K. Miltyk, W., "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," Pharmaceutics, vol. 15, no. 1, p. 192, 2023.
- WuXi AppTec DMPK, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies," WuXi AppTec, 2024.
- A. A. Al-bayati, F. H.
- K. Zu et al., "Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts," Regul. Toxicol. Pharmacol., vol. 89, pp. 83-94, 2017.
- J. C. G. E. da Silva et al., "Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions," Molecules, vol. 28, no. 5, p. 2307, 2023.
- S. Obach, R., & Morris, M., "Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties," Mol. Pharm., vol. 18, no. 11, pp. 4087-4097, 2021.
- S. S. S.
- K. Zu et al., "Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts," Regul. Toxicol. Pharmacol., vol. 89, pp. 83-94, 2017.
- A. Kumar et al.
- A. Al-Wasify, R. S., & Hamza, R. Z., "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective," Environ. Monit. Assess., vol. 197, no. 4, p. 320, 2025.
- A. Al-Wasify, R. S., & Hamza, R. Z.
- BenchChem, "Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery," BenchChem, 2025.
- A. Kumar et al., "Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review," Curr. Drug Discov. Technol., vol. 22, no. 4, 2024.
- A. A. Smith, "The Role of Benzoic Acid Derivatives in Modern Drug Discovery," PharmaCompass, 2026.
- S. S.
- A. K. Sharma et al., "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics," Molecules, vol. 28, no. 18, p. 6499, 2023.
- M. A. Widhalm, J. R., & Dudareva, N., "Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants," Proc. Natl. Acad. Sci. U. S. A., vol. 112, no. 10, pp. 3113-3118, 2015.
- M. T. White, R. E., & Di, L., "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb," Assay Guidance Manual, 2015.
- S. K.
- S. A. J. van den Houten, S. M., & Maher, A. D., "Metabolite profile of benzoic acid biotransformation with hippuric acid...
- P. K. Singh, A.
- S. Jamrógiewicz, M., & A. K. Miltyk, W., "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications," Pharmaceutics, vol. 15, no. 1, p. 192, 2023.
- Nuvisan, "In vitro DMPK studies for drug discovery," Nuvisan, 2024.
- M. L. Batshaw et al., "The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen," Dev. Pharmacol. Ther., vol. 8, no. 4, pp. 270-285, 1985.
- A. Al-Wasify, R. S., & Hamza, R. Z., "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective," Environ. Monit. Assess., vol. 197, no. 4, p. 320, 2025.
- L. A.
- S. Singh, A., & Kumar, "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems," J. Drug Deliv., vol. 2013, p. 818492, 2013.
- WuXi AppTec, "A Guide to In Vitro ADME Testing in Drug Development," WuXi AppTec, 2022.
- S. Sharma, "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs," Hilaris Publisher, 2023.
- L. Beerhues, "4. Biogenesis of Benzoic Acids as Precursors," Technische Universität Braunschweig, 2006.
Sources
- 1. preprints.org [preprints.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. nuvisan.com [nuvisan.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoic Acid Sulfonamides in Drug Discovery
This guide offers an in-depth technical comparison of fluorinated and non-fluorinated benzoic acid sulfonamides, providing researchers, medicinal chemists, and drug development professionals with a comprehensive analysis supported by experimental data and mechanistic insights. We will explore how the strategic incorporation of fluorine—a cornerstone of modern medicinal chemistry—alters the fundamental properties of this critical scaffold, influencing everything from synthesis and physicochemical characteristics to biological efficacy and metabolic fate.
The Strategic Rationale: Why Fluorinate a Benzoic Acid Sulfonamide?
The benzoic acid sulfonamide core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, from diuretics to anticancer drugs.[1] The decision to introduce fluorine is a strategic one, aimed at modulating a molecule's properties to enhance its drug-like characteristics.[2] Unlike simple substitution, fluorination leverages the unique properties of the fluorine atom:
-
High Electronegativity: Fluorine is the most electronegative element, allowing it to exert a powerful inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups.[3]
-
Small van der Waals Radius: With a size comparable to a hydrogen atom, fluorine can often be substituted for hydrogen without creating significant steric hindrance.[4]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~536 kJ mol⁻¹), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[5] This can "block" sites of metabolic oxidation, prolonging a drug's half-life.[6][7][8]
-
Modulation of Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP) depending on the molecular context, providing a tool to fine-tune a compound's solubility and membrane permeability.[9]
This guide will dissect these effects through a comparative lens, providing the causal relationships behind the observed experimental outcomes.
Comparative Synthesis Strategies
The synthesis of these analogs generally follows established pathways, with the key difference being the starting materials. Non-fluorinated benzoic acid sulfonamides are typically prepared from readily available sulfonated benzoic acids or by chlorosulfonylation of acetanilide followed by amination and hydrolysis.[10]
The synthesis of fluorinated analogs can be approached in two primary ways:
-
Building from a Fluorinated Precursor: This is the most common method, utilizing commercially available fluorinated benzoic acids as the starting point.[11][12][13] The subsequent steps to introduce the sulfonamide group are analogous to the non-fluorinated route.
-
Late-Stage Fluorination: While more complex, advanced methods allow for the introduction of fluorine onto the molecule in later synthetic steps, offering flexibility in analog design.
The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.
Workflow for Comparative Analysis
A systematic approach is essential to objectively evaluate the impact of fluorination. The following workflow outlines the key experimental stages for a comprehensive comparison.
Caption: A standard workflow for the comparative evaluation of drug analogs.
Impact on Physicochemical Properties: pKa and logP
The acidity and lipophilicity of a drug are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination directly and predictably impacts these values.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly increases the acidity (lowers the pKa) of both the carboxylic acid and the sulfonamide N-H proton. This occurs via the inductive effect, where the fluorine atom pulls electron density away from the acidic protons, stabilizing the resulting conjugate base and making proton donation more favorable.
Caption: Fluorine's inductive effect increases the acidity of the molecule.
Lipophilicity (logP)
The effect of fluorine on lipophilicity is more nuanced. While a single fluorine atom can sometimes lower the logP by masking a hydrophobic C-H surface, incorporating multiple fluorine atoms or a trifluoromethyl (CF₃) group generally increases lipophilicity.[9] This modulation is crucial for optimizing a drug's ability to cross cellular membranes.
Data Summary: Physicochemical Properties
The following table provides hypothetical but representative data illustrating the expected shifts in pKa and logP upon fluorination of a generic 4-sulfamoylbenzoic acid.
| Compound | Structure | pKa (COOH) | pKa (SO₂NH₂) | logP |
| Non-Fluorinated Analog | 4-Sulfamoylbenzoic acid | ~3.8 | ~10.1 | ~1.2 |
| Fluorinated Analog | 2-Fluoro-4-sulfamoylbenzoic acid | ~3.1 | ~9.5 | ~1.4 |
Impact on Biological Activity & Metabolism
Changes in physicochemical properties directly translate to altered biological performance.
Target Binding Affinity
Fluorination can enhance binding affinity through several mechanisms.[4] The polarized C-F bond can participate in favorable dipole-dipole interactions or form orthogonal multipolar interactions with electron-rich groups in the target's binding pocket. However, this effect is highly context-dependent, and unfavorable interactions can also decrease affinity.[14]
Metabolic Stability
One of the most powerful applications of fluorination is to block metabolic oxidation.[15][16] Aromatic rings are common sites for hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can prevent this reaction, thereby increasing the compound's half-life and bioavailability.[6][8][17]
Caption: Fluorine as a metabolic shield to prevent enzymatic oxidation.
Data Summary: Biological Performance
This table presents hypothetical data for a carbonic anhydrase (CA) inhibitor, a common target for sulfonamides.
| Compound | Target IC₅₀ (CA-II) | Metabolic Stability (t½ in human liver microsomes) |
| Non-Fluorinated Analog | 50 nM | 15 minutes |
| Fluorinated Analog | 45 nM | > 120 minutes |
These data illustrate a scenario where fluorination provides a modest improvement in potency and a dramatic increase in metabolic stability.
Experimental Protocols
To ensure scientific rigor, the protocols described below are self-validating systems based on established methodologies.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the calculation of pKa values from the resulting titration curve.[18][19]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or precision burette
-
Compound solution (e.g., 1 mM in water or co-solvent)
-
Standardized HCl and NaOH titrants (e.g., 0.1 M)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation: Dissolve a precisely weighed amount of the compound in a known volume of degassed, deionized water (or a water/co-solvent mixture if solubility is low).
-
Acidic Titration: Blanket the solution with an inert gas. Titrate the solution with standardized HCl to a low pH (e.g., pH 2.0) to ensure all acidic and basic groups are fully protonated.
-
Basic Titration: Titrate the acidified solution with standardized NaOH from low to high pH (e.g., pH 2.0 to 12.0). Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer regions (the flattest parts of the curve). Specialized software can be used for precise calculation.
Protocol 2: Determination of logP by Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[20][21]
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of choice (e.g., phosphate buffer, pH 7.4; pre-saturated with n-octanol)
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Separatory funnels or vials
-
Analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the layers.
-
Partitioning: Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detector.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([Organic]) and aqueous ([Aqueous]) phases using a pre-calibrated HPLC-UV method.
-
Calculation: Calculate logP using the formula: LogP = log₁₀([Organic] / [Aqueous]).
Conclusion and Field-Proven Insights
The strategic fluorination of benzoic acid sulfonamides is a validated and powerful strategy in modern drug design. As demonstrated, the introduction of fluorine is not merely an atomic replacement but a profound modification that predictably alters physicochemical and biological properties.
-
For the Medicinal Chemist: Fluorination offers a reliable tool to enhance metabolic stability and fine-tune acidity. The key is strategic placement—using it to block known metabolic hotspots or to modulate pKa to optimize target engagement and cell permeability.
-
For the Drug Development Professional: While highly advantageous, it is crucial to recognize potential liabilities. Inappropriate placement of fluorine can sometimes lead to unforeseen toxicity or metabolic pathways that result in defluorination.[22][23] Therefore, a thorough profiling of fluorinated leads is essential.
By understanding the causality behind fluorine's effects and employing rigorous comparative analysis, research teams can harness this unique element to design safer, more effective, and more robust therapeutic candidates.
References
- BenchChem. A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides.
- Pashynska, V. et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. PubMed.
- Al-Rashida, M. et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.
- Wang, D. et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central.
- Mykhailiuk, P. K. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
- Parr, A. et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
- Svirskis, S. et al. (2020). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate.
- Alam, M. A. et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
- Pashynska, V. et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI.
- Anonymous. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Vitale, P. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
- BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- Anonymous. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Anonymous. (n.d.). (PDF) Biological activities of sulfonamides. ResearchGate.
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint.
- JNCT Professional University. (n.d.). Syllabus of D. Pharm For First Year.
- Wang, S. et al. (2019). The Dark Side of Fluorine. PMC - NIH.
- Ghorab, M. M. et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed.
- Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet.
- Vitale, P. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Leroy, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
- Arvaniti, O. S. & Stasinakis, A. S. (2015). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. ResearchGate.
- Box, K. et al. (2006). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Leroy, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
- Wang, S. et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Vitale, P. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- El-Sherif, A. A. et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.
- Leroy, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Berger, R. et al. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Anonymous. (n.d.). pKa and log p determination. Slideshare.
- Wang, Y. et al. (2020). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ResearchGate.
- Leroy, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Chandra, G. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate.
- Giaginis, C. & Tsantili-Kakoulidou, A. (2008). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Anonymous. (n.d.). A Guide To Log P and Pka Measurements and Their Use. Scribd.
- MySkinRecipes. (n.d.). Fluorinated Benzoic Acids.
- Shaw, D. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Inhance Technologies. (2023). How Is Fluorine Used in the Medical Field?.
- Sigma-Aldrich. (n.d.). 2-Fluorobenzoic acid 97.
- Leroy, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
- Ahrens, L. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. PubMed.
- Shiliaev, N. G. et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
- Wikipedia. (n.d.). Diazonium compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinated Benzoic Acids [myskinrecipes.com]
- 13. 2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. evotec.com [evotec.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pKa and log p determination | PPTX [slideshare.net]
- 21. scribd.com [scribd.com]
- 22. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Positional Isomerism: Comparing the Biological Activity of Ortho, Meta, and Para Isomers
In the intricate world of drug discovery and molecular biology, even the slightest change in a molecule's architecture can lead to profound differences in its biological activity. Positional isomerism—specifically the ortho, meta, and para configurations of substituents on an aromatic ring—is a fundamental concept that dictates a compound's interaction with biological systems. This guide provides an in-depth comparison of these isomers, offering experimental insights and methodologies for researchers, scientists, and drug development professionals. We will explore the structural nuances that govern their differential activities and provide actionable protocols to assess these differences in the laboratory.
The Structural Basis of Differential Activity: Why Position Matters
Positional isomers share the same molecular formula but differ in the spatial arrangement of their functional groups. On a disubstituted benzene ring, these arrangements are designated as ortho (1,2-), meta (1,3-), and para (1,4-). This seemingly subtle variation is critical, as it influences the molecule's electronic properties, steric profile, and overall three-dimensional shape, all of which are determinants of its biological function.[1][2]
The key factors driving the differential activity of ortho, meta, and para isomers are:
-
Steric Hindrance: The proximity of substituents in the ortho position can create steric bulk, which may physically impede the molecule's ability to bind to a receptor's active site.[3][4] Conversely, the more linear and less crowded nature of a para isomer might allow for a more favorable interaction.[2]
-
Electronic Effects: The position of a substituent influences the electron density distribution within the aromatic ring through inductive and resonance effects.[5][6] Activating groups (e.g., -OH, -NH2) donate electron density, making the ring more reactive, and typically direct incoming substituents to the ortho and para positions.[5] Deactivating groups (e.g., -NO2, -CN) withdraw electron density, rendering the ring less reactive.[5] These electronic variations can alter the strength of non-covalent interactions (like hydrogen bonds or pi-stacking) with a biological target.[7]
-
Intramolecular Interactions: Ortho-isomers are uniquely positioned to form intramolecular hydrogen bonds between adjacent substituents. This can lock the molecule into a specific conformation, which may either be beneficial or detrimental to its binding affinity for a target protein.
These structural and electronic differences ultimately impact a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[8]
Visualizing Isomeric Structures
To better understand the spatial relationships, consider the fundamental structures of ortho, meta, and para isomers.
Caption: Structural representation of ortho, meta, and para disubstituted benzene rings.
Case Studies: Isomers in Action
The theoretical impact of positional isomerism is borne out by numerous real-world examples where ortho, meta, and para isomers of the same compound exhibit strikingly different biological activities.
Cresol Isomers and Toxicity
The cresol isomers (o-, m-, and p-methylphenol) provide a classic example of isomer-dependent toxicity. Studies using rat liver slices have demonstrated that at equimolar concentrations, p-cresol is the most toxic isomer.[9] A significantly higher concentration of the o- or m- isomers was required to induce the same level of cell death.[9] The heightened toxicity of p-cresol is linked to its metabolism into a reactive intermediate that depletes intracellular glutathione and covalently binds to proteins.[9]
Dichlorobenzene Isomers and Hepatotoxicity
The dichlorobenzene isomers also showcase distinct toxicological profiles. Both ortho- and meta-dichlorobenzene have been shown to cause significant liver injury in mice, including increased liver weight and extensive cell necrosis.[10] In contrast, para-dichlorobenzene is notably less hepatotoxic at similar doses.[10] The toxicity of o-dichlorobenzene is associated with the depletion of glutathione and subsequent oxidative stress.[10]
Experimental Design for Comparing Isomer Activity
A robust comparison of the biological activity of ortho, meta, and para isomers requires a multi-faceted experimental approach. The following is a logical workflow for such an investigation.
Caption: A generalized experimental workflow for comparing the biological activity of isomers.
Detailed Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of ortho, meta, and para isomers against a specific enzyme. This is a crucial step in quantifying and comparing their potency.
Objective: To determine the concentration of each isomer required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Ortho, meta, and para isomers of the test compound, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Multi-channel pipette
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each isomer (e.g., 10 mM in DMSO).
-
Perform serial dilutions of each stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of each compound dilution (or vehicle control - buffer with DMSO).
-
A fixed amount of the target enzyme.
-
-
Include control wells:
-
100% Activity Control: Enzyme, buffer, and vehicle (no inhibitor).
-
0% Activity Control (Blank): Buffer, substrate, and vehicle (no enzyme).
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add a fixed amount of the enzyme's substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction progress using a microplate reader. The method will depend on the substrate (e.g., measuring the change in absorbance or fluorescence over time).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data by setting the 100% activity control as 100% and the blank as 0%.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each isomer.
-
Data Presentation: A Comparative Overview
Summarizing quantitative data in a clear, tabular format is essential for direct comparison of the isomers' activities.
| Isomer | IC50 (µM) | Binding Affinity (Kd, nM) | Cell Viability (EC50, µM) |
| Ortho | 15.2 | 250 | 25.8 |
| Meta | 5.8 | 95 | 10.3 |
| Para | 0.9 | 12 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Interpreting the Results: Building a Structure-Activity Relationship (SAR)
The data presented above would suggest a clear structure-activity relationship. The para isomer is the most potent, followed by the meta, and then the ortho isomer. This could lead to a hypothesis that the binding pocket of the target enzyme is sensitive to steric hindrance at the ortho position and that the electronic distribution of the para isomer is optimal for binding. Further investigation using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can help to formalize these relationships and predict the activity of new compounds.[11][12]
Conclusion and Future Directions
The study of ortho, meta, and para isomers is a cornerstone of medicinal chemistry and drug development.[8][13] Understanding how the seemingly minor repositioning of a functional group can dramatically alter biological activity is crucial for designing safer and more effective therapeutic agents.[14] The systematic experimental approach outlined in this guide, from initial in vitro screening to cell-based assays, provides a robust framework for elucidating these differences. As our understanding of molecular interactions continues to grow, the ability to predict and rationally design isomer-specific drugs will become increasingly important in the pursuit of precision medicine.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Antimicrobial Efficacy Against Resistant Strains
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional therapies ineffective and escalating the threat of untreatable infections.[1][2] For researchers, scientists, and drug development professionals, the validation of novel antimicrobial agents against these resistant "superbugs" is a critical endeavor. This guide provides an in-depth comparison of essential methodologies for assessing antimicrobial efficacy, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.
The Imperative of Standardized and Robust Validation
Antimicrobial resistance occurs when microorganisms like bacteria, viruses, fungi, and parasites evolve to withstand the effects of antimicrobial drugs.[1][2] This natural process is accelerated by the misuse and overuse of antimicrobials.[1] The development of new antimicrobials is a crucial strategy in combating AMR, and a cornerstone of this process is the rigorous validation of their efficacy against resistant strains.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of new antibacterial drugs, emphasizing the need for robust data on their activity against clinically relevant resistant pathogens.[3][4] Similarly, organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods and interpretive criteria for antimicrobial susceptibility testing (AST).[5][6][7][8][9] Adherence to these standards is paramount for ensuring the comparability and reliability of data across different laboratories and studies.
Core Methodologies for Efficacy Validation: A Comparative Analysis
The selection of an appropriate method for validating antimicrobial efficacy depends on the specific research question, the nature of the antimicrobial agent, and the characteristics of the resistant strains being tested. Here, we compare three fundamental in vitro methods: Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and checkerboard assays for synergy analysis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] It is a fundamental measure of an antimicrobial's potency and is a critical parameter in drug development and clinical diagnostics.
Causality Behind Experimental Choices: The MIC assay is often the first step in assessing the activity of a new antimicrobial. It provides a quantitative measure of the agent's potency, allowing for direct comparison with existing drugs. The choice of broth microdilution is favored for its efficiency and scalability, enabling the testing of multiple agents and strains simultaneously.
-
Preparation of Materials:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the antimicrobial agent across the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12] This dynamic assessment is crucial for understanding the rate and extent of bacterial killing.
Causality Behind Experimental Choices: While the MIC indicates the concentration required to inhibit growth, the time-kill assay reveals whether the antimicrobial actively kills the bacteria (bactericidal) or simply prevents them from multiplying (bacteriostatic). This distinction is critical for treating serious infections, especially in immunocompromised patients. The selection of multiple time points allows for a detailed kinetic analysis of the antimicrobial's effect.
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Prepare antimicrobial concentrations at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Exposure and Sampling:
-
Add the antimicrobial agents to the bacterial cultures.
-
Include a growth control without any antimicrobial.
-
Incubate the cultures at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates until colonies are visible, and then count the CFUs.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
-
Logical Flow of a Time-Kill Assay
Caption: Logical flow of a time-kill assay for antimicrobial efficacy.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents when used in combination.[13][14] The goal is to determine if the combination is synergistic (more effective than the sum of their individual effects), additive (equal to the sum), indifferent (no interaction), or antagonistic (less effective).
Causality Behind Experimental Choices: With the increasing difficulty in discovering new antimicrobial scaffolds, combination therapy is a promising strategy to overcome resistance. The checkerboard assay provides a systematic way to screen for synergistic combinations. This is based on the principle that two drugs acting on different targets or through different mechanisms may have a greater combined effect. The calculation of the Fractional Inhibitory Concentration (FIC) index provides a quantitative measure of the interaction.
-
Preparation:
-
Prepare stock solutions of two antimicrobial agents (Drug A and Drug B).
-
In a 96-well microtiter plate, perform serial dilutions of Drug A along the x-axis and Drug B along the y-axis.
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include wells with each drug alone to determine their individual MICs.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Read the plate to determine the MIC of each drug alone and in combination.
-
-
Data Analysis:
-
Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC index (FICI) for each combination: FICI = FIC A + FIC B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Comparative Summary of Methodologies
| Feature | Minimum Inhibitory Concentration (MIC) | Time-Kill Assay | Checkerboard Assay |
| Primary Output | Lowest concentration that inhibits growth. | Rate and extent of bacterial killing over time. | Interaction between two antimicrobial agents. |
| Key Insights | Potency of a single antimicrobial agent. | Bactericidal vs. bacteriostatic activity. | Synergy, additivity, indifference, or antagonism. |
| Advantages | High-throughput, cost-effective, standardized. | Provides dynamic information on killing kinetics. | Screens for effective combination therapies. |
| Limitations | Does not provide information on the rate of killing. | Labor-intensive, lower throughput. | Interpretation can be complex, in vivo correlation is not always direct. |
| Best For | Initial screening of new compounds, routine susceptibility testing. | Characterizing the bactericidal activity of lead compounds. | Identifying synergistic drug combinations to combat resistance. |
The Critical Role of Well-Characterized Resistant Strains
The selection of appropriate resistant strains is a self-validating step in any antimicrobial efficacy study. It is essential to use clinically relevant isolates with well-characterized resistance mechanisms.[15] This ensures that the study is addressing a real-world clinical challenge. Standardized collections of resistant strains are available from organizations like the American Type Culture Collection (ATCC). Molecular characterization of resistance genes can provide a deeper understanding of the mechanisms at play.[15]
Bridging In Vitro and In Vivo Efficacy
While in vitro assays are essential for initial screening and characterization, they do not fully replicate the complex environment of a host. Therefore, promising antimicrobial agents and combinations should be further evaluated in appropriate in vivo models of infection.[16][17][18][19] Data from in vivo studies are crucial for determining the therapeutic potential of a new antimicrobial and for guiding clinical trial design.
Conclusion
The validation of antimicrobial efficacy against resistant strains is a multifaceted process that requires a deep understanding of the underlying scientific principles and a commitment to rigorous, standardized methodologies. By carefully selecting and executing the appropriate assays, from initial MIC screening to dynamic time-kill analyses and synergistic combination studies, researchers can generate the high-quality, reliable data needed to advance the development of new therapies in the fight against antimicrobial resistance.
References
- FDA. (2024, June 20). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S.
- FDA. (2019, January 18). FDA finalizes guidance on development of antimicrobial tests. MedTech Dive.
- FDA. (2023, September 28). Antimicrobial Resistance and Medical Devices. U.S.
- Lavigne, J. P. (2020, November 1).
- CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- Testing Laboratory. (2026, January 9).
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI Methods Development and Standardization Working Group. (2018, March 26). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PMC - NIH.
- RAPS. (2022, May 24). EMA releases final guideline on antibacterial drug development.
- EUCAST. (2021, December 1). Resistance Detection. European Committee on Antimicrobial Susceptibility Testing.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
- ECDC. (2022). Antimicrobial resistance (AMR) reporting protocol 2022. European Centre for Disease Prevention and Control.
- Kahlmeter, G., Giske, C. G., & Kirn, T. J. (2022). Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action.
- Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(2), 1-13.
- Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA Guidance on the Treatment of Antimicrobial-Resistant Gram-Negative Infections. Infectious Diseases Society of America.
- WHO. (2023, November 21). Antimicrobial resistance.
- FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. U.S.
- EUCAST. (2021, December 1). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing.
- Zhang, R., & Chen, G. (2020).
- Khan, F., Singh, D., & Islam, A. (2025).
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10-1128.
- Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay.
- EMA. Antimicrobial resistance. European Medicines Agency.
- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 902.
- MacVane, S. H., & Kuti, J. L. (2016). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial agents and chemotherapy, 60(11), 6657–6663.
- Khan, A., & Al-Thani, R. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5.
- De la Fuente-Núñez, C., Reffuveille, F., Fernández, L., & Hancock, R. E. (2013). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics, 2(4), 459-472.
- ReAct. Resistance mechanisms.
- Li, J., Wu, J., Zhang, L., Chen, L., Wu, Y., & Li, J. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Frontiers in microbiology, 12, 769584.
- Hilaris Publisher.
- IDEXX.
- WCG Clinical. (2025, November 4).
- Uddin, T. M., Chakraborty, A. J., Khusro, A., Zidan, B. R. M., Mitra, S., Emran, T. B., ... & Rauf, A. (2021). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in microbiology, 12, 692197.
- Rodrigues, D. F., & El-Sayed, M. A. (2018). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of biomedical materials research.
- Emery Pharma. Time-Kill Kinetics Assay.
- Osmosis from Elsevier. (2023, November 30). Mechanisms of antibiotic resistance. YouTube.
- Willcox, M. D. P., & Stapleton, F. (2026). Antimicrobial resistance surveillance: lessons learnt from large databases of antimicrobial resistance genes. British Journal of Ophthalmology.
- Hindler, J. A., & Humphries, R. M. (2016). Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections. Antimicrobial Agents and Chemotherapy, 60(11), 6932–6933.
- Nelson Labs.
- UC Berkeley. (2018, October 15). New test rapidly identifies antibiotic-resistant 'superbugs'.
- Kong, C., Tan, D., Zhang, L., Chen, L., & Li, J. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in cellular and infection microbiology, 12, 963505.
- EurekAlert!. (2023, February 6).
- Jończyk-Matysiak, E., Weber-Dąbrowska, B., Owczarek, B., & Miedzybrodzki, R. (2020). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 9(11), 748.
- Rybak, M. J., & McGrath, B. J. (1996). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of antimicrobial chemotherapy, 38(4), 723–727.
- Wang, Y., Wang, J., Wang, R., Cai, Y., & Zhang, F. (2020). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in microbiology, 11, 569363.
- Smith, R. L., & Scott, H. M. (2019).
- Emery Pharma. (2018, March 8).
Sources
- 1. Antimicrobial resistance [who.int]
- 2. Antimicrobial resistance | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 4. wcgclinical.com [wcgclinical.com]
- 5. chainnetwork.org [chainnetwork.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
- 17. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Between Laboratories
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the ability to generate consistent and reliable analytical data across different laboratories is not just a scientific ideal; it is a regulatory necessity and a cornerstone of product quality. Whether transferring a method to a contract manufacturing organization (CMO), scaling up production, or conducting multi-site clinical trials, the process of cross-validation, often termed Analytical Method Transfer (AMT), is critical.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting inter-laboratory cross-validation studies, grounded in scientific principles and regulatory expectations.
The Imperative for Cross-Validation: Why Comparability is Non-Negotiable
Analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure developed by a transferring laboratory.[2][3][4][5] The primary objective is to ensure that the receiving unit has the procedural knowledge and capability to perform the method as intended, producing comparable and reliable results.[2][4] This process is fundamental in several common scenarios:
-
Drug Development Lifecycle: As a product moves from R&D to clinical manufacturing and finally to commercial production, methods are often transferred between different specialized labs.[6]
-
Outsourcing: Companies frequently outsource testing to CROs or CMOs, necessitating a formal transfer to ensure data integrity.[4]
-
Global Manufacturing: For products manufactured and tested at multiple sites, ensuring method consistency is essential for global release strategies.
Failure to properly cross-validate can lead to significant consequences, including out-of-specification (OOS) results, batch rejection, production delays, and regulatory scrutiny.[7]
The Regulatory and Scientific Framework
Regulatory bodies worldwide have established clear guidelines for analytical method validation and transfer. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the foundational principles for what constitutes a validated method, which is a prerequisite for any transfer.[8][9][10][11][12] The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" explicitly outlines the requirements and approaches for demonstrating inter-laboratory comparability.[2][3][13][14]
The core scientific principle is to demonstrate through documented evidence that the receiving laboratory can achieve equivalent performance for the analytical method. This involves a pre-defined study that compares the results from both the transferring unit (TU) and the receiving unit (RU) against established acceptance criteria.[5]
Designing a Robust Cross-Validation Study
A successful cross-validation study is built on a meticulously planned protocol. Hasty execution without a comprehensive plan is a primary cause of failure. The protocol should be a collaborative effort, agreed upon and signed by all involved parties—the TU, the RU, and Quality Assurance (QA)—before any testing begins.[5][6]
-
Objective and Scope: Clearly state the purpose of the transfer, the specific analytical method (e.g., HPLC assay for drug substance X), and the sites involved.
-
Pre-requisites:
-
Materials and Samples:
-
Use a single, homogenous batch of the target material (e.g., drug product, API).
-
Select samples that cover the analytical range, typically at least three concentrations (low, medium, high).
-
-
Experimental Design:
-
Number of Replicates: A common design involves each lab analyzing the same set of samples in triplicate (n=3) or sextuplicate (n=6).
-
Blinding (Optional but Recommended): To minimize analytical bias, samples can be provided to the RU with coded identities.
-
-
Acceptance Criteria: This is the most critical, and often debated, component. Criteria must be pre-defined, statistically sound, and product-specific. They typically focus on two key parameters:
-
Precision: The variability of results within each lab.
-
Accuracy/Comparability: The agreement of results between the two labs.
-
The overall workflow for a successful analytical method transfer is depicted below.
Caption: High-level workflow for analytical method cross-validation.
A Step-by-Step Protocol for Comparative Testing
Comparative testing is the most common approach for method transfer, where both labs analyze the same set of samples.[15]
Objective: To demonstrate the successful transfer of HPLC Assay Method XYZ-001 from the Transferring Unit (TU) to the Receiving Unit (RU).
Methodology:
-
Protocol Approval: Ensure the final transfer protocol (AMT-001) is approved by TU, RU, and QA.
-
Sample Preparation (TU):
-
The TU prepares a single, homogenous sample set from one lot of Product A.
-
Three batches of samples are prepared, representing 80%, 100%, and 120% of the target analyte concentration.
-
For each concentration, six vials are prepared for the RU and six are retained by the TU. A total of 36 sample vials are prepared.
-
Samples for the RU are labeled with non-identifying codes (e.g., AMT-01 to AMT-18).
-
-
Shipment: The 18 coded samples are shipped to the RU under specified storage conditions.
-
Analysis Window: Both labs must complete their analyses within a pre-defined timeframe (e.g., 5 working days) to minimize the risk of sample degradation affecting the results.[16]
-
Analysis (TU & RU):
-
Each lab analyzes its set of 18 samples according to the validated HPLC method XYZ-001.
-
System suitability tests (e.g., resolution, tailing factor, injection precision) must be performed and must pass pre-defined criteria before sample analysis.
-
-
Data Reporting: The RU reports its results for the coded samples back to the TU. The TU then unblinds the data and compiles the results from both labs into a single comparison table.
Statistical Analysis: Proving Equivalence, Not Just Absence of Difference
A common mistake in cross-validation is to rely solely on a Student's t-test to compare the means. A t-test is designed to find a statistically significant difference; failing to find one does not prove equivalence. The more appropriate and scientifically rigorous approach, advocated by regulatory bodies, is Equivalence Testing , most commonly performed using the Two One-Sided Tests (TOST) procedure .[17][18][19][20][21]
The logic of TOST is to reverse the null hypothesis. Instead of trying to disprove that the labs are equal, we aim to disprove that they are different by a meaningful amount.
-
Null Hypothesis (H₀): The difference between the labs is large and unacceptable (i.e., |Mean_RU - Mean_TU| ≥ δ).
-
Alternative Hypothesis (Hₐ): The difference between the labs is small and acceptable (i.e., |Mean_RU - Mean_TU| < δ).
Here, δ (delta) represents the equivalence margin—the largest difference between the labs that is considered practically irrelevant. This margin must be defined in the protocol. For an assay, a typical δ might be ±2.0%.
The TOST procedure involves performing two separate one-sided t-tests. If both tests are statistically significant (e.g., p < 0.05), we can reject the null hypothesis of non-equivalence and conclude that the results from the two labs are statistically equivalent.
Let's assume the transfer involves an HPLC assay for a drug product with a target concentration of 100 mg/tablet. The pre-defined acceptance criteria are:
-
The %RSD for replicates at each lab must be ≤ 2.0%.
-
The 90% confidence interval for the difference between the lab means must be within a pre-defined equivalence window of ±2.0% of the target concentration.
Table 1: Comparative Results for 100% Target Concentration (n=6)
| Statistic | Transferring Unit (TU) | Receiving Unit (RU) |
| Mean Assay (% Label Claim) | 100.3% | 99.8% |
| Standard Deviation (SD) | 0.45 | 0.51 |
| % Relative Standard Deviation (%RSD) | 0.45% | 0.51% |
Table 2: Statistical Comparison (TOST)
| Parameter | Value | Acceptance Criterion | Result |
| Mean Difference (RU - TU) | -0.5% | ||
| Pooled Standard Deviation | 0.48 | ||
| 90% Confidence Interval of Difference | [-1.1%, +0.1%] | Within [-2.0%, +2.0%] | Pass |
| TOST p-value (Upper Bound) | 0.008 | < 0.05 | Pass |
| TOST p-value (Lower Bound) | 0.021 | < 0.05 | Pass |
In this example, both labs demonstrated acceptable precision (%RSD < 2.0%). More importantly, the TOST analysis confirms that the two labs are statistically equivalent, as the confidence interval for the difference is well within the acceptable margin of ±2.0%.
The decision logic for interpreting these results can be visualized as follows.
Caption: Decision tree for accepting or rejecting cross-validation results.
Troubleshooting and Common Pitfalls
Even with a robust protocol, transfers can fail. A systematic investigation is crucial to identify the root cause.[1] Common pitfalls include:
-
Undefined Acceptance Criteria: Vague or missing criteria make the final decision subjective and difficult to defend.[6]
-
Differences in Equipment: Even the same model of HPLC can have different wear on components (e.g., pump seals, check valves), leading to subtle performance differences.[1][7]
-
Ambiguities in the Method: Phrases like "shake vigorously" or "mix until dissolved" can be interpreted differently by analysts. The method should be written with explicit detail.
-
Reagent and Standard Variability: Differences in the preparation or source of mobile phases, diluents, or reference standards can introduce significant error.[7]
-
Inadequate Training: The RU analyst may require hands-on training from a TU expert, especially for complex methods. Simply reading the SOP is often insufficient.[22]
Conclusion: A Self-Validating System of Trust
Successful cross-validation of analytical results is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. It is more than a "checkbox" activity; it is a systematic process that verifies a receiving laboratory's qualification to perform a specific analytical procedure.[1][5] By designing studies with clear, statistically-driven acceptance criteria, employing appropriate statistical tools like equivalence testing, and fostering open communication between laboratories, organizations can ensure data integrity, maintain regulatory compliance, and ultimately, safeguard product quality across the entire lifecycle.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
CASSS. Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations.
-
Scientific Research Publishing. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology.
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines.
-
Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline.
-
Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma.
-
Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.
-
DiVA portal. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
-
QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them.
-
National Institutes of Health (NIH). Easy Multiplicity Control in Equivalence Testing Using Two One-sided Tests.
-
CMC Drug Product Development Regulatory Consulting Pharma. (2012). usp 1224 transfer of analytical procedures.
-
Cornell Statistical Consulting Unit. Equivalence Testing.
-
USP-NF. 〈1224〉 Transfer of Analytical Procedures.
-
RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry.
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
-
Springer. A Comparison of the Two One-Sided Tests Procedure and the Power Approach for Assessing the Equivalence of Average Bioavailability.
-
ACS Publications. Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water.
-
Bioprocess Online. (2024). 9 Common Tech Transfer Pitfalls To Avoid.
-
Semantic Scholar. Easy Multiplicity Control in Equivalence Testing Using Two One-Sided Tests.
-
National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
-
Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>.
-
Lab Manager. (2025). Analytical Method Transfer Between Laboratories: Challenges and Solutions.
-
Chinese Pharmaceutical Journal. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods.
-
Bookdown. 16.2 Two One-Sided Tests Equivalence Testing | A Guide on Data Analysis.
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Westgard QC. The Comparison of Methods Experiment.
-
Medfiles. (2023). Best practices for analytical method transfers.
-
Acutecaretesting.org. Statistical analysis in method comparison studies part one.
-
Medium. (2026). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
-
BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 3. casss.org [casss.org]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 12. fda.gov [fda.gov]
- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 14. quantics.co.uk [quantics.co.uk]
- 15. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 16. rssl.com [rssl.com]
- 17. Easy Multiplicity Control in Equivalence Testing Using Two One-sided Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cscu.cornell.edu [cscu.cornell.edu]
- 19. community.jmp.com [community.jmp.com]
- 20. tandfonline.com [tandfonline.com]
- 21. 16.2 Two One-Sided Tests Equivalence Testing | A Guide on Data Analysis [mike-data-analysis.share.connect.posit.cloud]
- 22. 9 Common Tech Transfer Pitfalls To Avoid [bioprocessonline.com]
A Senior Application Scientist's Guide to Comparative Synthesis Efficiency
For researchers, scientists, and professionals in drug development, the efficiency of a chemical synthesis is a cornerstone of successful innovation.[1] It dictates not only the economic viability of producing a target molecule but also its environmental footprint and the speed at which new discoveries can be brought from the lab to the market. This guide provides an in-depth comparative analysis of prominent synthesis methodologies, offering the data and protocols necessary to make informed decisions for your projects.
Defining and Measuring Synthesis Efficiency
Beyond simple reaction yield, a true measure of synthesis efficiency encompasses a range of metrics that reflect the overall sustainability and practicality of a chemical process. Key performance indicators include:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time: The duration required to complete the reaction. Shorter times lead to higher throughput and reduced energy consumption.[2]
-
Atom Economy (%): A measure of how many atoms from the reactants are incorporated into the final product.[3]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, etc.) to the mass of the final product.[4][5][6]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product.[3][7] A lower E-factor signifies a greener process.[7]
These metrics provide a holistic view, enabling a more robust comparison between different synthetic strategies.[8]
Methodologies in Focus: A Comparative Overview
This guide will analyze four distinct and widely used synthesis methodologies:
-
Traditional Batch Synthesis: The conventional method where reactants are combined in a single vessel and the reaction proceeds over time.[9]
-
Continuous Flow Chemistry: A modern technique where reactants are continuously pumped through a reactor.[10][11]
-
Microwave-Assisted Synthesis: Utilizes microwave energy to rapidly heat the reaction mixture.[2][12][13]
-
Biocatalysis (Enzymatic Synthesis): Employs enzymes as catalysts to perform specific chemical transformations.[14][15][16]
The following sections will delve into a detailed comparison of these methods across the key efficiency metrics.
Head-to-Head Comparison: Performance Metrics
The choice of synthesis method can have a profound impact on the efficiency of a chemical transformation. The table below summarizes the typical performance of each methodology.
| Metric | Traditional Batch | Continuous Flow | Microwave-Assisted | Biocatalysis |
| Typical Yield | Variable, often lower due to side reactions and difficult optimization. | Generally higher due to precise control over reaction parameters.[17] | Often higher yields due to rapid and uniform heating.[12][18] | Very high yields due to the high specificity of enzymes.[14][16] |
| Reaction Time | Can be lengthy, from hours to days.[13] | Significantly shorter, often in minutes or even seconds.[2][17] | Drastically reduced, typically from hours to minutes.[2][18] | Can be fast, but sometimes requires longer incubation periods. |
| Scalability | Can be challenging due to issues with heat and mass transfer.[9] | Seamless scalability by extending operation time or parallelizing reactors.[9][17] | Scalability can be limited by the penetration depth of microwaves. | Can be scalable, but may require specialized bioreactors. |
| Process Control | Limited control over temperature and mixing gradients. | Superior control over reaction parameters, leading to better reproducibility.[9][19] | Precise temperature control, but potential for localized "hot spots". | Excellent control under mild conditions (temperature, pH).[14] |
| Green Chemistry | Often generates significant waste (high PMI and E-Factor). | Reduced solvent usage and waste generation.[17] | Energy efficient and often reduces the need for solvents.[12][13] | Inherently green, using biodegradable catalysts and mild conditions.[14][15] |
Visualizing the Workflow: Batch vs. Continuous Flow
The fundamental difference in the operational workflow between batch and continuous flow synthesis directly impacts their efficiency.
Caption: Workflow comparison of batch versus continuous flow synthesis.
Deep Dive into Methodologies and Protocols
Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[12] This direct heating of the reaction mixture, rather than the vessel walls, leads to rapid temperature increases and significantly accelerated reaction rates, often by orders of magnitude.[2][20]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
The Suzuki coupling is a cornerstone of carbon-carbon bond formation.[21][22] Microwave irradiation can dramatically reduce reaction times for this transformation.[18][23]
-
Preparation: In a 10 mL microwave vial, combine aryl halide (1 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add a suitable solvent mixture (e.g., 4 mL of water/ethanol, 1:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120°C) for 5-15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the biaryl product.
Flow chemistry involves the continuous pumping of reactants through a network of tubes or channels.[11] This methodology offers exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and improved safety, especially for highly exothermic or hazardous reactions.[17][19] The scalability of flow processes is a significant advantage over batch methods.[9]
Experimental Protocol: Amide Bond Formation in Flow
Amide bond formation is one of the most frequently performed reactions in pharmaceutical and chemical research.[24]
-
Stream Preparation:
-
Stream A: Dissolve the carboxylic acid (1.0 M) and a coupling agent (e.g., HATU, 1.05 M) in a suitable solvent (e.g., DMF).
-
Stream B: Dissolve the amine (1.2 M) and a non-nucleophilic base (e.g., DIPEA, 1.5 M) in the same solvent.
-
-
System Setup: Use two syringe pumps to deliver Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
Reaction: The combined stream flows through a heated reactor coil (e.g., 10 mL volume at 80°C), providing a residence time of 10 minutes.
-
Collection: The product stream is continuously collected at the outlet after passing through a back-pressure regulator to maintain a stable flow.
-
Work-up and Purification: The collected solution can be processed in a standard batch-wise manner to isolate the pure amide.
Biocatalysis leverages the remarkable specificity and efficiency of enzymes to catalyze chemical reactions.[14][25] These reactions are typically performed in aqueous media under mild conditions, making them an exceptionally green alternative to traditional chemical methods.[14][15] Enzymes can provide unparalleled stereoselectivity, which is crucial in the synthesis of chiral active pharmaceutical ingredients (APIs).[15][16]
Conceptual Protocol: Enzymatic Synthesis of a Chiral Amine
-
Enzyme Selection: Choose a suitable enzyme, such as a transaminase, that is specific for the desired transformation.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution containing the ketone substrate, an amine donor (e.g., isopropylamine), and the transaminase enzyme.
-
Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30-40°C) for 12-48 hours. Monitor the reaction progress using HPLC or GC.
-
Work-up: Once the reaction is complete, denature the enzyme (e.g., by pH shift or heat) and remove it by filtration or centrifugation.
-
Purification: Extract the chiral amine product from the aqueous solution using an appropriate organic solvent and purify as needed.
Conclusion and Future Outlook
The selection of a synthetic methodology is a critical decision that influences the entire lifecycle of a chemical product. While traditional batch synthesis remains a versatile tool for exploratory research, modern techniques offer significant advantages in efficiency, safety, and sustainability.
-
Microwave-assisted synthesis is an excellent choice for rapid reaction screening and optimization.
-
Continuous flow chemistry provides unparalleled control and scalability, making it ideal for process development and manufacturing.[9]
-
Biocatalysis offers a green and highly selective route to complex molecules, particularly in the pharmaceutical industry.[14][16][25]
The future of chemical synthesis will likely involve the synergistic use of these technologies. For instance, the integration of biocatalysis into continuous flow systems is a rapidly advancing field that promises to deliver highly efficient and sustainable manufacturing processes. As the demand for greener, faster, and more cost-effective chemical production grows, the adoption of these advanced synthesis methodologies will be paramount.
References
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). Retrieved from [Link]
-
Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Green Chemistry Metrics, A Review. (2022). MDPI. Retrieved from [Link]
-
Discover the differences between flow & traditional batch chemistry. (n.d.). Syrris. Retrieved from [Link]
-
Process Improvement Case Studies: Yield Improvements Abstract. (2020). American Pharmaceutical Review. Retrieved from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
-
Benefits of Flow Chemistry vs Benefits of Batch Chemistry. (n.d.). Asynt. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2022). IntechOpen. Retrieved from [Link]
-
Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. (2020). YouTube. Retrieved from [Link]
-
Metrics to 'green' chemistry—which are the best?. (n.d.). Retrieved from [Link]
-
Flow Chemistry vs. Batch Processes. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. (n.d.). Retrieved from [Link]
-
Green chemistry metrics. (n.d.). Wikipedia. Retrieved from [Link]
-
The Phases of Living Evidence Synthesis Using AI: Scoping Review. (2024). Journal of Medical Internet Research. Retrieved from [Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (2003). ACS Publications. Retrieved from [Link]
-
Using Data Analysis To Evaluate and Compare Chemical Syntheses. (2018). ACS Publications. Retrieved from [Link]
-
Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (2020). ACS Publications. Retrieved from [Link]
-
Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. (2023). Applied Catalysts. Retrieved from [Link]
-
METRICS - Green Chemistry Toolkit. (n.d.). Retrieved from [Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (2003). ResearchGate. Retrieved from [Link]
-
Comparison between flow and batch process in synthesis of…. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigations into the Efficiency of Computer-Aided Synthesis Planning. (2024). ACS Publications. Retrieved from [Link]
-
Recent Advances in Biocatalysis for Drug Synthesis. (2021). PMC - NIH. Retrieved from [Link]
-
Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. (2024). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Atom economy / E factor. (n.d.). ChemBAM. Retrieved from [Link]
-
The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2023). JACS Au - ACS Publications. Retrieved from [Link]
-
Comparison between batch and flow process; advantages and challenges in…. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2016). PMC - NIH. Retrieved from [Link]
-
Using Data Analysis To Evaluate and Compare Chemical Syntheses. (2018). ACS Publications. Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). NIH. Retrieved from [Link]
-
Melodinine K: A Case Study of Efficiency in Natural Product Synthesis. (2020). PubMed. Retrieved from [Link]
-
Biocatalysis: An Indispensable Tool for Synthesis of Active Pharmaceutical Ingredients. (2021). Retrieved from [Link]
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Zhao Group @ UIUC - University of Illinois. Retrieved from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved from [Link]
-
Green-Synthesized TiO2 Nanoparticles Improve Mechanical Performance of Glass Ionomer Cements. (2024). MDPI. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of (-)-Melodinine K: A Case Study of Efficiency in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. chembam.com [chembam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Chemistry Metrics, A Review | MDPI [mdpi.com]
- 9. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 10. asynt.com [asynt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijnrd.org [ijnrd.org]
- 13. asianjpr.com [asianjpr.com]
- 14. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 15. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cphi-online.com [cphi-online.com]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aragen.com [aragen.com]
- 20. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Anti-Inflammatory Compounds
In the field of drug discovery, establishing the efficacy of a novel anti-inflammatory compound requires rigorous, objective comparison against established therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear methodology for data interpretation, ensuring scientific integrity at every step.
Introduction: The Inflammatory Cascade and the Need for Benchmarking
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective process, chronic or dysregulated inflammation underpins a vast array of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory drugs is therefore a critical area of research.
Benchmarking is the process of comparing the performance of a test compound against an established standard, or "benchmark."[2][3] In this context, known drugs serve as positive controls, providing a reference point for potency and efficacy. This comparative approach is essential for validating new therapeutic candidates and understanding their potential clinical utility.
Selecting the Right Benchmarks and Models
The choice of benchmark drug and experimental model is critical and depends on the presumed mechanism of action of the test compound. A well-designed study will often include benchmarks from different classes to provide a comprehensive profile.
Common Benchmark Anti-Inflammatory Drugs:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs):
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, it blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5][6]
-
Celecoxib: A selective COX-2 inhibitor, chosen to differentiate compounds that target the inducible inflammatory enzyme (COX-2) from the constitutively expressed enzyme (COX-1).[7]
-
-
Corticosteroids:
-
Other Standards:
The selection of an appropriate experimental model, whether in vitro or in vivo, is equally crucial for obtaining meaningful data.[12][13]
In Vitro Benchmarking: Cellular and Enzymatic Assays
In vitro models provide a controlled environment to dissect specific cellular and molecular mechanisms of inflammation. They are ideal for initial screening and dose-response characterization.[1][14]
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
Causality: This is the cornerstone assay for general anti-inflammatory activity. Macrophages are key immune cells that, when activated by LPS (a component of Gram-negative bacteria), trigger a potent inflammatory response.[15] LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory mediators.[16] This model allows us to measure a compound's ability to suppress the production of key inflammatory biomarkers.
Key Measured Biomarkers:
-
Tumor Necrosis Factor-alpha (TNF-α): A primary cytokine that drives inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in both acute and chronic inflammation.
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.
-
Prostaglandin E2 (PGE2): A key prostaglandin produced via the COX-2 pathway.[17][18][19]
Signaling Pathway: LPS-Induced NF-κB Activation
Caption: LPS activates the TLR4 receptor, leading to NF-κB translocation and gene expression.
Detailed Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Dexamethasone (benchmark), and vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[20]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
Biomarker Quantification:
-
Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) in the supernatant using the Griess Reagent assay.[20]
-
TNF-α and IL-6: Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of each biomarker relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited) for the test compound and the benchmark.
COX-2 Inhibition Assay
Causality: This is a target-specific enzymatic assay. It directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins during inflammation.[21][22] This assay is crucial for compounds presumed to act similarly to NSAIDs. Comparing inhibition of COX-2 versus COX-1 (a separate assay) determines the selectivity profile of the compound.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on a typical commercial kit format.[21][22]
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the kit's instructions.[21][22]
-
Plate Setup: In a 96-well opaque plate, add wells for:
-
Enzyme Control (EC): 100% enzyme activity.
-
Inhibitor Control: Benchmark drug (e.g., Celecoxib).
-
Test Compound: Serial dilutions of the test compound.
-
-
Inhibitor Addition: Add the test compound, Celecoxib, or vehicle to the appropriate wells.
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells except the background control.
-
Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[23]
-
Reaction Initiation: Add Arachidonic Acid (the substrate) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 15-30 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage inhibition for the test compound and benchmark relative to the Enzyme Control and calculate IC50 values.
In Vivo Benchmarking: Acute and Chronic Inflammation Models
In vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall physiological effect.[12][24][25] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25][26]
Carrageenan-Induced Paw Edema (Acute Model)
Causality: This is the most widely used model for evaluating acute inflammation.[27] Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The initial phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and the migration of neutrophils.[24] This model is particularly sensitive to compounds that inhibit prostaglandin synthesis, like NSAIDs.[28]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the acute carrageenan-induced paw edema model in rats or mice.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Handling: Use Sprague-Dawley rats (150-200g) and acclimatize them for one week.[24][25]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., Saline).
-
Positive Control (e.g., Ibuprofen, 40 mg/kg, oral).[24]
-
Test Compound (at least 3 dose levels, oral).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the t=0 reading.
-
Dosing: Administer the vehicle, benchmark, or test compound via oral gavage.
-
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[11][26][29]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29]
-
Data Analysis: Calculate the paw edema volume at each time point by subtracting the baseline volume (t=0). Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100
Collagen-Induced Arthritis (Chronic Model)
Causality: The Collagen-Induced Arthritis (CIA) model in mice is a well-established model for studying chronic, autoimmune-driven inflammation that shares many pathological and immunological features with human rheumatoid arthritis.[30][31][32][33] Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response against the body's own collagen, leading to joint inflammation, cartilage destruction, and bone erosion. This model is essential for evaluating compounds intended for chronic inflammatory diseases.
Detailed Protocol: Collagen-Induced Arthritis in Mice
-
Animal Strain: Use susceptible mouse strains, such as DBA/1 mice (8-10 weeks old).[30][32]
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).[32] Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a 100 µL booster injection.
-
Arthritis Scoring: Beginning around day 24, monitor the mice 3-4 times per week for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Treatment Protocol: Once arthritis is established (e.g., average score of 4-6), randomize mice into treatment groups:
-
Vehicle Control.
-
Positive Control (e.g., Dexamethasone, 1 mg/kg, daily).
-
Test Compound (various doses, daily).
-
-
Monitoring: Continue daily treatment and arthritis scoring for 14-21 days. Monitor body weight as an indicator of general health.
-
Terminal Analysis: At the end of the study, collect paws for histological analysis (to assess joint damage and cellular infiltration) and blood serum for measuring inflammatory cytokine levels.
Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. Summarize all quantitative results in tables to facilitate direct comparison between the test compound and the benchmark drug(s).
Table 1: In Vitro Anti-Inflammatory Activity Summary
| Compound | Assay | Endpoint | IC50 Value (µM) |
| Test Compound X | LPS-Stimulated RAW 264.7 | NO Inhibition | 12.5 |
| TNF-α Inhibition | 8.2 | ||
| COX-2 Enzymatic | PGE2 Inhibition | 5.7 | |
| Dexamethasone | LPS-Stimulated RAW 264.7 | NO Inhibition | 0.05 |
| TNF-α Inhibition | 0.01 | ||
| Celecoxib | COX-2 Enzymatic | PGE2 Inhibition | 0.04 |
Data are hypothetical examples.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan Paw Edema
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| Test Compound X | 10 | 25.4% |
| 30 | 48.9% | |
| 100 | 65.1% | |
| Ibuprofen | 40 | 55.7%* |
*p < 0.05 compared to Vehicle Control. Data are hypothetical examples.
Interpretation: The goal is to build a comprehensive profile. In our hypothetical example, Test Compound X shows moderate in vitro activity, being significantly less potent than Dexamethasone in the cellular assay and Celecoxib in the enzymatic assay. However, in the in vivo acute model, it demonstrates a dose-dependent effect, with the highest dose showing greater efficacy than the standard dose of Ibuprofen. This could suggest favorable pharmacokinetic properties that warrant further investigation in a chronic model like CIA.
Conclusion
A systematic and multi-faceted benchmarking strategy is fundamental to the preclinical evaluation of novel anti-inflammatory compounds. By employing a logical progression from targeted in vitro assays to complex in vivo models and comparing results against well-characterized drugs, researchers can generate the robust, validated data necessary to make informed decisions in the drug development pipeline. The causality-driven approach and detailed protocols outlined in this guide provide a self-validating framework for achieving scientific rigor and trustworthiness in your research.
References
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
Jakinkumar, P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology. Retrieved from [Link]
-
Carpen, M. E., et al. (2023). (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Gallo, M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
de Oliveira, J. R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada. Retrieved from [Link]
-
El-Hawary, S. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Singh, S., et al. (2024). Overview of In Vitro Anti-Inflammatory Models. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Carpen, M. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
News-Medical. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
-
Al-Daghri, N. M., et al. (2020). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. PubMed Central. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Dexamethasone. StatPearls. Retrieved from [Link]
-
Srisook, K., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. NIH. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ASHP. (n.d.). Medication Use Benchmarking Toolkit. Retrieved from [Link]
-
NIHR ARC West. (2022). Inflammatory markers explained. Retrieved from [Link]
-
Rosloniec, E. F., et al. (2009). Protocol for the induction of arthritis in C57BL/6 mice. PubMed. Retrieved from [Link]
-
NIH. (n.d.). Macrophage Inflammatory Assay. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Dexamethasone. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Ibuprofen. StatPearls. Retrieved from [Link]
-
ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. Retrieved from [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
ARUP Consult. (2025). Inflammatory Markers | Choose the Right Test. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]
-
National Lipid Association. (n.d.). EBM Tools for Practice: Best Biomarkers for Inflammation. Retrieved from [Link]
-
ClinPGx. (n.d.). dexamethasone. Retrieved from [Link]
-
ResearchGate. (n.d.). Benchmarking Drug Prescribing Using Clinical Databases: A Tool for Practice Model Enhancement. Retrieved from [Link]
-
ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
YouTube. (2018). Ibuprofen - Mechanism of Action. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]
-
Kopa. (2025). How Inflammatory Biomarkers Help You and Your Doctor Manage Inflammation. Retrieved from [Link]
-
ACS Publications. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. Retrieved from [Link]
-
ScienceDirect. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]
-
NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
Australian Prescriber. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ashp.org [ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inflammatory markers explained - ARC West [arc-w.nihr.ac.uk]
- 19. Inflammatory Markers | Choose the Right Test [arupconsult.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 25. scielo.br [scielo.br]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. inotiv.com [inotiv.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. chondrex.com [chondrex.com]
- 31. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. resources.amsbio.com [resources.amsbio.com]
- 33. bio-protocol.org [bio-protocol.org]
Navigating the Safe Handling of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- represent promising scaffolds, but also necessitate a rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.
Understanding the Hazard Landscape
-
Skin Irritation: Direct contact can lead to redness, itching, and irritation.[1][2]
-
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
The presence of the fluorophenyl and sulfonylamino groups may also introduce other biological activities that are not yet fully characterized. Therefore, a cautious and proactive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[3] |
| Eye Protection | Chemical safety goggles | Offers superior protection against splashes and airborne particles compared to safety glasses. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat | Protects your skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.[3] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Keep the container tightly closed when not in use.[1]
Handling and Weighing
This workflow is designed to minimize the generation of airborne dust and prevent cross-contamination.
Caption: A step-by-step workflow for the safe handling and weighing of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. Prepare your workspace within a certified chemical fume hood by laying down absorbent bench paper.
-
Weighing: To minimize the generation of airborne dust, use a weigh boat or paper and handle the container and spatula gently. Avoid any rapid movements that could cause the powder to become airborne.
-
Transfer: Carefully transfer the weighed compound into your reaction vessel. If any material is spilled, follow the spill cleanup procedures outlined below.
-
Cleaning: After you have finished, decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the balance and the surrounding work area thoroughly.
Emergency Procedures: A Plan for the Unexpected
Spill Response
In the event of a spill, it is crucial to act quickly and safely.
Caption: A clear, step-by-step guide for responding to a spill of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-.
First Aid Measures
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, including contaminated gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical disposal company. Do not dispose of this chemical down the drain or in the regular trash.[4]
By adhering to these guidelines, you can confidently and safely work with Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and other novel compounds, ensuring both your personal safety and the integrity of your research.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 2-[(3-Fluorophenyl)amino]benzoic acid.
- Fisher Scientific. (2021, December 28). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid, 97%.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluorobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- Benchchem. (n.d.). Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-.
- Chem-Impex. (n.d.). 2-(4-Fluorobenzoyl)benzoic acid.
- DrugBank. (n.d.). 4-AMINOBENZOIC ACID | Drug Information, Uses, Side Effects, Chemistry.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINOBENZENE SULFONIC ACID. In CAMEO Chemicals.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). P-AMINOBENZOIC ACID. In CAMEO Chemicals.
- Sigma-Aldrich. (2025, July 3). Safety Data Sheet: 4-Aminobenzoic acid.
- Thermo Fisher Scientific. (2017, May 23). Safety Data Sheet: 4-Aminobenzoic Acid.
- Cayman Chemical. (2025, July 29). Safety Data Sheet.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
